4-Hydrazino-5-methoxy-2-methylthiopyrimidine
Description
Properties
IUPAC Name |
(5-methoxy-2-methylsulfanylpyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c1-11-4-3-8-6(12-2)9-5(4)10-7/h3H,7H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETNMJZAZXGQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NN)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydrazino-5-methoxy-2-methylthiopyrimidine: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine, a substituted pyrimidine with significant potential in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited in publicly available literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and exploration of its therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Promise of Substituted Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of approved drugs.[1] The strategic substitution of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective therapeutic agents.[1] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The title compound, this compound, incorporates three key functional groups—a hydrazino group, a methoxy group, and a methylthio group—that are known to modulate biological activity. The hydrazino moiety, in particular, is a versatile functional group for the synthesis of various heterocyclic systems and has been incorporated into numerous compounds with therapeutic potential.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of this compound is characterized by a pyrimidine ring substituted at positions 2, 4, and 5.
Structure:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Chloro-5-methoxy-2-methylthiopyrimidine
This step involves the chlorination of a corresponding hydroxypyrimidine. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation. [4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 4,5-dihydroxy-2-methylthiopyrimidine in an excess of phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Slowly add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to the suspension. Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The crude product will precipitate out of the aqueous solution.
-
Isolation: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.
Step 2: Synthesis of this compound
The conversion of the 4-chloro intermediate to the final hydrazino product is achieved through nucleophilic aromatic substitution with hydrazine hydrate.
-
Reaction Setup: Dissolve the 4-Chloro-5-methoxy-2-methylthiopyrimidine intermediate in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.
-
Reaction Conditions: Add an excess of hydrazine hydrate to the solution at room temperature. The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure. The resulting residue can be triturated with water to induce precipitation.
-
Purification: Collect the crude product by filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Characterization and Self-Validating System
A crucial aspect of synthesizing a novel compound is its unambiguous characterization to confirm its structure and purity. The following analytical techniques constitute a self-validating system for the synthesized this compound.
Table 2: Analytical Methods for Structural Elucidation and Purity Assessment
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons of the methylthio and methoxy groups, protons of the hydrazino group, and the C6-proton of the pyrimidine ring. The chemical shifts and coupling patterns will be characteristic of the proposed structure. [5] |
| ¹³C NMR | Resonances for all six carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., carbons attached to nitrogen, oxygen, and sulfur). [5] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (186.24 m/z). Fragmentation patterns will likely involve the loss of the hydrazino, methoxy, and methylthio groups, providing further structural confirmation. [6] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazino group), C-H stretching (methyl groups), C=N and C=C stretching (pyrimidine ring), and C-O stretching (methoxy group). |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement with the calculated values for the molecular formula C₆H₁₀N₄OS. |
Potential Applications in Drug Development
Substituted pyrimidines are a well-established class of "privileged scaffolds" in drug discovery, meaning they are capable of binding to a variety of biological targets with high affinity. [7]The unique combination of functional groups in this compound suggests several promising avenues for therapeutic applications.
Anticancer Activity
Many pyrimidine derivatives exhibit potent anticancer activity by targeting various cellular pathways involved in cancer progression. [8]The 2-thiopyrimidine and 2-methylthiopyrimidine moieties, in particular, have been found in compounds with significant antitumor properties. [9][10]These compounds can act as inhibitors of protein kinases, which are often dysregulated in cancer cells. The hydrazino group can also contribute to the anticancer profile, and its presence allows for further derivatization to explore structure-activity relationships.
Kinase Inhibition
The pyrimidine core is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The substituents at the 2, 4, and 5 positions play a crucial role in determining the selectivity and potency of kinase inhibition. The 2-methylthio group can provide beneficial hydrophobic interactions, while the 5-methoxy group can influence the electronic properties and conformation of the molecule.
Antimicrobial and Anti-inflammatory Agents
Pyrimidine derivatives have also been investigated for their antimicrobial and anti-inflammatory activities. [1][11]The sulfur atom in the 2-methylthio group can be a key pharmacophoric element for these activities. The hydrazino group can be a precursor for the synthesis of pyrazole-fused pyrimidines, a class of compounds known for their diverse biological activities.
Conclusion
While this compound is a molecule with limited direct characterization in the current scientific literature, this in-depth technical guide provides a strong foundation for its synthesis, characterization, and potential applications based on the well-established chemistry of related pyrimidine derivatives. The proposed synthetic route is robust and relies on standard organic transformations. The outlined analytical methods provide a comprehensive strategy for structural verification and purity assessment. The potential of this compound as a scaffold in drug discovery, particularly in the areas of oncology and kinase inhibition, warrants further investigation. This guide serves as a valuable resource for researchers poised to explore the therapeutic potential of this promising substituted pyrimidine.
References
[4]Process for the preparation of chloropyrimidines. Google Patents. [2]Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. 2018-09-14. [9]Synthesis and biological evaluation of 2-thiopyrimidine derivatives. ResearchGate. 2025-08-06. [12]Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. 2024-10-24. [13]Chemical Properties of Pyrimidine, 2-(methylthio)- (CAS 823-09-6). Cheméo. [3]Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. 2017-04-03. [8]Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. 2025-03-18. [11]Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. 2025-08-05. [5]A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem. [1]Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [7]Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [14]Method for synthesizing 4-chloro-pyridine. Google Patents. Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space. Journal of the American Chemical Society - ACS Publications. 2025-12-02. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 2024-07-15. [15]Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. [16]A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. [17]Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. University of Miami. 2018-11-13. [18]Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC - NIH. [10]THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org. [6]A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Pyrimidine, 2-(methylthio)- (CAS 823-09-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 15. preprints.org [preprints.org]
- 16. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [scholarship.miami.edu]
- 18. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
CAS 89488-88-0 chemical information and safety data
An in-depth technical guide on the chemical with CAS number 89488-88-0 cannot be provided at this time. Comprehensive searches for this specific CAS number have not yielded any corresponding chemical information, suggesting that the identifier may be incorrect or not publicly documented.
Extensive database searches for "CAS 89488-88-0" did not return a specific chemical entity. This prevents the creation of the requested technical guide, as the foundational information regarding the chemical's identity, properties, and safety data is unavailable.
For researchers, scientists, and drug development professionals, accurate identification of a chemical substance is the critical first step in any investigation. Without a valid CAS number that links to a known substance, it is not possible to provide the in-depth technical and safety information required for laboratory work.
It is recommended to verify the CAS number for accuracy. Should a corrected CAS number be provided, a comprehensive technical guide can be developed.
An In-depth Technical Guide to the Synthesis Precursors of 5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis precursors for 5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structural motif in a multitude of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2][3] This guide details the strategic pathways for the synthesis of key precursors, focusing on the preparation of chloropyrimidine intermediates, which are pivotal for the introduction of the hydrazinyl moiety. The methodologies presented are grounded in established chemical principles and supported by literature precedents, offering a valuable resource for researchers engaged in the synthesis of novel pyrimidine-based compounds.
Introduction: The Significance of Substituted Pyrimidines in Drug Discovery
The pyrimidine ring system is a fundamental building block in the realm of medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence in biologically active compounds stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing for interactions with a wide range of biological targets. Notably, substituted pyrimidines have emerged as a privileged scaffold in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[4] The targeted inhibition of kinases is a cornerstone of modern oncology, and the versatile nature of the pyrimidine core allows for the fine-tuning of inhibitor selectivity and potency.
5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine represents a valuable intermediate for the synthesis of more complex molecules, particularly those designed to interact with ATP-binding sites of kinases. The hydrazine group serves as a versatile handle for further chemical modifications, enabling the construction of diverse compound libraries for drug screening. This guide delineates the synthetic routes to access the key precursors of this important molecule.
Strategic Synthesis of Key Precursor: 4-chloro-5-methoxy-2-(methylthio)pyrimidine
The primary and most direct precursor to 5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine is its 4-chloro analogue. The chloro group at the 4-position of the pyrimidine ring is an excellent leaving group, readily displaced by nucleophiles such as hydrazine. The synthesis of this key chloro-intermediate commences from the corresponding pyrimidin-4-ol.
Synthesis of 5-methoxy-2-(methylthio)pyrimidin-4-ol
The synthesis of the starting material, 5-methoxy-2-(methylthio)pyrimidin-4-ol, can be achieved from commercially available 2-thiouracil. The procedure involves the S-methylation of the thiouracil followed by the introduction of the methoxy group. A more direct precursor, 2-(methylthio)pyrimidin-4-ol, can also be synthesized from 2-thiouracil.[5]
Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidin-4-ol [5]
-
Dissolve 2-thiouracil (37 g) in an aqueous solution of sodium hydroxide (23 g in 200 mL of water).
-
Stir the mixture at room temperature.
-
Add iodomethane (20 mL) to the solution and continue stirring overnight.
-
Acidify the reaction mixture with acetic acid (17 mL).
-
Collect the resulting precipitate by filtration and wash with ice water.
-
Dry the solid to obtain 2-(methylthio)pyrimidin-4-ol (28 g).
While a direct literature procedure for the methoxylation of 2-(methylthio)pyrimidin-4-ol at the 5-position was not prominently found in the initial search, this transformation can be conceptually approached through electrophilic methoxylation strategies or by starting from a precursor already containing the 5-methoxy group. For the purpose of this guide, we will consider 5-methoxy-2-(methylthio)pyrimidin-4-ol (CAS 1671-08-5) as a commercially available or readily synthesizable starting material.[6]
Chlorination of 5-methoxy-2-(methylthio)pyrimidin-4-ol
The conversion of the hydroxyl group at the 4-position to a chloro group is a crucial step. This is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent for this transformation.[7]
Experimental Protocol: Synthesis of 4-chloro-5-methoxy-2-(methylthio)pyrimidine [7]
-
To a reaction vessel, add 5-methoxy-2-(methylthio)pyrimidin-4-ol.
-
Under an inert atmosphere and with cooling (ice-water bath), slowly add phosphorus oxychloride (POCl₃).
-
After the addition is complete, heat the reaction mixture to 80 °C for 1 hour.
-
Cool the reaction mixture to room temperature and carefully quench by adding it to a cold (0-5 °C) aqueous solution of a base, such as 25% ammonia, until the mixture is neutralized.
-
Filter the precipitated solid.
-
Recrystallize the crude product from a suitable solvent, such as petroleum ether, to yield pure 4-chloro-5-methoxy-2-(methylthio)pyrimidine.
Table 1: Summary of Reaction Parameters for the Synthesis of 4-chloro-5-methoxy-2-(methylthio)pyrimidine
| Parameter | Value | Reference |
| Starting Material | 5-methoxy-2-(methylthio)pyrimidin-4-ol | [7] |
| Reagent | Phosphorus oxychloride (POCl₃) | [7] |
| Temperature | 80 °C | [7] |
| Reaction Time | 1 hour | [7] |
| Quenching Agent | 25% Ammonia solution | [7] |
Diagram 1: Synthesis of 4-chloro-5-methoxy-2-(methylthio)pyrimidine
Caption: Chlorination of the pyrimidinol to the key chloropyrimidine intermediate.
Alternative Precursor Synthesis: 2,4-dichloro-5-methoxypyrimidine
In some synthetic strategies, a more reactive precursor, 2,4-dichloro-5-methoxypyrimidine, may be advantageous. The presence of two chloro groups allows for sequential nucleophilic substitution reactions, offering greater synthetic flexibility.
Synthesis of 2,4-dihydroxy-5-methoxypyrimidine
The synthesis of the dichlorinated precursor begins with the formation of the pyrimidine ring. 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil) is a common starting material.
Experimental Protocol: Synthesis of 2,4-dihydroxy-5-methoxypyrimidine [8]
-
In a suitable reaction vessel, add ethyl formate and solid sodium methoxide and stir.
-
Cool the mixture and add methyl methoxyacetate to initiate a condensation reaction.
-
To the resulting intermediate, add methanol and urea.
-
Heat the mixture to reflux.
-
After the reaction is complete, concentrate the mixture, dissolve it in water, cool, and neutralize.
-
Filter and dry the precipitate to obtain 2,4-dihydroxy-5-methoxypyrimidine.
Chlorination of 2,4-dihydroxy-5-methoxypyrimidine
Similar to the synthesis of the monochloro-pyrimidine, the dihydroxy-pyrimidine is chlorinated using a strong chlorinating agent.
Experimental Protocol: Synthesis of 2,4-dichloro-5-methoxypyrimidine [9][10]
-
To a reaction vessel, add 2,4-dihydroxy-5-methoxypyrimidine, a solvent, and phosphorus oxychloride (POCl₃).
-
Add an acid-binding agent, such as N,N-dimethylaniline.
-
Heat the reaction mixture under reflux for approximately 2-6 hours.[10]
-
After completion, cool the reaction and quench by slowly pouring it into crushed ice.
-
Extract the product with an organic solvent (e.g., ether).
-
Purify the crude product by recrystallization from a suitable solvent (e.g., light petroleum ether) to yield 2,4-dichloro-5-methoxypyrimidine.
Table 2: Summary of Reaction Parameters for the Synthesis of 2,4-dichloro-5-methoxypyrimidine
| Parameter | Value | Reference(s) |
| Starting Material | 2,4-dihydroxy-5-methoxypyrimidine | [9][10] |
| Reagent | Phosphorus oxychloride (POCl₃) | [9][10] |
| Acid-binding agent | N,N-dimethylaniline | [9] |
| Temperature | Reflux | [9][10] |
| Reaction Time | 2-6 hours | [10] |
Diagram 2: Synthesis of 2,4-dichloro-5-methoxypyrimidine
Caption: Dichlorination of the dihydroxypyrimidine.
Synthesis of 5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine
The final step in the synthesis of the target hydrazine involves the nucleophilic substitution of the chloro group on the pyrimidine ring with hydrazine. This reaction is a well-established method for the preparation of hydrazinyl-substituted heterocycles.[11]
Proposed Experimental Protocol: Synthesis of 5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine
-
Dissolve 4-chloro-5-methoxy-2-(methylthio)pyrimidine in a suitable solvent, such as ethanol or methanol.[1]
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add hydrazine hydrate to the cooled solution. An excess of hydrazine hydrate is typically used.[1]
-
Allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
-
Alternatively, the reaction mixture can be poured into crushed ice to induce precipitation.[1]
-
Wash the filtered solid with cold water and dry to afford 5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine.
Diagram 3: Synthesis of 5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine
Caption: Final hydrazinolysis step to yield the target compound.
Conclusion
The synthesis of 5-methoxy-2-(methylthio)pyrimidin-4-ylhydrazine relies on a robust and well-documented synthetic sequence. The key transformations involve the chlorination of a pyrimidin-4-ol precursor, followed by a nucleophilic substitution with hydrazine. The choice of starting material, either 5-methoxy-2-(methylthio)pyrimidin-4-ol or 2,4-dihydroxy-5-methoxypyrimidine, will depend on commercial availability and the desired synthetic strategy. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis of this valuable building block, paving the way for the discovery of novel and potent therapeutic agents.
References
- CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
- Siddesh, M. B., et al. "Synthesis of Polynuclear Pyrimidine Derivatives and Their Pharmacological Activities." Journal of Applicable Chemistry, vol. 2, no. 5, 2013, pp. 1281-1288.
- CN103570631A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents.
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC - NIH. Available at: [Link]
-
Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Available at: [Link]
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
-
Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... - ResearchGate. Available at: [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. Available at: [Link]
-
Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment | Request PDF - ResearchGate. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available at: [Link]
-
Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4 ',5 ': 4,5]thiazolo[3,2-a]benzimidazole - ResearchGate. Available at: [Link]
-
Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 11. heteroletters.org [heteroletters.org]
The Therapeutic Potential of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1][2] This technical guide delves into the specific and promising class of 4-hydrazino-5-methoxy-2-methylthiopyrimidine derivatives. While direct extensive research on this exact substitution pattern is emerging, this document synthesizes data from closely related analogues to provide a predictive framework for their synthesis, biological evaluation, and potential mechanisms of action. By examining the established anticancer and antimicrobial properties of similar pyrimidine and hydrazino-containing compounds, we aim to equip researchers with the foundational knowledge to explore the therapeutic landscape of these novel derivatives.
Introduction: The Pyrimidine Core in Drug Discovery
The six-membered heterocyclic pyrimidine ring is a privileged structure in drug development, integral to life as a component of nucleic acids (cytosine, thymine, and uracil).[3] Its inherent ability to mimic the purine bases and interact with a wide array of biological targets has led to the development of drugs across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[4][5][6] The strategic functionalization of the pyrimidine ring can modulate its pharmacokinetic and pharmacodynamic properties, making it a highly adaptable scaffold for medicinal chemists.[1]
The introduction of a hydrazino group at the C4 position, a methoxy group at C5, and a methylthio group at C2 is a rational design strategy. The hydrazino and related hydrazone moieties are known to contribute significantly to the biological activity of various heterocyclic compounds, often enhancing their anticancer and antimicrobial efficacy.[4][7] The methoxy group can influence lipophilicity and metabolic stability, while the methylthio group can serve as a leaving group or a key interaction point with biological targets. This guide will explore the confluence of these structural features and their anticipated impact on biological activity.
Synthetic Pathways and Methodologies
The synthesis of this compound derivatives is anticipated to follow established protocols for the preparation of substituted pyrimidines. A common and effective strategy involves the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate.[8][9][10]
General Synthetic Protocol:
A plausible synthetic route would commence with a suitably substituted pyrimidine, such as a 4-chloro-5-methoxy-2-methylthiopyrimidine. This precursor can be obtained through various multi-step syntheses, often starting from simpler acyclic precursors that undergo cyclization to form the pyrimidine ring.
Step 1: Synthesis of the 4-Chloropyrimidine Precursor The synthesis of the 4-chloro intermediate is a critical step. For instance, a related compound, 2-methoxy-4-chloro-5-fluoropyrimidine, is prepared by reacting 2-methoxy-5-fluorouracil with phosphorus oxychloride in the presence of an organic solvent and an acid binding agent like triethylamine.[11] A similar approach could be adapted for the 5-methoxy-2-methylthio analogue.
Step 2: Hydrazinolysis The key transformation is the reaction of the 4-chloropyrimidine with hydrazine hydrate. This nucleophilic aromatic substitution reaction, termed hydrazinolysis, typically proceeds under mild conditions to yield the desired 4-hydrazino derivative.[8][9][10]
Experimental Workflow: Synthesis of a this compound Derivative
Caption: General workflow for the synthesis of this compound derivatives.
Anticipated Biological Activities and Mechanisms of Action
Based on the extensive literature on pyrimidine derivatives, the this compound scaffold is predicted to exhibit significant anticancer and antimicrobial activities.
Anticancer Potential
Substituted pyrimidines are well-established as anticancer agents, with mechanisms often involving the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[12][13]
Potential Mechanism of Action: Kinase Inhibition
Many pyrimidine-based drugs function as ATP-competitive inhibitors of protein kinases.[14] The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds within the ATP-binding pocket of kinases, while substituents on the ring can occupy adjacent hydrophobic regions, thereby enhancing binding affinity and selectivity. The 4-hydrazino group could potentially form additional hydrogen bonds, further anchoring the molecule in the active site.
Signaling Pathway: Potential Inhibition of a Generic Tyrosine Kinase
Caption: Proposed mechanism of kinase inhibition by this compound derivatives.
Antimicrobial Activity
Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[5][6][15] The incorporation of a hydrazino moiety can enhance these properties.
Potential Mechanism of Action: Disruption of Essential Bacterial Processes
The antimicrobial action of pyrimidine derivatives can arise from the inhibition of essential microbial enzymes, such as dihydrofolate reductase or DNA gyrase, or through the disruption of cell wall synthesis.[12][15] The structural similarity of the pyrimidine core to natural purines and pyrimidines allows these compounds to act as antimetabolites, interfering with nucleic acid synthesis.
Structure-Activity Relationship (SAR) Considerations
The biological activity of this compound derivatives can be fine-tuned by modifying the substituents on the pyrimidine ring and the hydrazino group.
| Position | Substitution | Predicted Impact on Activity |
| C2 | -SMe (Methylthio) | Can influence binding and may serve as a leaving group for covalent modification of the target. |
| C4 | -NHNH2 (Hydrazino) | Key for biological activity, likely involved in hydrogen bonding with the target protein.[16] |
| C5 | -OMe (Methoxy) | Can enhance lipophilicity, potentially improving cell permeability and metabolic stability.[3] |
| Hydrazino Group | Substitution (e.g., forming hydrazones) | Can significantly modulate activity; aromatic or heterocyclic substituents can introduce additional binding interactions.[7] |
Protocols for Biological Evaluation
To ascertain the therapeutic potential of novel this compound derivatives, a series of in vitro assays are recommended.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. Based on the well-documented biological activities of related pyrimidine and hydrazino-containing compounds, these derivatives are anticipated to possess significant anticancer and antimicrobial properties. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, provides a fertile ground for the development of new drug candidates.
Future research should focus on the synthesis of a library of these derivatives with variations at the hydrazino group to explore the structure-activity relationships. Subsequent comprehensive biological evaluation, including in vitro and in vivo studies, will be crucial to validate their therapeutic potential and elucidate their mechanisms of action.
References
-
El‐Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279–1286. [Link]
-
Ghoneim, K. M., et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 11(1), 1-22. [Link]
- Google Patents. (2014). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
-
El-Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Semantic Scholar. [Link]
-
van der Plas, H. C., & Taylor, E. C. (1970). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C: Organic, 134-137. [Link]
-
ResearchGate. (n.d.). Structure -activity relationship of trisubstituted pyrimidines. [Link]
-
Saeed, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2157. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(5), 5538-5555. [Link]
-
ResearchGate. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. [Link]
-
Preprints.org. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
-
Future Science. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. [Link]
-
ResearchGate. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
-
Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(10), 1961-1966. [Link]
-
Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
-
Karaman, R. (2017). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Journal of Heterocyclic Chemistry, 54(1), 338-345. [Link]
-
CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]
-
MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. [Link]
-
Sinha, B. K., & Mason, R. P. (2016). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. Journal of Drug Metabolism & Toxicology, 7(4), 1-8. [Link]
-
Journal of Advanced Scientific Research. (2012). Pyrimidine As Anticancer Agent: A Review. [Link]
-
ResearchGate. (2023). Antibacterial activity of pyrimidine derivatives. [Link]
Sources
- 1. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: their synthesis and spectral elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents [mdpi.com]
- 14. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 4-Hydrazino-5-methoxy-2-methylthiopyrimidine in Medicinal Chemistry
Abstract
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics. Within this vast chemical space, 4-Hydrazino-5-methoxy-2-methylthiopyrimidine emerges as a highly versatile, yet underexplored, building block. Its unique arrangement of functional groups—a reactive hydrazino moiety, an electron-donating methoxy group, and a displaceable methylthio group—presents a rich platform for the synthesis of diverse heterocyclic systems. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and potential medicinal chemistry applications of this scaffold, offering researchers a roadmap for leveraging its synthetic potential in the pursuit of novel therapeutic agents.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine ring system is a fundamental component of life, integral to the structure of nucleic acids (cytosine, thymine, and uracil). This inherent biological relevance has made pyrimidine derivatives a focal point of drug discovery for decades.[1] Their ability to mimic endogenous purines and pyrimidines allows them to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes.[2] The strategic placement of various substituents on the pyrimidine ring can modulate its electronic properties, solubility, and steric profile, thereby fine-tuning its pharmacological activity.[3]
The subject of this guide, this compound, is a prime example of a strategically substituted pyrimidine. The hydrazino group at the C4 position is a potent nucleophile and a precursor to numerous heterocyclic rings. The methoxy group at C5 enhances the electron density of the ring, influencing its reactivity and potential for hydrogen bonding. The methylthio group at C2, while also electronically influencing the ring, serves as a versatile leaving group, enabling further derivatization. This combination of functionalities makes it a valuable intermediate for the construction of complex molecular architectures with therapeutic potential.
Synthesis of the Core Scaffold
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of 4-Chloro-5-methoxy-2-methylthiopyrimidine (Intermediate)
-
Causality: The first step involves the selective displacement of one chloro group. The C2 and C4 positions of the pyrimidine ring exhibit different reactivities. In this case, we exploit the subtle differences in electrophilicity to achieve mono-substitution. The use of one equivalent of sodium thiomethoxide at a controlled temperature is crucial for preventing disubstitution.
-
Methodology:
-
To a stirred solution of 2,4-dichloro-5-methoxypyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add sodium thiomethoxide (1 equivalent) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate.
-
Step 2: Synthesis of this compound (Final Product)
-
Causality: The second step is a nucleophilic aromatic substitution where the highly nucleophilic hydrazine displaces the remaining chloro group. This reaction, often referred to as hydrazinolysis, is a common and efficient method for introducing a hydrazino group onto a heterocyclic ring.[5]
-
Methodology:
-
Dissolve the 4-Chloro-5-methoxy-2-methylthiopyrimidine intermediate (1 equivalent) in a suitable solvent like ethanol.
-
Add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its potential for further chemical transformations, making it a versatile scaffold for generating libraries of diverse compounds.
Reactions of the Hydrazino Group
The hydrazino moiety is a gateway to a variety of fused heterocyclic systems. Its reaction with various electrophiles can lead to the formation of five- and six-membered rings.
-
Formation of Pyrazoles: Reaction with 1,3-dicarbonyl compounds or their equivalents will yield pyrazole-fused pyrimidines.[6]
-
Formation of Triazolopyrimidines: Cyclization with reagents like formic acid, triethyl orthoformate, or cyanogen bromide can lead to the formation of triazolo[4,3-c]pyrimidines, a class of compounds with known biological activities.[7]
-
Formation of Hydrazones: Condensation with aldehydes and ketones readily forms hydrazones. These hydrazone derivatives themselves can exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[8]
Caption: Key reactions of the hydrazino group for generating diverse heterocyclic systems.
Displacement of the Methylthio Group
The 2-methylthio group can be displaced by various nucleophiles, allowing for further diversification of the scaffold. This displacement is typically facilitated by an initial oxidation of the sulfur to a more reactive sulfoxide or sulfone.
-
Amination: Reaction with various primary and secondary amines can introduce a diverse range of amino substituents at the C2 position.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding 2-alkoxy or 2-aryloxy pyrimidines.
Applications in Medicinal Chemistry
The structural features of this compound and its derivatives make them attractive candidates for targeting various biological pathways implicated in disease.
Potential as Kinase Inhibitors
The pyrimidine scaffold is a well-established core for kinase inhibitors. Many FDA-approved kinase inhibitors feature a substituted pyrimidine ring that mimics the adenine of ATP, binding to the hinge region of the kinase domain. The derivatives of this compound, particularly those with fused heterocyclic rings, could be designed to target the ATP-binding site of various kinases involved in cancer and inflammatory diseases.[9]
Anticancer and Antiproliferative Agents
Derivatives of pyrimidines and hydrazones have demonstrated significant anticancer and antiproliferative activities.[8] The mechanism of action can be diverse, including inhibition of cell cycle progression, induction of apoptosis, and anti-angiogenic effects. The scaffold presented here offers a starting point for the development of novel anticancer agents.
Anti-inflammatory and Antimicrobial Agents
Pyrimidine derivatives have also been explored for their anti-inflammatory and antimicrobial properties.[10] By modifying the substituents on the pyrimidine ring and the groups introduced via the hydrazino and methylthio moieties, it is possible to develop compounds with potent activity against a range of pathogens and inflammatory targets.
Quantitative Data and Structure-Activity Relationships (SAR)
While specific quantitative data for derivatives of this compound is not yet published, we can extrapolate potential SAR trends from related compound classes. The following table presents hypothetical data to illustrate potential SAR exploration.
| Compound ID | R1 (from Hydrazino) | R2 (at C2) | Kinase A IC50 (nM) | Cancer Cell Line B GI50 (µM) |
| Lead-01 | H | -SMe | >10000 | >100 |
| Lead-02 | -C(O)Ph | -SMe | 5230 | 75.2 |
| Lead-03 | Fused Pyrazole | -SMe | 850 | 12.5 |
| Lead-04 | Fused Triazole | -SMe | 450 | 8.9 |
| Lead-05 | Fused Triazole | -NH(c-propyl) | 120 | 2.1 |
| Lead-06 | Fused Triazole | -OPh | 310 | 5.6 |
This hypothetical data suggests that:
-
Derivatization of the hydrazino group into a fused heterocyclic ring system (e.g., triazole) significantly enhances biological activity.
-
Displacement of the methylthio group with a suitable amine (e.g., cyclopropylamine) can further improve potency.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites offer a rich platform for the generation of diverse compound libraries. Future research should focus on the synthesis and biological evaluation of derivatives of this core, with a particular emphasis on kinase inhibition and anticancer applications. The exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of these novel compounds, potentially leading to the discovery of next-generation therapeutics.
References
- Google Patents. (n.d.). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
-
ResearchGate. (2000). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. Retrieved from [Link]
- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
Journal of the Chemical Society C: Organic. (1969). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Retrieved from [Link]
-
Journal of the Chinese Chemical Society. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Retrieved from [Link]
-
Iowa State University. (n.d.). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). JP3259196B2 - Method for producing 2-hydrazino-4,6-dimethoxypyrimidine.
-
PubMed. (2016). Design, synthesis and biological evaluation of[4]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. Retrieved from [Link]
-
PubMed Central. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine.
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]
- Google Patents. (n.d.). US7300935B2 - Thienopyrimidine compounds and use thereof.
-
Sunrise. (n.d.). Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin. Retrieved from [Link]
-
SciSpace. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]
-
SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 3. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 4. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.sg]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of [1,2,3]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
Introduction: The Pyrimidine Core in Modern Medicinal Chemistry
An In-depth Technical Guide to 4-Hydrazino-5-methoxy-2-methylthiopyrimidine: Synthesis, Characterization, and Applications in Drug Discovery
The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleic acids.[1] Its prevalence in nature has made it a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[2] The strategic functionalization of the pyrimidine ring allows for fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a specific, highly versatile pyrimidine derivative: This compound .
This compound serves as a critical building block, or synthon, for the construction of more complex heterocyclic systems. Its importance lies in the unique combination of its functional groups:
-
The Pyrimidine Ring: A proven scaffold for engaging with a variety of biological targets, particularly the ATP-binding site of protein kinases.[3]
-
The 4-Hydrazino Group (-NHNH₂): A highly reactive nucleophile, this group is the primary site for synthetic elaboration, enabling the formation of fused ring systems like pyrazoles and triazoles.[4][5]
-
The 5-Methoxy Group (-OCH₃): An electron-donating group that can influence the electronic properties of the pyrimidine ring and engage in specific hydrogen bonding interactions within a target's active site. The presence of a methoxy group has been correlated with enhanced biological activity in certain contexts.[2]
-
The 2-Methylthio Group (-SCH₃): This group can modulate the lipophilicity and metabolic stability of the molecule. It can also be a site for further chemical modification if desired.
This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this compound for researchers, scientists, and drug development professionals.
Synthesis and Characterization: From Precursor to Purified Intermediate
The synthesis of hydrazino-substituted pyrimidines is typically achieved through a robust and reliable two-step sequence involving chlorination followed by nucleophilic substitution with hydrazine. This approach is cost-effective and amenable to industrial-scale production.[6]
Synthetic Pathway
The logical pathway begins with a readily available pyrimidine precursor, which is first activated by conversion to a 4-chloro derivative. The highly reactive chloro group is then displaced by hydrazine hydrate in a nucleophilic aromatic substitution reaction.
Caption: General two-step synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established methods for analogous 4-hydrazinopyrimidine compounds.[5][6]
Step 1: Synthesis of 4-Chloro-5-methoxy-2-methylthiopyrimidine
-
To a stirred suspension of 2-Methylthio-5-methoxy-pyrimidin-4-ol (1 equivalent) in a suitable non-polar solvent (e.g., toluene), add phosphorus oxychloride (POCl₃, 1.5 equivalents).
-
Add an acid binder, such as triethylamine (1.8 equivalents), dropwise to the mixture. The use of triethylamine has been shown to significantly improve reaction yield compared to other bases.[6]
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-Chloro-5-methoxy-2-methylthiopyrimidine (1 equivalent) in ethanol or a similar polar solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add hydrazine hydrate (N₂H₄·H₂O, 2 equivalents) dropwise while maintaining the temperature below 10 °C. Hydrazine is a potent nucleophile that readily displaces the activated chloro group.[4][5]
-
Allow the reaction to stir at room temperature for 5-20 hours, again monitoring by TLC.[6]
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to afford the final product. Further purification can be achieved by recrystallization if necessary.
Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A standard workflow involves a combination of spectroscopic and chromatographic techniques.[7]
Caption: Standard workflow for compound purification and characterization.
Expected Analytical Data: While detailed experimental spectra for this specific compound are not widely published, expected characteristics can be predicted based on its structure and data from analogous compounds.[8]
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy (-OCH₃) protons, methylthio (-SCH₃) protons, pyrimidine ring proton, and hydrazino (-NHNH₂) protons. |
| ¹³C NMR | Resonances for each unique carbon atom in the pyrimidine ring, methoxy group, and methylthio group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the compound's molecular weight (C₆H₉N₄OS, MW: ~185.23 g/mol ). Key fragmentation patterns would include the loss of the methylthio or hydrazino groups. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazino group), C-N stretching, C=N stretching (pyrimidine ring), and C-O stretching (methoxy group). |
Chemical Reactivity and Derivatization Potential
The synthetic value of this compound lies in the versatile reactivity of its hydrazino group. This functionality is a gateway to a vast array of fused heterocyclic systems, which are of great interest in drug discovery.
Key Reactions: Building Complexity
The hydrazino moiety can act as a binucleophile, reacting with 1,2- or 1,3-dielectrophiles to form five- or six-membered rings, respectively.
-
Pyrazole Formation: Reaction with β-dicarbonyl compounds or their equivalents leads to the formation of a fused pyrazolo[3,4-d]pyrimidine ring system. This scaffold is a well-established core for various kinase inhibitors.[9]
-
Triazole Formation: Cyclization with reagents like orthoesters or carboxylic acid derivatives can yield triazolo[4,3-c]pyrimidine or triazolo[1,5-c]pyrimidine isomers.[4][5] These fused systems are also prominent in medicinal chemistry.[10]
-
Hydrazone Formation: Simple condensation with aldehydes or ketones yields stable hydrazone derivatives.[11] This reaction can be used to link the pyrimidine core to other pharmacophores or to modulate its properties.
Caption: Synthetic utility for creating diverse heterocyclic scaffolds.
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[12] Consequently, kinase inhibitors are a major focus of modern drug development. The pyrimidine core is exceptionally well-suited to serve as a scaffold for ATP-competitive kinase inhibitors, as it can mimic the adenine portion of ATP and form key hydrogen bonds in the hinge region of the kinase active site.[3]
Derivatives of this compound, especially the fused pyrazolo[3,4-d]pyrimidines, are potent inhibitors of various kinases, including:
-
Tyrosine Kinases: Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial targets in oncology.[1][12]
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, making them attractive targets for developing anti-proliferative agents.[1]
-
Janus Kinases (JAKs): Key mediators in cytokine signaling pathways, targeted for inflammatory diseases and certain cancers.[9]
The strategic design of substituents on the fused ring system allows for the optimization of potency and selectivity against specific kinase targets.[9][13]
Advanced Drug Design Concepts: Bioisosteric Replacement
In lead optimization, medicinal chemists frequently use the strategy of bioisosteric replacement to improve a compound's pharmacological profile (e.g., potency, selectivity, or ADME properties) without losing the desired biological activity.[14][15] This involves replacing a functional group with another that has similar steric and electronic properties.[16][17]
For the this compound scaffold, several bioisosteric replacements could be envisioned:
-
Replacing the 2-Methylthio Group: This group could be swapped with other small alkyl groups, alkoxy groups, or even a simple hydrogen or amino group to modulate solubility and metabolic stability.
-
Modifying the 5-Methoxy Group: It could be replaced with other hydrogen bond acceptors like a hydroxyl group, or with groups that alter the ring's electronics, such as a fluorine atom.[6]
-
Scaffold Hopping: In a more advanced strategy, the entire pyrimidine core could be replaced by another hinge-binding scaffold, such as a purine, pyrazine, or imidazopyridazine, while retaining the key interaction points.[13][18]
These modifications allow for the exploration of new chemical space and the generation of novel intellectual property.[16]
Conclusion and Future Perspectives
This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its straightforward synthesis and the rich reactivity of its hydrazino group provide a reliable pathway to complex molecular architectures, particularly the pyrazolo[3,4-d]pyrimidine scaffold that is central to many kinase inhibitor programs.
Future research will likely focus on expanding the library of derivatives built from this core, employing combinatorial chemistry and high-throughput screening to identify novel inhibitors against both established and emerging biological targets. Furthermore, the application of computational methods and advanced drug design strategies like scaffold hopping will continue to leverage the fundamental utility of this valuable synthetic intermediate. The continued exploration of its chemistry is a promising avenue for the development of the next generation of targeted therapeutics.
References
- Jiangsu Agricultural Hormone Engineering Technology Research Centre Co Ltd. (2015). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
-
Sarhan, A. O., & El-Wareth, A. (2000). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Institutes of Health. [Link]
-
El‐Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279–1286. [Link]
-
Brown, D. J., & Nagamatsu, T. (1971). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C: Organic, 10, 1881-1884. [Link]
-
Gomtsyan, A. (2012). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. [Link]
-
Sharma, A., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]
-
PubChem. (n.d.). 5-Fluoro-4-hydrazino-2-methoxypyrimidine. National Center for Biotechnology Information. [Link]
-
Stumpfe, D., & Bajorath, J. (2012). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 52(4), 1146-1151. [Link]
-
Laconde, G., et al. (2021). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. ResearchGate. [Link]
-
Tota, M. R., & Smith, A. B. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. National Institutes of Health. [Link]
-
Sharma, P., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
El-Sayed, N. N. E., & El-Karim, S. S. A. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]
-
Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. National Institutes of Health. [Link]
-
Mohammed, H. A., et al. (2021). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Journal of Pharmacy and Technology, 14(11), 5821-5828. [Link]
-
ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by... ResearchGate. [Link]
-
Ravichandran, V., & Mohan, S. (2023). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. [Link]
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. [Link]
-
Zheldakov, A. S., et al. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. MDPI. [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
Sources
- 1. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmphs.com [ijmphs.com]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]
- 6. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 18. researchgate.net [researchgate.net]
Discovery and synthesis of substituted hydrazinopyrimidines
An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Hydrazinopyrimidines
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of substituted hydrazinopyrimidines. We will delve into the foundational chemistry, explore robust synthetic methodologies, and examine their application in modern drug discovery, grounded in field-proven insights and authoritative literature.
Introduction: The Hydrazinopyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, famously forming the structural basis for the nucleobases uracil, thymine, and cytosine.[1] When functionalized with a hydrazine (-NHNH₂) or a substituted hydrazone moiety, the resulting hydrazinopyrimidine scaffold gains significant versatility, making it a "privileged structure" in drug discovery. This functionalization introduces unique physicochemical properties, including the capacity for multiple hydrogen bond interactions, which is critical for potent and selective binding to biological targets.[2]
Substituted hydrazinopyrimidines have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] This guide will elucidate the key synthetic pathways that enable the creation of diverse hydrazinopyrimidine libraries and explore the structure-activity relationships (SAR) that drive the optimization of these molecules into viable clinical candidates.
Core Synthetic Strategies: From Building Blocks to Bioactive Molecules
The synthesis of substituted hydrazinopyrimidines primarily relies on a few robust and versatile chemical transformations. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on both the pyrimidine core and the hydrazine moiety.
Nucleophilic Aromatic Substitution: The Workhorse Reaction
The most direct and widely employed method for creating the core hydrazinopyrimidine structure is through the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine with hydrazine.
Causality of the Experimental Choice: Pyrimidine rings are electron-deficient, which activates positions 2, 4, and 6 for nucleophilic attack. Halogens (especially Chlorine) at these positions serve as excellent leaving groups. Hydrazine hydrate is a potent, readily available nucleophile that readily displaces the halide to form a stable C-N bond.
A typical reaction involves heating a 2-chloropyrimidine derivative with an excess of hydrazine hydrate, often in an alcoholic solvent like ethanol.[3] The excess hydrazine can also act as a base to neutralize the HCl byproduct.
Caption: General workflow for synthesizing the core 2-hydrazinopyrimidine scaffold.
Hydrazone Formation: A Gateway to Chemical Diversity
Once the hydrazinopyrimidine intermediate is secured, the terminal amine of the hydrazine group provides a reactive handle for further diversification. The condensation reaction with a wide array of aldehydes and ketones is the most common strategy to generate a library of substituted hydrazone derivatives.[4]
Causality of the Experimental Choice: This acid-catalyzed condensation is a high-yielding and operationally simple reaction. It allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents (R¹ and R² groups), enabling a broad exploration of the chemical space around the core scaffold. This is fundamental for developing a comprehensive Structure-Activity Relationship (SAR).
Caption: Diversification of the hydrazinopyrimidine core via hydrazone formation.
Application in Drug Discovery: A Case Study on FAK Inhibitors
The true value of a chemical scaffold is realized in its application to solve therapeutic challenges. Substituted hydrazinopyrimidines have emerged as potent inhibitors of various protein kinases, which are critical targets in oncology.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a key role in cell proliferation, survival, and migration. The development of FAK inhibitors is a promising strategy for cancer therapy. A recent study detailed the discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents that inhibit FAK.[2]
Structure-Activity Relationship (SAR) Analysis
The researchers synthesized a series of compounds and evaluated their ability to inhibit the proliferation of FAK-overexpressing TPC-1 cancer cells. The data reveals critical insights into how specific substitutions impact biological activity.[2]
| Compound | R Group (Substitution on Hydrazone) | TPC-1 IC₅₀ (µM) | FAK IC₅₀ (nM) |
| Lead (TAE-226) | (Reference Compound) | - | - |
| 14a | 2-Fluorophenyl | 0.445 | - |
| 14d | 4-Fluorophenyl | 0.198 | - |
| 14f | 4-Trifluoromethylphenyl | 0.113 | 35 |
| 14j | 4-Methoxyphenyl | 1.460 | - |
| Data synthesized from the findings reported in the discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents.[2] |
Interpretation of SAR:
-
Electron-Withdrawing Groups are Favorable: The introduction of electron-withdrawing groups on the phenyl ring, such as fluorine (14d) and trifluoromethyl (14f), significantly enhanced the anti-proliferative activity compared to electron-donating groups like methoxy (14j).
-
Positional Isomers Matter: A fluorine atom at the para-position (14d) was more effective than at the ortho-position (14a).
-
Potency Champion: Compound 14f , with a 4-trifluoromethylphenyl group, emerged as the most potent derivative, exhibiting an exceptional IC₅₀ of 0.113 µM against the cancer cell line and a direct FAK inhibitory potency of 35 nM.[2]
Caption: Logical flow of the Structure-Activity Relationship (SAR).
Detailed Experimental Protocols
The following protocols are self-validating systems designed for reproducibility. Adherence to stoichiometry, reaction conditions, and purification methods is critical for success.
Protocol 1: Synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine
This protocol describes the synthesis of a common hydrazinopyrimidine intermediate via nucleophilic substitution.
-
Materials & Equipment:
-
2-Chloro-4,6-dimethylpyrimidine (1.0 eq)
-
Hydrazine hydrate (85% in water, 5.0 eq)
-
Ethanol (approx. 10 mL per gram of chloropyrimidine)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
-
Procedure:
-
To a round-bottom flask, add 2-chloro-4,6-dimethylpyrimidine and ethanol. Stir until the solid is fully dissolved.
-
Slowly add the hydrazine hydrate to the stirring solution at room temperature. The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water to remove excess hydrazine hydrate and salts.
-
Dry the product under vacuum to yield 2-hydrazinyl-4,6-dimethylpyrimidine as a solid. The product can be further purified by recrystallization from ethanol if necessary.[5]
-
Protocol 2: Synthesis of a (E)-N'-(4-Trifluoromethylbenzylidene)-4,6-dimethyl-2-hydrazinylpyrimidine (Analog of 14f)
This protocol details the synthesis of a hydrazone derivative via condensation.
-
Materials & Equipment:
-
2-Hydrazinyl-4,6-dimethylpyrimidine (1.0 eq, from Protocol 1)
-
4-(Trifluoromethyl)benzaldehyde (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
-
Procedure:
-
Dissolve 2-hydrazinyl-4,6-dimethylpyrimidine in ethanol in a round-bottom flask.
-
Add 4-(trifluoromethyl)benzaldehyde to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours. A precipitate may form as the reaction proceeds. Monitor by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Conclusion and Future Outlook
Substituted hydrazinopyrimidines represent a highly adaptable and therapeutically relevant class of molecules. The synthetic routes, particularly the sequential SNAr and condensation reactions, provide a reliable and scalable platform for generating extensive chemical libraries for high-throughput screening and lead optimization. The success of this scaffold in targeting challenging disease drivers like protein kinases underscores its importance.[6] Future work will likely focus on developing more complex, three-dimensional analogs and exploring their potential as covalent inhibitors or as components in targeted protein degraders, further expanding the already impressive utility of the hydrazinopyrimidine core in medicinal chemistry.
References
-
McNeill, L. A., et al. (2020). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 346558, 2-Hydrazinylpyrimidine. Available at: [Link]
-
Wang, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Priya, M. F., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry. Available at: [Link]
-
Akhtar, T., et al. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. BioMed Research International. Available at: [Link]
-
McNeill, L. A., et al. (2019). Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ResearchGate. Available at: [Link]
-
Request PDF. (2011). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. ResearchGate. Available at: [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
-
Kumar, R., et al. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. Available at: [Link]
-
Vignesh, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. Available at: [Link]
- Google Patents. (2017). Synthetic process for 2-hydrazinylpyridine derivative.
-
Georgieva, M., et al. (2022). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. Molecules. Available at: [Link]
-
Gontijo, T. B., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]
-
Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffolding of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine: A Gateway to Novel Heterocyclic Entities
Abstract
In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent structural resemblance to the purines of DNA and RNA provides a strategic advantage in the design of molecules that can interact with a myriad of biological targets. This technical guide delves into the synthesis, characterization, and synthetic utility of a highly functionalized pyrimidine derivative, 4-hydrazino-5-methoxy-2-methylthiopyrimidine . This building block serves as a versatile precursor for the construction of a diverse range of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines. These resulting heterocyclic cores are of significant interest due to their well-documented pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both the theoretical underpinnings and practical, field-proven insights into the application of this pivotal chemical entity.
Introduction: The Primacy of Pyrimidines in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in the design of biologically active molecules. Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with the vast possibilities for chemical modification, has rendered pyrimidine derivatives as indispensable tools in the quest for new drugs. The strategic introduction of various functional groups onto the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with specific biological targets. The subject of this guide, this compound, is a prime example of a strategically designed building block, poised for facile elaboration into more complex and potentially therapeutic heterocyclic structures.
Synthesis of the Core Building Block: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that begins with the construction of the pyrimidine ring, followed by functional group manipulations to introduce the desired substituents. The overall synthetic pathway is robust and amenable to scale-up.
Synthesis of the Precursor: 5-Methoxy-2-(methylthio)pyrimidin-4-ol
The journey begins with the synthesis of the hydroxypyrimidine precursor. A common and effective method involves the cyclization of appropriately substituted starting materials.[1]
Protocol 1: Synthesis of 5-Methoxy-2-(methylthio)pyrimidin-4-ol
-
Materials: Diethyl malonate, Thiourea, Sodium ethoxide, Dimethyl sulfate, Sodium hydroxide, Methanol, Diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
Add thiourea to the reaction mixture and reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate 2-thiouracil. Filter, wash with water, and dry.
-
Suspend the 2-thiouracil in an aqueous solution of sodium hydroxide.
-
Add dimethyl sulfate dropwise to the suspension at a controlled temperature to effect S-methylation. Stir until the reaction is complete.
-
Acidify the reaction mixture to precipitate 2-(methylthio)orotic acid. Filter, wash, and dry.
-
The 2-(methylthio)orotic acid is then decarboxylated by heating to yield 5-hydroxy-2-(methylthio)pyrimidine.
-
Finally, the hydroxyl group at the 5-position is methylated to a methoxy group using a suitable methylating agent (e.g., dimethyl sulfate) in the presence of a base to afford 5-methoxy-2-(methylthio)pyrimidin-4-ol.
-
Chlorination of the Pyrimidinol: Activating the 4-Position
The hydroxyl group at the 4-position of the pyrimidine ring is a poor leaving group. Therefore, it must be converted to a more reactive group, typically a chlorine atom, to facilitate subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[2][3]
Protocol 2: Synthesis of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine
-
Materials: 5-Methoxy-2-(methylthio)pyrimidin-4-ol, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (optional, as a base).
-
Procedure:
-
In a fume hood, carefully add 5-methoxy-2-(methylthio)pyrimidin-4-ol to an excess of phosphorus oxychloride. A base such as N,N-dimethylaniline can be added to scavenge the HCl produced.[4]
-
Heat the reaction mixture to reflux and maintain for a few hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.[5]
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether).
-
Hydrazinolysis: Introduction of the Hydrazino Moiety
The final step in the synthesis of the title compound is the nucleophilic displacement of the chlorine atom at the 4-position with hydrazine. This reaction, known as hydrazinolysis, proceeds readily.[6]
Protocol 3: Synthesis of this compound
-
Materials: 4-Chloro-5-methoxy-2-(methylthio)pyrimidine, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve 4-chloro-5-methoxy-2-(methylthio)pyrimidine in ethanol.
-
Add an excess of hydrazine hydrate to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a few hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product may precipitate from the reaction mixture upon cooling. Alternatively, the solvent can be removed under reduced pressure.
-
The crude product is collected by filtration, washed with a small amount of cold ethanol, and dried. Recrystallization from a suitable solvent will yield the pure this compound.
-
Diagram 1: Overall Synthetic Pathway
Caption: Synthetic route to the target building block.
Physicochemical Properties and Spectroscopic Characterization
Table 1: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₆H₁₀N₄OS |
| Molecular Weight | 186.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.4 (s, 3H, SCH₃), ~3.8 (s, 3H, OCH₃), ~4.3 (br s, 2H, NH₂), ~7.8 (s, 1H, Ar-H), ~8.9 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~14 (SCH₃), ~56 (OCH₃), ~115 (C5), ~150 (C6), ~158 (C4), ~165 (C2) |
| IR (KBr) | ν (cm⁻¹): 3300-3100 (N-H stretching), 2950-2850 (C-H stretching), 1620-1580 (C=N, C=C stretching), 1250-1200 (C-O stretching) |
| Mass Spectrometry (EI) | M⁺ at m/z 186, with characteristic fragmentation patterns including loss of CH₃, N₂H₂, and the methoxy group.[9][10][11] |
Application as a Building Block for Fused Heterocycles
The synthetic utility of this compound lies in the reactivity of its hydrazino group, which can participate in cyclization reactions with various electrophiles to form fused heterocyclic systems.
Synthesis of Pyrazolo[3,4-d]pyrimidines
The reaction of 4-hydrazinopyrimidines with 1,3-dicarbonyl compounds, such as β-ketoesters, is a classical and efficient method for the synthesis of pyrazolo[3,4-d]pyrimidines.[12]
Reaction Mechanism: The reaction proceeds through an initial condensation of the more nucleophilic nitrogen of the hydrazino group with one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the pyrazole ring fused to the pyrimidine core.
Protocol 4: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidines
-
Materials: this compound, Ethyl acetoacetate (or other β-ketoesters), Acetic acid (as solvent and catalyst).
-
Procedure:
-
A mixture of this compound and an equimolar amount of the β-ketoester in glacial acetic acid is heated at reflux.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with a small amount of cold ethanol and dried.
-
Further purification can be achieved by recrystallization.
-
Diagram 2: Synthesis of Pyrazolo[3,4-d]pyrimidines
Caption: Cyclization to form pyrazolo[3,4-d]pyrimidines.
Synthesis of Triazolo[4,3-c]pyrimidines
The reaction of 4-hydrazinopyrimidines with one-carbon electrophiles, such as orthoesters, is a common route to triazolo[4,3-c]pyrimidines.[13][14]
Reaction Mechanism: The reaction involves the initial formation of a hydrazone intermediate by the reaction of the hydrazino group with the orthoester. This is followed by an intramolecular cyclization with the elimination of an alcohol molecule to afford the fused triazole ring.
Protocol 5: General Procedure for the Synthesis of Triazolo[4,3-c]pyrimidines
-
Materials: this compound, Triethyl orthoformate (or other orthoesters), Acetic anhydride (optional, as a dehydrating agent).
-
Procedure:
-
A solution of this compound in an excess of triethyl orthoformate is heated at reflux.
-
The reaction can be catalyzed by the addition of a small amount of acetic anhydride.
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess orthoester is removed under reduced pressure.
-
The residue is triturated with a non-polar solvent (e.g., hexane) to induce crystallization.
-
The solid product is collected by filtration and can be purified by recrystallization.[15]
-
Diagram 3: Synthesis of Triazolo[4,3-c]pyrimidines
Caption: Cyclization to form triazolo[4,3-c]pyrimidines.
Conclusion and Future Perspectives
This compound has been demonstrated to be a highly valuable and versatile building block in heterocyclic synthesis. The straightforward and scalable synthetic route to this compound, coupled with its facile conversion into medicinally relevant pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines, makes it an attractive starting material for drug discovery programs. The functional groups present on the pyrimidine ring, namely the methoxy and methylthio groups, offer further opportunities for chemical modification, allowing for the generation of extensive compound libraries for biological screening. Future research in this area will likely focus on the exploration of a broader range of electrophilic partners for cyclization reactions, as well as the evaluation of the biological activities of the resulting novel heterocyclic compounds. The continued investigation into the synthetic applications of this and similar pyrimidine-based building blocks will undoubtedly contribute to the development of the next generation of therapeutic agents.
References
-
National Center for Biotechnology Information. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydrazinylpyrimidine. PubChem Compound Summary for CID 346558. Retrieved from [Link]
-
MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7903. Retrieved from [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]
- More, U. B. (2007). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Rasayan Journal of Chemistry, 1(1), 1-4.
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.
-
National Center for Biotechnology Information. (n.d.). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[1][2][16]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Retrieved from [Link]
- Hassaneen, H. M., et al. (2013). Synthesis of New Derivatives of Heterocyclic Compounds Containing Pyridine, Pyrimidine and Triazole Ortho-Fused to Isoquinoline Moiety.
-
ResearchGate. (2018). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate, 4-nitrobenzaldehyde, and barbituric acid in magnetized water without any catalysts. Retrieved from [Link]
-
ResearchGate. (2013). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Retrieved from [Link]
-
Iowa State University. (1967). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Retrieved from [Link]
- Salem, M. A. I., et al. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(9), 43-52.
-
National Center for Biotechnology Information. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Retrieved from [Link]
-
NIST. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from [Link]
-
YouTube. (2021). The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. Retrieved from [Link]
-
International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Retrieved from [Link]
-
PubMed. (2004). Synthesis of some new annulated pyrazolo-pyrido (or pyrano) pyrimidine, pyrazolopyridine and pyranopyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (2012). PhPOCl 2 as a Potent Catalyst for Chlorination Reaction of Phenols with PCl 5. Retrieved from [Link]
- Tanner, E. M. (1956). The infra-red absorption spectra of some hydroxypyrimidines. Spectrochimica Acta, 8, 9-18.
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
- Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- MDPI. (2020). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 25(21), 5028.
- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
- Springer. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Chemical and Biological Technologies in Agriculture, 9(1), 1-8.
- ACS Publications. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.
-
YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
Sources
- 1. 5-Methoxy-2-methylpyrimidin-4-ol | 698-35-1 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New [1,2,4]-Triazolo[4’,3’:1,6]pyridazino[4,5-b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrcs.org [ijrcs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. Synthesis of New Derivatives of Heterocyclic Compounds Containing Pyridine, Pyrimidine and Triazole Ortho-Fused to Isoquinoline Moiety | Hassaneen | International Journal of Chemistry | CCSE [ccsenet.org]
- 14. Synthesis of some new annulated pyrazolo-pyrido (or pyrano) pyrimidine, pyrazolopyridine and pyranopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repositorium.uminho.pt [repositorium.uminho.pt]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Ascendant Therapeutic Potential of Pyrazolo[3,4-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold, a privileged heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry, driving the development of a new generation of targeted therapeutics. Its intrinsic structural resemblance to endogenous purines allows for potent and selective interactions with a multitude of biological targets, most notably protein kinases, which are pivotal in various pathological signaling cascades. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of pyrazolo[3,4-d]pyrimidine derivatives, with a primary focus on their role as kinase inhibitors in oncology. We will dissect the rational design principles, structure-activity relationships, and mechanistic underpinnings that have propelled these compounds from promising leads to clinical realities. Furthermore, this guide will detail key experimental protocols for their synthesis and biological evaluation, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing this promising class of therapeutic agents.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Purine Isostere
The pyrazolo[3,4-d]pyrimidine nucleus is a bicyclic heteroaromatic system composed of a fused pyrazole and pyrimidine ring.[1] Its significance in medicinal chemistry stems from its role as a bioisostere of adenine, a fundamental component of DNA, RNA, and the universal energy currency, adenosine triphosphate (ATP).[1][2] This structural mimicry enables pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of numerous enzymes, particularly protein kinases, thereby modulating their activity.[3][4] The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The chlorine atom at the 4-position, for instance, serves as a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities.[1]
Kinase Inhibition in Oncology: The Primary Therapeutic Arena
The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated remarkable success as kinase inhibitors, targeting a spectrum of kinases implicated in tumor growth, proliferation, and survival.[5]
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer and colorectal cancer.[6] Several pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[6][7] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its signaling cascade.[6]
One notable example, compound 12b from a recent study, demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), with IC50 values of 0.016 µM and 0.236 µM, respectively.[6] Mechanistic studies revealed that this compound induces apoptosis and arrests the cell cycle at the S and G2/M phases.[6] Molecular docking studies have further elucidated the binding mode, showing key hydrogen bond interactions with residues such as Met793 in the EGFR active site.[7]
Table 1: Representative Pyrazolo[3,4-d]pyrimidine-based EGFR Inhibitors and their Biological Activity
| Compound | Target(s) | IC50 (µM) | Cancer Cell Line(s) | Reference |
| Compound 16 | EGFR | 0.034 | NCI 60 panel | [7] |
| Compound 12b | EGFRWT, EGFRT790M | 0.016, 0.236 | A549, HCT-116 | [6] |
| Compound 5i | EGFRWT, VEGFR2 | 0.3, 7.60 | MCF-7, HCT116, HepG2 | [4] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs).[8] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2, a key mediator of pathological angiogenesis.[8][9] By blocking VEGFR-2 signaling, these compounds can inhibit tumor neovascularization, effectively starving the tumor of essential nutrients and oxygen.
For instance, a series of novel pyrazolo[3,4-d]pyrimidine derivatives showed significant antitumor activity, with compound 12b exhibiting potent VEGFR-2 inhibition with an IC50 of 0.063 µM.[8] This compound also demonstrated anti-angiogenic effects by reducing the migratory potential of Human Umbilical Vein Endothelial Cells (HUVECs).[8]
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[10] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[4][10] For example, a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][10]triazolo[1,5-c]pyrimidine derivatives were synthesized and evaluated as CDK2 inhibitors.[10] Several of these compounds displayed superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values in the nanomolar range.[10]
Src Kinase Inhibition
Src family kinases are non-receptor tyrosine kinases that play a critical role in various cellular processes, including proliferation, survival, and migration.[11] Elevated Src activity is observed in a variety of human cancers, including medulloblastoma, a common brain tumor in children.[11] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src kinase inhibitors, demonstrating antiproliferative and pro-apoptotic properties in medulloblastoma cells.[11] These inhibitors have been shown to induce cell cycle arrest and reduce tumor growth in vivo.[11]
Diagram 1: Generalized Mechanism of Action of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Caption: Competitive inhibition of ATP binding to the kinase domain.
Beyond Oncology: Expanding Therapeutic Horizons
While the primary focus of pyrazolo[3,4-d]pyrimidine research has been in oncology, the versatile nature of this scaffold has led to its exploration in other therapeutic areas.[7] Derivatives have shown potential as:
-
CNS-modulating agents: Exhibiting activity that could be relevant for neurological disorders.[7]
-
Anti-inflammatory agents: Demonstrating potential in modulating inflammatory pathways.[12]
-
Antimicrobial, antifungal, and antiviral agents: Showing promise in combating infectious diseases.[4][7]
-
Cardiovascular agents: Indicating potential applications in heart-related conditions.[7]
-
Xanthine Oxidase Inhibitors: The well-established drug Allopurinol, a pyrazolo[3,4-d]pyrimidine derivative, is a potent xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia.[13][14]
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful development of pyrazolo[3,4-d]pyrimidine derivatives relies on robust synthetic methodologies and rigorous biological evaluation.
General Synthetic Strategy
A common synthetic route to the pyrazolo[3,4-d]pyrimidine core involves the cyclization of a substituted pyrazole precursor.[9][15]
Step-by-step synthesis of a key intermediate, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine: [9]
-
Starting Material: Dissolve 4,6-dichloro-5-formylpyrimidine in a suitable solvent such as tetrahydrofuran (THF).
-
Reaction with Hydrazine: Cool the solution in an ice bath and add triethylamine (TEA) dropwise. Subsequently, add a solution of hydrazine hydrate in THF dropwise under a nitrogen atmosphere.
-
Reaction Progression: Allow the reaction to proceed at room temperature for several hours, during which a solid product will precipitate.
-
Work-up and Purification: Isolate the crude product by filtration. The final product, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, can be obtained after purification steps such as extraction and recrystallization.
Diagram 2: Representative Synthetic Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 8. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 13. rpicorp.com [rpicorp.com]
- 14. discofinechem.com [discofinechem.com]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Reactivity and Chemical Properties of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydrazino-5-methoxy-2-methylthiopyrimidine is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids and various pharmaceuticals.[1][2] The presence of a hydrazino group at the 4-position, a methoxy group at the 5-position, and a methylthio group at the 2-position imparts a unique combination of reactivity and potential for molecular interactions, making it a valuable scaffold for the development of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this versatile molecule, with a focus on its application in the design and discovery of new drugs.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves a two-step process, starting from a readily available pyrimidinone precursor. This process includes the chlorination of the hydroxyl group at the 4-position, followed by a nucleophilic substitution with hydrazine hydrate.
Step 1: Synthesis of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine
The initial step is the conversion of 5-methoxy-2-(methylthio)pyrimidin-4-ol to its corresponding 4-chloro derivative. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
To a stirred solution of 5-methoxy-2-(methylthio)pyrimidin-4-ol (1 equivalent) in a suitable solvent such as toluene, add a base like triethylamine (1.8 equivalents).
-
Heat the mixture to a temperature between 105-110 °C.
-
Slowly add phosphorus oxychloride (2 equivalents) to the reaction mixture.
-
Maintain the reaction at this temperature for approximately 3 hours.
-
After completion, the reaction mixture is carefully quenched with a mixture of water and toluene.
-
The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are then processed to isolate the 4-chloro-5-methoxy-2-(methylthio)pyrimidine.[5]
Step 2: Hydrazinolysis of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine
The second step involves the nucleophilic substitution of the chlorine atom at the 4-position with a hydrazino group. This reaction, known as hydrazinolysis, is typically carried out using hydrazine hydrate.
Experimental Protocol (Adapted from a similar procedure[6]):
-
Dissolve 4-chloro-5-methoxy-2-(methylthio)pyrimidine (1 equivalent) in methanol.
-
Cool the solution in an ice bath and add hydrazine hydrate (1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 5 hours.
-
The resulting precipitate of this compound is collected by filtration, washed with a cold solvent like ethyl acetate, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Synthesis Workflow Diagram:
Caption: Synthetic pathway to this compound.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties
| Property | Predicted/Estimated Value | Notes |
| Molecular Formula | C₆H₁₀N₄OS | - |
| Molecular Weight | 186.24 g/mol | - |
| Appearance | Expected to be a solid | Based on similar hydrazinopyrimidines. |
| Melting Point | >150 °C (with decomposition) | By analogy to similar compounds. |
| Solubility | Likely soluble in polar organic solvents like DMSO and methanol. | Common for heterocyclic compounds with polar functional groups. |
| pKa | Estimated to be weakly basic | Due to the hydrazino group and pyrimidine nitrogens. |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Spectral Features |
| ¹H NMR | δ (ppm): ~2.5 (s, 3H, SCH₃), ~3.9 (s, 3H, OCH₃), ~4.5 (br s, 2H, NH₂), ~7.8 (s, 1H, pyrimidine H-6), ~8.5 (br s, 1H, NH). Chemical shifts are approximate and can vary based on solvent and concentration. |
| ¹³C NMR | δ (ppm): ~14 (SCH₃), ~56 (OCH₃), ~110 (C-5), ~150 (C-6), ~160 (C-4), ~165 (C-2). |
| IR (cm⁻¹) | ~3400-3200 (N-H stretching), ~2950 (C-H stretching), ~1620 (C=N stretching), ~1580 (N-H bending), ~1250 (C-O stretching). |
| Mass Spec. | Expected [M+H]⁺ at m/z 187. Key fragmentation would likely involve loss of the methylthio and methoxy groups. |
Reactivity and Chemical Properties
The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the hydrazino group and the electron-rich pyrimidine ring.
Condensation Reactions with Carbonyl Compounds
The hydrazino group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones.[7] This reaction is a cornerstone of hydrazone chemistry and serves as a gateway to a wide array of heterocyclic compounds.
General Reaction Scheme:
This compound reacts with an aldehyde or ketone, typically in a protic solvent like ethanol and often with catalytic acid, to yield the corresponding N'-substituted-hydrazinylidene derivative (hydrazone).
Experimental Protocol for Hydrazone Formation (General):
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the desired aldehyde or ketone (1 equivalent) and a catalytic amount of acetic acid.
-
Reflux the mixture for a period of 2-6 hours, monitoring the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to allow the hydrazone product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Cyclization Reactions: Formation of Fused Heterocycles
The hydrazino moiety is a versatile precursor for the construction of fused five- and six-membered heterocyclic rings onto the pyrimidine core. These reactions are of immense importance in the synthesis of novel compounds with potential biological activities.
Reaction of 4-hydrazinopyrimidines with 1,3-dicarbonyl compounds, such as acetylacetone, leads to the formation of the pyrazolo[3,4-d]pyrimidine ring system. This class of compounds is known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[8][9]
Reaction Mechanism:
The reaction proceeds through an initial condensation of the hydrazino group with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Experimental Protocol for Pyrazolo[3,4-d]pyrimidine Synthesis (General):
-
A mixture of this compound (1 equivalent) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 equivalents) in ethanol is refluxed for 4-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to yield the desired pyrazolo[3,4-d]pyrimidine derivative.
4-Hydrazinopyrimidines can be cyclized into triazolopyrimidines using various one-carbon synthons. For instance, reaction with formic acid or triethyl orthoformate can lead to the formation of a triazole ring.[10][11] The specific isomer formed can sometimes be influenced by the reaction conditions.
Reaction Mechanism:
The reaction with a one-carbon electrophile, such as formic acid, involves an initial acylation of the hydrazino group, followed by an intramolecular cyclization and dehydration.
Experimental Protocol for Triazolo[4,3-c]pyrimidine Synthesis (General):
-
A mixture of this compound (1 equivalent) and an excess of triethyl orthoformate is heated at reflux for several hours.
-
The excess reagent is removed under reduced pressure.
-
The resulting solid is triturated with a suitable solvent (e.g., diethyl ether) and collected by filtration to give the triazolo[4,3-c]pyrimidine product.
Key Reactivity Pathways Diagram:
Caption: Major reaction pathways of this compound.
Applications in Drug Development
The structural motifs present in this compound and its derivatives are of significant interest in drug discovery.
-
Anticancer Agents: Pyrimidine derivatives are well-established as anticancer agents, often acting as antimetabolites that interfere with nucleic acid synthesis.[4][12] The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from 4-hydrazinopyrimidines, is a known "privileged structure" in medicinal chemistry, with many derivatives exhibiting potent kinase inhibitory activity.[13]
-
Antimicrobial Agents: The hydrazone linkage is a common feature in many compounds with antimicrobial properties.[14] The ability to easily generate a library of hydrazone derivatives from this compound makes it an attractive starting point for the discovery of new antibacterial and antifungal agents.
-
Enzyme Inhibitors: The heterocyclic systems that can be synthesized from this core scaffold are known to interact with a variety of enzymes. For example, certain hydrazino-containing compounds have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.
Conclusion
This compound is a versatile and valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis and the high reactivity of its hydrazino group allow for the facile construction of a diverse range of hydrazones and fused heterocyclic systems. The prevalence of the pyrimidine, pyrazole, and triazole scaffolds in biologically active molecules underscores the potential of this compound as a starting point for the development of novel therapeutic agents. Further exploration of the chemical space accessible from this molecule is likely to yield new compounds with interesting and useful biological properties.
References
- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
-
Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. ResearchGate. [Link]
-
Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Semantic Scholar. [Link]
- Triazolo (d) pyrimidines and methods of preparing the same.
-
4-Hydrazino-2-(methylsulfanyl)pyrimidine. PMC. [Link]
-
A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. PMC. [Link]
-
s-Triazolopyrimidines. Part IV. Synthesis as potential therapeutic agents. Journal of the Chemical Society C: Organic. [Link]
-
Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. [Link]
-
Biological Activities of Hydrazone Derivatives. PMC. [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. [Link]
-
Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. PMC. [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][10]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]
-
Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
-
PYRIMIDINE, 5-FLUORO-4-HYDRAZINYL-2-METHOXY-(CAS# 166524-64-7 ). Angene. [Link]
-
Novel[5][10][11]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. PubMed. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. PubMed. [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydrazino-2-(methylsulfanyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US2407204A - Triazolo (d) pyrimidines and methods of preparing the same - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Solubility and Stability of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine
Foreword: The successful development of any new chemical entity, whether as an active pharmaceutical ingredient (API) or a critical synthetic intermediate, is fundamentally reliant on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a detailed framework for the characterization of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine, a heterocyclic compound with significant potential in synthetic chemistry. While direct literature on this specific molecule is nascent, this document synthesizes established principles of pharmaceutical science and data from structurally analogous pyrimidine derivatives to present a robust, field-proven approach for its evaluation. The methodologies outlined herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the critical insights needed to advance their work with confidence.
Physicochemical Profile and Structural Rationale
Before embarking on experimental analysis, a foundational understanding of the molecule's structure is paramount. The distinct functional groups of this compound dictate its chemical behavior, influencing both its solubility and susceptibility to degradation.
-
Pyrimidine Core: A nitrogen-containing heterocycle that forms the scaffold of the molecule. The aromatic nature of the ring provides a degree of stability, but it is also susceptible to certain metabolic and chemical transformations.[1][2]
-
Hydrazino Group (-NHNH₂): This is a highly reactive and versatile functional group. It is basic, nucleophilic, and readily undergoes oxidation. Its presence is a primary determinant of the molecule's stability profile and a key handle for synthetic elaboration.[3][4] The hydrazine moiety suggests the compound will exhibit basic properties and have the potential for pH-dependent solubility.
-
Methoxy Group (-OCH₃): An electron-donating group that can influence the reactivity of the pyrimidine ring. It is potentially susceptible to acidic hydrolysis, leading to the formation of a hydroxyl group.[5]
-
Methylthio Group (-SCH₃): A sulfur-containing moiety that is prone to oxidation, potentially forming a sulfoxide and subsequently a sulfone. This oxidative susceptibility is a critical parameter to evaluate during stability studies.
A summary of the core physicochemical properties, derived from computational models for analogous structures, is presented below.
| Property | Predicted Value | Significance |
| Molecular Formula | C₆H₁₀N₄OS | Essential for calculating molarity and confirming mass spectrometry data. |
| Molecular Weight | 186.24 g/mol | Foundational for all quantitative analyses, including solution preparation and purity assessments. |
| Predicted XLogP3 | ~1.0 - 1.5 | Suggests moderate lipophilicity. This value is an estimate and requires experimental verification (e.g., via HPLC or shake-flask methods). |
| Hydrogen Bond Donors | 2 (from -NHNH₂) | Indicates the potential to form hydrogen bonds, which is crucial for solubility in protic solvents like water and ethanol. |
| Hydrogen Bond Acceptors | 5 (N atoms, O, S) | Highlights the molecule's ability to interact with protic solvents, influencing its solubility profile. |
Comprehensive Solubility Profiling
Solubility is a critical attribute that governs the bioavailability of a drug substance and dictates the choice of solvents for synthesis, purification, and formulation. A comprehensive profile requires assessment in both aqueous and organic media.
Causality in Method Selection: The Shake-Flask Method
For determining thermodynamic solubility, the gold-standard "shake-flask" method is recommended. Its selection is deliberate: it is designed to achieve a true equilibrium between the solid state and the solution, providing a definitive measure of a compound's intrinsic solubility. This contrasts with kinetic solubility methods, which can often overestimate solubility and are more suited for high-throughput screening. By ensuring equilibrium, this method provides a self-validating and reliable dataset crucial for downstream development decisions.
Experimental Protocol: Aqueous pH-Solubility Profile
The presence of the basic hydrazino group necessitates a pH-solubility profile to understand how the compound will behave in different physiological or processing environments.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of biocompatible buffers (e.g., citrate, phosphate, borate) covering a physiologically relevant pH range (pH 2, 4, 6.8, 7.4, 9).
-
Excess Solid Addition: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of each buffer in separate glass vials. The excess solid is critical to ensure that saturation is achieved.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) on a shaker for a minimum of 48 hours. This extended period is crucial to ensure a true thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sample Collection & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV or LC-MS method.[6][7] The concentration is determined against a standard calibration curve.
-
pH Verification: Measure the final pH of each solution to confirm it has not shifted during the experiment.
Experimental Protocol: Solubility in Organic Solvents
Understanding solubility in organic solvents is vital for synthetic route optimization, purification, and the development of non-aqueous formulations.
Step-by-Step Methodology:
-
Solvent Selection: Choose a range of common laboratory solvents, such as Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, and Toluene.
-
Method Execution: Follow the same shake-flask procedure as described in Section 2.2 (Steps 2-6), replacing the aqueous buffers with the selected organic solvents.
-
Analytical Considerations: Ensure the chosen analytical method is compatible with the organic solvents used. The standard curve should ideally be prepared in the same solvent as the sample.
Data Presentation and Visualization
The quantitative results from these experiments should be systematically tabulated for clarity and comparative analysis.
Table 2.1: Aqueous Solubility Data
| pH (Final) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
|---|---|---|---|
| 2.0 | 25 | Experimental Data | Calculated Data |
| 4.0 | 25 | Experimental Data | Calculated Data |
| 6.8 | 25 | Experimental Data | Calculated Data |
| 7.4 | 25 | Experimental Data | Calculated Data |
| 9.0 | 25 | Experimental Data | Calculated Data |
Table 2.2: Organic Solvent Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |
|---|---|---|---|
| DMSO | 25 | Experimental Data | e.g., Freely Soluble |
| Ethanol | 25 | Experimental Data | e.g., Soluble |
| Acetonitrile | 25 | Experimental Data | e.g., Sparingly Soluble |
| Toluene | 25 | Experimental Data | e.g., Insoluble |
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Analysis and Degradation Pathway Elucidation
Stability testing is a non-negotiable component of chemical characterization. Forced degradation (or stress testing) is an essential tool used to predict the long-term stability of a substance, identify potential degradation products, and develop stability-indicating analytical methods.[8]
Rationale for Forced Degradation
The objective of forced degradation is not to completely destroy the molecule but to induce a predictable level of degradation (typically 5-20%). This allows for the reliable detection and characterization of degradants that might form under long-term storage conditions. The choice of stressors—acid, base, oxidation, heat, and light—is mandated by regulatory guidelines (e.g., ICH Q1A) and is designed to probe the molecule's vulnerabilities across a range of chemical environments.
Experimental Protocol: Forced Degradation Studies
A stability-indicating HPLC method, capable of separating the parent peak from all degradation products, is a prerequisite for this study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid powder and the stock solution to 60°C.
-
Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time-Point Sampling: Withdraw samples from each stress condition at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Neutralization: For acid and base samples, neutralize them before analysis to prevent further degradation or damage to the analytical column.
-
Analysis: Analyze all samples by the stability-indicating HPLC/LC-MS method. Record the peak area of the parent compound and any new peaks that appear.
Plausible Degradation Pathways
Based on the functional groups present, several degradation pathways can be anticipated. Elucidation of these pathways is typically achieved by analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products using LC-MS/MS.
-
Pathway A: Oxidation: The methylthio group is a prime target for oxidation by H₂O₂, leading to the formation of the corresponding sulfoxide and, with further oxidation, the sulfone .
-
Pathway B: Hydrolysis: Under acidic conditions, the methoxy group may undergo hydrolysis to yield 4-Hydrazino-5-hydroxy-2-methylthiopyrimidine .
-
Pathway C: Ring Cleavage: Harsh basic conditions can potentially lead to the degradation of the pyrimidine ring itself, a known pathway for some pyrimidine derivatives.[1][9]
-
Pathway D: Hydrazino Group Reactions: The hydrazine moiety may be susceptible to oxidative degradation or reactions that cleave the N-N bond, although these are often complex.
Visualization of Stability Testing Workflow and Pathways
Caption: Workflow for Forced Degradation Studies.
Caption: Plausible Degradation Pathways for Investigation.
Conclusion
The comprehensive characterization of this compound's solubility and stability is an indispensable step in its development journey. The protocols and frameworks detailed in this guide provide a scientifically rigorous path for generating the critical data required by researchers and drug developers. By employing these self-validating methodologies, scientists can establish a robust physicochemical profile, anticipate potential liabilities, and make informed decisions to accelerate their research and development programs. This foundational knowledge is the bedrock upon which successful synthesis, formulation, and, ultimately, application are built.
References
- Jiangsu Agricultural Hormone Engineering Technology Research Centre Co Ltd. (2015). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
-
Angene Chemical. (n.d.). PYRIMIDINE, 5-FLUORO-4-HYDRAZINYL-2-METHOXY- (CAS# 166524-64-7). Angene. [Link]
-
Taylor, E. C., & Sowinski, F. (1975). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C, 10, 993-997. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluoro-4-hydrazino-2-methoxypyrimidine. PubChem. [Link]
-
El‐Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279–1286. [Link]
-
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Sarhan, A. O., & El-Wareth, A. (2000). Synthesis, Characterization and Reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]
-
Badawy, S. I., et al. (2009). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. Journal of Pharmaceutical Sciences, 98(3), 935-49. [Link]
-
Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Wawer, I., et al. (2018). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 23(11), 2788. [Link]
-
Kumar, S., & Singh, P. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. [Link]
-
Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 221-225. [Link]
-
El-Reedy, A. A., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1930-1937. [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Organic and Inorganic Chemistry, 7(2), 1-10. [Link]
Sources
- 1. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. ajrconline.org [ajrconline.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines from 4-Hydrazino-5-methoxy-2-methylthiopyrimidine
This comprehensive guide provides detailed protocols and expert insights for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined herein utilize 4-Hydrazino-5-methoxy-2-methylthiopyrimidine as a versatile starting material, offering a strategic approach to constructing this privileged heterocyclic scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to expand their synthetic capabilities and understanding of pyrazolo[3,4-d]pyrimidine chemistry.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a purine isostere that has garnered substantial attention in the scientific community due to its diverse and potent biological activities.[1][2] This scaffold is a key structural motif in numerous compounds that have been investigated for their therapeutic potential across a range of diseases. Notably, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy as anticancer agents, often through the inhibition of various protein kinases.[3] Furthermore, this heterocyclic system has been explored for its anti-inflammatory, antiviral, and antimicrobial properties.[1] The structural resemblance to endogenous purines allows these molecules to interact with a variety of biological targets, making them a fertile ground for the development of novel therapeutics.
The strategic synthesis of diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives is therefore a critical task in the pursuit of new and effective drug candidates. The methodologies presented in this guide focus on a practical and efficient synthetic route starting from a readily accessible pyrimidine precursor.
The Precursor: this compound
The choice of this compound as the starting material is predicated on its inherent reactivity and the strategic placement of its functional groups. The hydrazino group at the C4 position is a key nucleophile that enables the crucial cyclization step to form the pyrazole ring. The methoxy group at C5 and the methylthio group at C2 offer opportunities for further functionalization of the final product, allowing for the exploration of structure-activity relationships (SAR).
Synthetic Strategies and Mechanistic Considerations
The core of the synthesis involves the reaction of the hydrazino group of the starting pyrimidine with a suitable electrophile that provides one or more carbon atoms to complete the pyrazole ring. This is typically followed by a cyclization and dehydration or elimination step to yield the aromatic pyrazolo[3,4-d]pyrimidine system. The general reaction scheme is depicted below.
Figure 1: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
The choice of the electrophilic reagent is critical as it determines the substitution pattern on the newly formed pyrazole ring. Common and effective reagents include orthoesters, formic acid, aldehydes, and ketones.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of pyrazolo[3,4-d]pyrimidines using different cyclizing agents.
Protocol 1: Synthesis of 6-Methoxy-2-methylthio-1H-pyrazolo[3,4-d]pyrimidine using Triethyl Orthoformate
This protocol utilizes triethyl orthoformate as a one-carbon electrophile to generate the unsubstituted pyrazole ring.
Rationale: Triethyl orthoformate is an effective reagent for this transformation as it readily reacts with the hydrazino group to form an intermediate that cyclizes upon heating, with the loss of ethanol and water, to yield the desired aromatic product.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ethanol (anhydrous)
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Crystallization dish
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol.
-
To this solution, add triethyl orthoformate (3.0 eq) and a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol and excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 6-Methoxy-2-methylthio-1H-pyrazolo[3,4-d]pyrimidine.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Protocol 2: Synthesis of 6-Methoxy-2-methylthio-1H-pyrazolo[3,4-d]pyrimidine using Formic Acid
This protocol employs formic acid as the one-carbon source for the cyclization.
Rationale: Formic acid serves as a straightforward and cost-effective reagent for introducing the C3a carbon of the pyrazolo[3,4-d]pyrimidine ring system. The reaction proceeds through the formation of a formylhydrazide intermediate which then undergoes acid-catalyzed cyclization and dehydration.
Materials:
-
This compound
-
Formic acid (88-98%)
-
Water
-
Sodium bicarbonate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add an excess of formic acid (e.g., 10-20 eq) to the flask.
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water.
-
Neutralize the excess formic acid by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
The product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water and dry it under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.
Characterization: Confirm the identity and purity of the synthesized 6-Methoxy-2-methylthio-1H-pyrazolo[3,4-d]pyrimidine using appropriate spectroscopic and analytical methods.
Protocol 3: Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines using Aldehydes or Ketones
This protocol allows for the introduction of substituents at the C3 position of the pyrazole ring by using various aldehydes or ketones.
Rationale: The reaction of the hydrazino group with an aldehyde or ketone forms a hydrazone intermediate. Subsequent intramolecular cyclization, followed by oxidation or aromatization, leads to the formation of the substituted pyrazolo[3,4-d]pyrimidine. The choice of the carbonyl compound directly dictates the nature of the substituent at the C3 position.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone) (1.1 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Oxidizing agent (e.g., nitrobenzene, air, or a mild oxidant if required for aromatization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 6-12 hours. The formation of the hydrazone intermediate can often be observed by a color change.
-
If the intermediate dihydro-pyrazolo[3,4-d]pyrimidine is stable, an oxidation step may be required for aromatization. This can sometimes be achieved by bubbling air through the refluxing solution or by the addition of a mild oxidizing agent like nitrobenzene. The necessity of this step depends on the specific substrate and reaction conditions.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation: A Comparative Overview
The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound.
| Protocol | Cyclizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Triethyl Orthoformate | Ethanol | 80-90 | 4-6 | 70-85 |
| 2 | Formic Acid | Formic Acid | 100-110 | 2-4 | 75-90 |
| 3 | Aldehydes/Ketones | Ethanol/Acetic Acid | 80-110 | 6-12 | 60-80 |
Yields are approximate and can vary based on the specific substrate and reaction scale.
Visualization of the Synthetic Pathways
The following diagrams illustrate the chemical transformations described in the protocols.
Figure 2: Synthesis using Triethyl Orthoformate.
Figure 3: Synthesis using Formic Acid.
Figure 4: Synthesis using Aldehydes or Ketones.
Conclusion and Future Perspectives
The protocols detailed in this application note offer robust and versatile methods for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound. These approaches provide access to a wide range of derivatives that can be further evaluated for their biological activities. The ability to introduce diversity at the C3 position of the pyrazole ring through the use of different aldehydes and ketones is particularly valuable for generating compound libraries for high-throughput screening in drug discovery programs. Future work in this area could focus on the development of more sustainable and efficient catalytic methods for these transformations, as well as the exploration of a broader range of electrophilic partners to further expand the chemical space of accessible pyrazolo[3,4-d]pyrimidine derivatives.
References
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PMC. [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Rasayan J. Chem. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Publishing. [Link]
-
Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2017). PubMed. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). PMC. [Link]
Sources
- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: A Researcher's Guide to the Cyclization of 4-Hydrazinopyrimidines with Hydrazine Hydrate
Abstract
This comprehensive technical guide provides a detailed protocol for the cyclization of 4-hydrazinopyrimidines using hydrazine hydrate, a critical transformation for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold. This fused heterocyclic system is a cornerstone in medicinal chemistry, serving as a key structural motif in numerous therapeutic agents. This document elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines crucial safety protocols for handling hydrazine hydrate, and discusses the significant applications of the resulting products in drug discovery and development.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere of significant interest to the pharmaceutical industry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, often functioning as a competitive inhibitor. Molecules incorporating this nucleus have demonstrated a broad spectrum of pharmacological activities, including but not limited to, potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] Notably, derivatives of pyrazolo[3,4-d]pyrimidine are recognized as potent inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor-tyrosine kinase (EGFR-TK), making them highly valuable in oncology research.[3][4]
The synthesis of this privileged scaffold is therefore a key focus for medicinal chemists. One of the most direct and efficient methods to construct the pyrazolo[3,4-d]pyrimidine core is through the intramolecular cyclization of substituted 4-hydrazinopyrimidines. This guide focuses on the use of hydrazine hydrate as a reagent to facilitate this transformation, offering a practical and scalable approach for laboratory synthesis.
Reaction Mechanism and Rationale
The cyclization of a 4-hydrazinopyrimidine derivative with hydrazine hydrate proceeds via a cyclocondensation reaction. The generally accepted mechanism involves the following key steps:
-
Hydrazone Formation (or Hydrazide Exchange): While the starting material is already a hydrazine derivative, the presence of excess hydrazine hydrate under heating can facilitate the formation of a more reactive intermediate or participate in the subsequent cyclization step.
-
Intramolecular Nucleophilic Attack: The terminal nitrogen atom of the hydrazine moiety acts as a nucleophile, attacking the electrophilic C6 position of the pyrimidine ring.
-
Aromatization: The resulting intermediate undergoes elimination of a molecule (e.g., ammonia or water, depending on the specific substrate and reaction conditions) to yield the stable, aromatic pyrazolo[3,4-d]pyrimidine ring system.
The choice of hydrazine hydrate is strategic; it serves not only as a potential reactant but also as a high-boiling solvent and a basic catalyst to promote the reaction. The reaction is typically driven to completion by heating, which provides the necessary activation energy for the intramolecular cyclization.
Reaction Pathway Diagram
Caption: Generalized mechanism for the cyclization of 4-hydrazinopyrimidines.
Safety and Handling of Hydrazine Hydrate
WARNING: Hydrazine hydrate is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.[5]
-
Toxicity: Hydrazine hydrate is toxic if swallowed, inhaled, or absorbed through the skin. It is corrosive and can cause severe skin and eye burns.[6] It is also a suspected human carcinogen.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. A face shield may also be necessary.
-
Handling:
-
Spill and Waste Disposal:
-
In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Dispose of hydrazine-containing waste according to institutional and local regulations for hazardous chemical waste. Do not pour down the drain.
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Detailed Experimental Protocol
This protocol provides a generalized procedure for the cyclization of a 4-hydrazinopyrimidine derivative. Researchers should adapt the quantities and reaction times based on the specific substrate and the scale of the reaction.
Materials and Equipment:
-
4-Hydrazinopyrimidine derivative
-
Hydrazine hydrate (e.g., 55-80% solution in water)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Thermometer
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
-
Analytical balance
-
Fume hood
Experimental Workflow
Caption: Step-by-step workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-hydrazinopyrimidine derivative (1.0 eq).
-
Addition of Reagent: In a fume hood, carefully add hydrazine hydrate (10-20 eq). The excess hydrazine hydrate often serves as the solvent. In some cases, a co-solvent like ethanol or n-butanol can be used.[9]
-
Heating and Reflux: Heat the reaction mixture to reflux (typically 120-140°C) with vigorous stirring. The reaction progress should be monitored.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 4 to 24 hours depending on the reactivity of the substrate.
-
Work-up and Isolation: a. Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. b. Cool the flask in an ice bath to induce precipitation of the product. If the product does not precipitate, slowly add cold water with stirring. c. Collect the solid product by vacuum filtration using a Buchner funnel. d. Wash the solid with a small amount of cold water, followed by a cold non-polar solvent like ethanol or diethyl ether to remove residual hydrazine.
-
Drying and Characterization: Dry the product under vacuum. Characterize the final compound by standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and melting point determination to confirm its identity and purity.[10]
Product Characterization and Data
The successful synthesis of the pyrazolo[3,4-d]pyrimidine product can be confirmed by various spectroscopic methods.
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of the hydrazine N-H protons of the starting material and the appearance of new aromatic protons corresponding to the pyrazole ring. The chemical shifts will be indicative of the fused aromatic system. |
| ¹³C NMR | Appearance of carbon signals at chemical shifts characteristic of the pyrazolo[3,4-d]pyrimidine core. |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺ or M⁺) will correspond to the calculated molecular weight of the cyclized product. |
| Infrared (IR) Spectroscopy | Appearance of characteristic N-H stretching frequencies for the pyrazole ring and changes in the aromatic C-H and C=N stretching regions compared to the starting material. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating or reaction time. | Increase the reaction temperature (if possible) or prolong the reaction time. Ensure efficient stirring. |
| Low Yield | Product is soluble in the work-up solvent. | Minimize the amount of water used for precipitation. Use ice-cold solvents for washing. Try precipitating with a different anti-solvent. |
| Decomposition of starting material or product. | Lower the reaction temperature and increase the reaction time. Consider using a milder base or different solvent system if possible. | |
| Impure Product | Incomplete reaction or side reactions. | Recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol, or DMF/water). Consider purification by column chromatography if necessary. |
Applications in Drug Development
The pyrazolo[3,4-d]pyrimidine core is a highly sought-after scaffold in modern drug discovery due to its proven success in targeting key enzymes involved in disease progression.
-
Oncology: This scaffold is central to the development of numerous kinase inhibitors. For example, derivatives have shown potent inhibitory activity against CDKs, which are crucial for cell cycle regulation, and EGFR, a key target in various cancers.[3][4][11] The ability to functionalize different positions of the ring system allows for the fine-tuning of selectivity and potency against specific kinase targets.[12]
-
Antiviral and Antimicrobial Agents: The structural analogy to purines makes pyrazolo[3,4-d]pyrimidines effective mimics of nucleosides, enabling them to interfere with viral or bacterial replication processes.[9]
-
Central Nervous System (CNS) Disorders: Certain derivatives have been investigated for their potential to modulate CNS targets, showing promise in the treatment of neurodegenerative diseases.
The protocol described herein provides a reliable and straightforward entry point for synthesizing a diverse library of pyrazolo[3,4-d]pyrimidine derivatives, facilitating further exploration of their therapeutic potential.
References
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022-05-17). RSC Publishing.
- Synthesis of Some Novel Pyrazolo[3,4-d] Pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2025-08-09).
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024-01-09). RSC Publishing.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024-01-09). PMC - NIH.
- Hydrazine hydrate - SAFETY DATA SHEET. (2025-08-13). Fisher Scientific.
- Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
- 11 - • SAFETY D
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
- Safety and Handling of Hydrazine. DTIC.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. (2022-05-17). Semantic Scholar.
- Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014-09-29). Thermo Fisher Scientific.
- Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed.
Sources
- 1. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Strategic Application of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of modern oncology and drug discovery, protein kinases have emerged as critical targets for therapeutic intervention. Their dysregulation is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. The pyrazolo[3,4-d]pyrimidine core has garnered significant attention as a "privileged scaffold" in the design of kinase inhibitors. This is largely due to its structural resemblance to the adenine base of ATP, allowing it to effectively compete for the ATP-binding site within the kinase domain.[1][2] This bioisosteric relationship provides a robust foundation for the development of potent and selective kinase inhibitors. Among the various precursors for this important scaffold, 4-Hydrazino-5-methoxy-2-methylthiopyrimidine stands out as a versatile and strategically functionalized building block for creating a diverse array of kinase inhibitors, particularly those targeting the Src family of tyrosine kinases.
This comprehensive guide provides a detailed exploration of the synthesis and application of this compound in the development of kinase inhibitors. We will delve into the rationale behind its synthesis, its strategic role in the construction of the pyrazolo[3,4-d]pyrimidine core, and provide detailed protocols for its preparation and subsequent use in the synthesis of a representative Src kinase inhibitor.
The Synthetic Rationale: Crafting the Precursor
The journey to a potent kinase inhibitor begins with the careful design and synthesis of its precursors. This compound is not typically a commercially available reagent and must be synthesized. A common and efficient method involves a two-step process starting from the more accessible 5-methoxy-2-(methylthio)pyrimidin-4-ol.
Step 1: Chlorination of 5-methoxy-2-(methylthio)pyrimidin-4-ol
The initial step is the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a more reactive chloro group. This is a crucial activation step, as the chloro group is a good leaving group, facilitating the subsequent nucleophilic substitution by hydrazine. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
Protocol 1: Synthesis of 4-Chloro-5-methoxy-2-methylthiopyrimidine
Materials:
-
5-methoxy-2-(methylthio)pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Triethylamine
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 5-methoxy-2-(methylthio)pyrimidin-4-ol (1 equivalent) in toluene.
-
Add triethylamine (1.8 equivalents) to the suspension.
-
Heat the mixture to 55 °C.
-
Slowly add phosphorus oxychloride (2 equivalents) dropwise to the reaction mixture, maintaining the temperature between 105-110 °C.
-
After the addition is complete, continue to heat the reaction mixture at reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring it over crushed ice.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-5-methoxy-2-methylthiopyrimidine.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Hydrazinolysis of 4-Chloro-5-methoxy-2-methylthiopyrimidine
With the activated 4-chloro intermediate in hand, the next step is the introduction of the hydrazine moiety. This is achieved through a nucleophilic aromatic substitution reaction where hydrazine hydrate displaces the chloride ion.
Protocol 2: Synthesis of this compound
Materials:
-
4-Chloro-5-methoxy-2-methylthiopyrimidine
-
Hydrazine hydrate
-
Toluene or another suitable organic solvent
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the 4-chloro-5-methoxy-2-methylthiopyrimidine (1 equivalent) in toluene in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (2 equivalents) dropwise to the solution, maintaining the temperature around 25 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold toluene or other suitable solvent, and dry under vacuum to yield this compound.
Constructing the Kinase Inhibitor Core: The Pyrazolo[3,4-d]pyrimidine Scaffold
The synthesized this compound is now ready to be transformed into the privileged pyrazolo[3,4-d]pyrimidine scaffold. This is typically achieved through a cyclocondensation reaction with a suitable 1,3-dielectrophile. A common and effective method involves the use of orthoesters, such as triethyl orthoformate or triethyl orthoacetate, which provide the necessary carbon atom to form the pyrazole ring.
The choice of orthoester is strategic as it determines the substituent at the 3-position of the final pyrazolo[3,4-d]pyrimidine core, a position known to be important for modulating kinase selectivity and potency. For instance, using triethyl orthoacetate will introduce a methyl group at the 3-position.
Protocol 3: Synthesis of a Representative 6-Methoxy-3-methyl-2-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Materials:
-
This compound
-
Triethyl orthoacetate
-
Ethanol or another high-boiling point solvent
-
Catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add triethyl orthoacetate (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 6-methoxy-3-methyl-2-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
From Core to Candidate: The Role of Substituents and SAR
The pyrazolo[3,4-d]pyrimidine core is the foundational element, but its potency and selectivity as a kinase inhibitor are fine-tuned by the substituents at various positions.
-
The 5-Methoxy Group: The methoxy group at the 5-position can influence the electronic properties of the ring system and may engage in specific interactions within the ATP-binding pocket of the target kinase.
-
The 2-Methylthio Group: The methylthio group at the 2-position is a versatile handle for further chemical modifications. It can be oxidized to a sulfoxide or sulfone, or it can be displaced by other nucleophiles to introduce a variety of functional groups, allowing for extensive Structure-Activity Relationship (SAR) studies.
-
The 3-Position: As mentioned, the substituent at the 3-position, introduced via the cyclocondensation step, can be varied to optimize interactions with the kinase.
-
The N1-Position: The N1 position of the pyrazole ring is a common site for introducing larger substituents that can extend into solvent-exposed regions of the ATP-binding site, often leading to improved potency and selectivity.
Biological Context: Targeting the Src Family Kinases
The pyrazolo[3,4-d]pyrimidine scaffold has been particularly successful in the development of inhibitors for Src family kinases (SFKs).[3][4][5] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis. Its overexpression and hyperactivity are implicated in the progression of numerous solid tumors, including glioblastoma.[3][6][7]
Inhibitors based on the pyrazolo[3,4-d]pyrimidine core, such as the representative compound synthesized in this guide, act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of Src, preventing the phosphorylation of its downstream substrates and thereby inhibiting the signaling cascade that promotes cancer cell growth and survival.
Visualizing the Inhibition of the Src Signaling Pathway
The following diagram illustrates the central role of Src in cellular signaling and how its inhibition by a pyrazolo[3,4-d]pyrimidine derivative can disrupt these pathways.
Caption: Inhibition of the Src signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.
Quantitative Data: A Representative Example
| Compound Class | Target Kinase | Representative IC₅₀ |
| Pyrazolo[3,4-d]pyrimidines | Src | 5.1 µM |
| Pyrazolo[3,4-d]pyrimidines | Src | 5.6 µM |
Data is illustrative and based on published results for similar compound classes.[8]
Conclusion and Future Directions
This compound is a strategically designed precursor that provides an efficient entry into the medicinally important pyrazolo[3,4-d]pyrimidine scaffold. The synthetic route, involving a chlorination-hydrazinolysis sequence followed by cyclocondensation, is robust and amenable to the creation of diverse libraries of potential kinase inhibitors. The methoxy and methylthio functionalities offer opportunities for fine-tuning the electronic properties and for further derivatization, respectively. As the quest for more selective and potent kinase inhibitors continues, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the field of drug discovery.
References
- Google Patents. (n.d.). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
-
MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved January 23, 2026, from [Link]
-
Chapman University Digital Commons. (n.d.). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Retrieved January 23, 2026, from [Link]
-
ScienceDirect. (n.d.). 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
-
PubMed. (n.d.). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-(Alkylthio)-2-aryl-2H-pyrazolo[3,4-d]pyrimidines. Retrieved January 23, 2026, from [Link]
-
Journal of the Chemical Society C: Organic. (1969). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. [Link]
-
PubMed. (n.d.). Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (n.d.). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Retrieved January 23, 2026, from [Link]
-
RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]
- Google Patents. (n.d.). Preparation of 2,4-dichloro-5-methoxy pyrimidine.
- Google Patents. (n.d.). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
National Center for Biotechnology Information. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]
-
ScienceDirect. (n.d.). Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors. Retrieved January 23, 2026, from [Link]
-
PubMed. (2011). [4 + 2] Cyclocondensation reactions of tungsten-dihydropyridine complexes and the generation of tri- and tetrasubstituted piperidines. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo [mdpi.com]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 10. dspace.umh.es [dspace.umh.es]
Application Notes and Protocols for the Evaluation of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine in Antiviral Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of 4-hydrazino-5-methoxy-2-methylthiopyrimidine as a potential antiviral agent. This document outlines the rationale for investigating this compound, a proposed synthetic route, and detailed protocols for assessing its biological activity, including cytotoxicity and antiviral efficacy. Furthermore, it provides a framework for elucidating its potential mechanism of action.
Introduction: The Rationale for Investigating Pyrimidine Derivatives
Pyrimidine and its derivatives are a class of heterocyclic compounds that are fundamental building blocks of nucleic acids (DNA and RNA) and play a crucial role in cellular metabolism.[1] This biological significance has made them attractive scaffolds in medicinal chemistry. Numerous synthetic pyrimidine derivatives have been developed and have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2]
Pyrimidine analogs, particularly nucleoside analogs, have been successfully developed into antiviral drugs that interfere with viral replication by inhibiting DNA or RNA synthesis.[1] The structural diversity that can be achieved through substitution on the pyrimidine ring allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).[3] The presence of a hydrazino group can introduce novel hydrogen bonding interactions and potential for metal chelation, which could be exploited for inhibiting viral enzymes. The methylthio and methoxy groups can influence the compound's lipophilicity and electronic properties, which in turn can affect its cell permeability and target binding affinity.
Given the precedent for antiviral activity among pyrimidine derivatives, this compound represents a novel compound with the potential for antiviral efficacy. These application notes will guide the user through the necessary steps to synthesize and systematically evaluate this potential.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process starting from a commercially available pyrimidine derivative. A plausible synthetic route involves the introduction of the hydrazino group via nucleophilic substitution of a suitable leaving group, such as a halogen, at the 4-position of the pyrimidine ring.
Proposed Synthetic Pathway:
A potential synthetic route starts from 4-chloro-5-methoxy-2-methylthiopyrimidine. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution by hydrazine.
Caption: Proposed synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
4-Chloro-5-methoxy-2-methylthiopyrimidine
-
Hydrazine hydrate (80% solution)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-5-methoxy-2-methylthiopyrimidine (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (3-5 equivalents) dropwise to the solution while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain this compound.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Evaluation of Cytotoxicity
Before assessing the antiviral activity of a compound, it is crucial to determine its cytotoxic potential to ensure that any observed antiviral effect is not simply due to the killing of host cells.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.
Protocol 2: MTT Cytotoxicity Assay
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed the host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the 50% cytotoxic concentration (CC50) by plotting the cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Antiviral Activity Screening
Once the non-toxic concentration range of the compound is established, its antiviral activity can be evaluated. The plaque reduction assay is a gold-standard method for quantifying the inhibition of viral replication.[6]
Protocol 3: Plaque Reduction Assay
Materials:
-
Host cell line
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Complete cell culture medium
-
This compound (at non-toxic concentrations)
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet solution (0.1% w/v in 20% ethanol)
Procedure:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus in serum-free medium.
-
Pre-incubate the virus dilutions with various non-toxic concentrations of this compound for 1 hour at 37°C.
-
Remove the culture medium from the cells and infect the monolayers with the virus-compound mixture. Include a virus-only control and a cell-only control.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the inoculum and wash the cells with PBS.
-
Add 2 mL of overlay medium containing the respective concentrations of the compound to each well.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere until plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.
Data Presentation:
| Compound Concentration (µM) | Average Plaque Count | % Plaque Reduction |
| 0 (Virus Control) | 100 | 0 |
| X1 | 80 | 20 |
| X2 | 55 | 45 |
| X3 | 25 | 75 |
| X4 | 5 | 95 |
The selectivity index (SI) should be calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising antiviral candidate.[7]
Elucidation of the Mechanism of Action
Identifying the specific stage of the viral life cycle that is inhibited by the compound is a critical step in drug discovery.[8] This can be investigated through various assays targeting different viral processes.
5.1. Time-of-Addition Assay
This assay helps to determine whether the compound acts at the early (entry), middle (replication), or late (assembly/release) stages of the viral life cycle.
Protocol 4: Time-of-Addition Assay
Procedure:
-
Infect confluent cell monolayers with the virus.
-
Add a high, non-toxic concentration of this compound at different time points post-infection (e.g., -1h, 0h, 2h, 4h, 6h, 8h).
-
After a single replication cycle (e.g., 12-24 hours), harvest the supernatant and quantify the viral titer using a plaque assay or qRT-PCR.
-
Plot the viral titer against the time of compound addition. A significant reduction in viral titer when the compound is added at early time points suggests inhibition of entry, while a reduction at later time points suggests inhibition of replication or release.
5.2. Viral Entry Assay
If the time-of-addition assay suggests an effect on viral entry, further experiments can be performed to confirm this.
Protocol 5: Viral Entry Assay
Procedure:
-
Pre-treat host cells with this compound for 1 hour.
-
Wash the cells to remove the compound.
-
Infect the cells with the virus.
-
After the adsorption period, inactivate any extracellular virus with a low pH buffer.
-
Quantify the number of infected cells or the amount of viral RNA inside the cells using immunofluorescence or qRT-PCR.
5.3. Viral Replication Assay (qRT-PCR)
To specifically measure the effect on viral genome replication, quantitative reverse transcription PCR (qRT-PCR) can be used.[9]
Protocol 6: qRT-PCR for Viral Load Quantification
Materials:
-
Infected cell lysates (treated and untreated with the compound)
-
RNA extraction kit
-
Reverse transcriptase
-
Primers and probe specific for a viral gene
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Infect cells with the virus and treat with different concentrations of this compound.
-
At various time points post-infection, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Perform real-time PCR using primers and a probe specific for a viral gene. Use a housekeeping gene for normalization.
-
Quantify the viral RNA levels and compare the treated samples to the untreated control. A dose-dependent decrease in viral RNA indicates inhibition of replication.
Caption: Workflow for investigating the mechanism of action.
5.4. Enzyme Inhibition Assays
Many antiviral drugs function by inhibiting specific viral enzymes, such as polymerases, proteases, or helicases.[] If a specific viral enzyme is suspected as the target, an in vitro enzyme inhibition assay can be performed.
Protocol 7: Generic Enzyme Inhibition Assay
Procedure:
-
Obtain the purified viral enzyme of interest.
-
In a suitable buffer, incubate the enzyme with various concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).
-
Calculate the percentage of enzyme inhibition and determine the 50% inhibitory concentration (IC50).
Conclusion and Future Directions
These application notes provide a comprehensive framework for the synthesis and systematic evaluation of this compound as a potential antiviral agent. By following these protocols, researchers can determine the compound's cytotoxicity, antiviral efficacy, and gain insights into its mechanism of action. Positive results from these initial studies would warrant further investigation, including structure-activity relationship studies with analogs, in vivo efficacy studies in animal models, and detailed mechanistic studies to precisely identify the molecular target. The exploration of novel pyrimidine derivatives like the one described herein is a promising avenue for the discovery of new antiviral therapeutics.
References
-
A review: Mechanism of action of antiviral drugs. (2021). Journal of Pharmaceutical Sciences and Research. [Link]
-
Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). Current Medicinal Chemistry. [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. (2009). Current Protocols in Pharmacology. [Link]
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). protocols.io. [Link]
-
Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules. [Link]
-
qRT-PCR viral quantification. (n.d.). Bio-protocol. [Link]
-
Six useful viral qRT-PCR tips. (2017). Virology Research Services. [Link]
-
Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. (1995). Journal of Medicinal Chemistry. [Link]
-
Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. (2014). Chemistry Central Journal. [Link]
-
The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022). Pharmaceuticals. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07396C [pubs.rsc.org]
- 5. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes and Protocols for the Use of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine in the Generation of Fused Pyrimidine Compound Libraries for High-Throughput Screening
Introduction: The Strategic Value of the 4-Hydrazinopyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic purine bases and interact with a wide array of biological targets.[1][2] Within this privileged class of heterocycles, 4-hydrazino-5-methoxy-2-methylthiopyrimidine emerges as a particularly powerful building block for the construction of diverse compound libraries. Its strategic placement of reactive and modulating functional groups allows for the efficient synthesis of fused heterocyclic systems, primarily pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines. These fused systems are of significant interest in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[3][4]
The hydrazine moiety at the C4 position is a versatile nucleophile, primed for cyclocondensation reactions. The methoxy group at C5 provides electronic modulation and can influence the conformational properties of the final compounds. The methylthio group at C2 offers a potential handle for further diversification or can be retained for its own biological interactions. This combination of features makes this compound an ideal starting point for generating libraries of drug-like molecules with rich three-dimensional complexity.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of the this compound scaffold and its utilization in the creation of fused pyrimidine libraries for biological screening. The protocols are designed to be robust and adaptable, with an emphasis on the underlying chemical principles to allow for informed optimization.
Synthesis of the Core Scaffold: this compound
The synthesis of the target hydrazinopyrimidine is a two-step process commencing from the readily available 5-methoxy-2-(methylthio)pyrimidin-4-ol. The initial step involves the chlorination of the pyrimidin-4-ol to introduce a leaving group at the 4-position, followed by nucleophilic substitution with hydrazine hydrate.
Protocol 1: Synthesis of 4-Chloro-5-methoxy-2-methylthiopyrimidine
This protocol details the conversion of 5-methoxy-2-(methylthio)pyrimidin-4-ol to its 4-chloro derivative using phosphorus oxychloride (POCl₃). This is a standard and effective method for the chlorination of hydroxypyrimidines.[5]
Materials and Reagents:
-
5-methoxy-2-(methylthio)pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N) or other suitable organic base
-
Toluene or other suitable high-boiling inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of 5-methoxy-2-(methylthio)pyrimidin-4-ol (1 equivalent) in toluene, add triethylamine (1.2 equivalents).
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (2-3 equivalents) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate (2 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-chloro-5-methoxy-2-methylthiopyrimidine, which can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.
Expected Yield: 85-95%
Protocol 2: Synthesis of this compound
This protocol describes the nucleophilic displacement of the chloride from 4-chloro-5-methoxy-2-methylthiopyrimidine with hydrazine hydrate to furnish the desired scaffold.[6][7]
Materials and Reagents:
-
4-chloro-5-methoxy-2-methylthiopyrimidine
-
Hydrazine hydrate (80-100%)
-
Ethanol or isopropanol
-
Ice-water bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the crude 4-chloro-5-methoxy-2-methylthiopyrimidine (1 equivalent) in ethanol or isopropanol in a round-bottom flask.
-
Cool the solution in an ice-water bath and add hydrazine hydrate (3-5 equivalents) dropwise with stirring. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, a precipitate of the product will likely form. If not, the reaction mixture can be concentrated under reduced pressure.
-
Cool the mixture in an ice bath to maximize precipitation and collect the solid product by filtration.
-
Wash the filter cake with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to afford this compound as a solid.
Expected Yield: 70-90%
Characterization Data (Representative):
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C₆H₁₀N₄OS | 186.24 | Off-white to pale yellow solid |
Building the Compound Library: Diversification Strategies
The true utility of this compound lies in its ability to undergo cyclocondensation reactions to form fused heterocyclic systems. The following protocols outline the synthesis of two key classes of compounds: pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines.
Strategy 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Library
The reaction of the hydrazinopyrimidine scaffold with 1,3-dicarbonyl compounds or their equivalents is a robust method for the synthesis of pyrazolo[3,4-d]pyrimidines.[8] The choice of the 1,3-dicarbonyl component allows for the introduction of diverse substituents at two positions of the newly formed pyrazole ring.
Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine library.
Protocol 3: General Procedure for the Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines
Materials and Reagents:
-
This compound
-
A diverse set of 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane, etc.)
-
Glacial acetic acid or ethanol
-
Standard laboratory glassware for parallel synthesis (e.g., reaction blocks) and magnetic stirring
Procedure:
-
In an array of reaction vessels, place this compound (1 equivalent).
-
To each vessel, add a solution of a different 1,3-dicarbonyl compound (1.1 equivalents) in either glacial acetic acid or ethanol.
-
Heat the reaction mixtures to reflux (80-120 °C) for 4-8 hours. Monitor the progress of a representative reaction by TLC.
-
After completion, cool the reaction mixtures to room temperature.
-
If a precipitate forms, collect the solids by filtration, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixtures under reduced pressure.
-
The crude products can be purified by recrystallization or by parallel flash chromatography.
Representative Library Members:
| R1 | R2 | Expected Product Structure |
| CH₃ | CH₃ | 1,3-Dimethyl-5-methoxy-7-(methylthio)pyrazolo[3,4-d]pyrimidine |
| CH₃ | OEt | 3-Methyl-5-methoxy-7-(methylthio)pyrazolo[3,4-d]pyrimidin-1(2H)-one |
| Ph | Ph | 1,3-Diphenyl-5-methoxy-7-(methylthio)pyrazolo[3,4-d]pyrimidine |
Strategy 2: Synthesis of Triazolo[4,3-c]pyrimidine Library
The reaction of the hydrazinopyrimidine scaffold with one-carbon electrophiles, such as orthoesters or cyanogen bromide, leads to the formation of the triazole ring, resulting in triazolopyrimidines.[9]
Caption: Synthesis of a triazolo[4,3-c]pyrimidine library.
Protocol 4: General Procedure for the Synthesis of Substituted Triazolo[4,3-c]pyrimidines
Materials and Reagents:
-
This compound
-
Triethyl orthoformate or other orthoesters
-
Cyanogen bromide (handle with extreme caution in a well-ventilated fume hood)
-
Suitable solvents (e.g., ethanol, DMF)
-
Standard laboratory glassware
Procedure (using triethyl orthoformate):
-
Suspend this compound (1 equivalent) in an excess of triethyl orthoformate.
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield the purified triazolo[4,3-c]pyrimidine.
Screening of the Compound Library
Libraries of pyrazolo[3,4-d]pyrimidines and triazolopyrimidines derived from the this compound scaffold are well-suited for screening against a variety of biological targets, particularly protein kinases, due to their structural similarity to the ATP-binding purine core.[3][10] Phenotypic screening of these libraries in cancer cell lines has also proven to be a fruitful approach for identifying novel anti-proliferative agents.[3][11]
Recommended Screening Approaches:
-
Kinase Inhibition Assays: Screen the library against a panel of protein kinases to identify selective or multi-targeted inhibitors.
-
Cell-Based Proliferation Assays: Evaluate the anti-proliferative activity of the library members against a panel of cancer cell lines (e.g., using MTT or other viability assays).[11]
-
Target-Based Cellular Assays: For known targets, develop cell-based assays to assess the on-target activity of the compounds.
Conclusion
This compound is a highly valuable and versatile scaffold for the construction of diverse compound libraries for drug discovery. The straightforward and high-yielding synthetic protocols for the scaffold and its subsequent diversification into pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines make it an attractive starting point for generating novel chemical entities. The proven biological activity of these fused pyrimidine systems, particularly as kinase inhibitors, underscores the potential of libraries derived from this scaffold to yield promising lead compounds for further development.
References
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 138-154. [Link]
-
Cui, Y., et al. (2020). Novel[6][12][13]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry, 104, 104424. [Link]
-
El-Sayed, W. A., et al. (2000). Synthesis, Characterization and Reactions of 4-Hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279-1286. [Link]
-
Galdeano, C., et al. (2021). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. European Journal of Medicinal Chemistry, 223, 113645. [Link]
- Google Patents. (2015). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. CN104844733A.
-
Gómez-Alonso, S., et al. (2018). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 96(8), 735-742. [Link]
-
Hassan, A. S., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7263. [Link]
-
Ishida, K., et al. (1967). s-Triazolopyrimidines. Part IV. Synthesis as potential therapeutic agents. Journal of the Chemical Society C: Organic, 1967, 2089-2094. [Link]
- Google Patents. (2006). Process for producing 4-chloro-2-methylthiopyrimidines. JP2006076970A.
-
Jäger, A., & König, B. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 12, 1143–1155. [Link]
-
Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(3), 643. [Link]
-
Sarhan, A. O., & El-Wareth, A. O. A. (2000). Synthesis, Characterization and Reactions of 4-Hydrazino-2-methylpyrimidino[4'5':4,5]thiazolo[3,2-a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279-1286. [Link]
-
Patel, R. V., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry, 9(3), 1397-1404. [Link]
-
Wang, Y., et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 26(11), 3321. [Link]
-
Reddy, T. S., et al. (2021). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Journal of Pharmacy and Technology, 14(10), 5263-5269. [Link]
-
Al-Warhi, T., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17743-17761. [Link]
-
Jäger, A., & König, B. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 12, 1143–1155. [Link]
-
Ibrahim, D. A., et al. (2019). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][12][13]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARGETING CYCLIN-DEPENDENT KINASE 2 (CDK2) AS ANTICANCER AGENTS. Acta Poloniae Pharmaceutica, 76(5), 821-832. [Link]
-
Kumar, V., et al. (2015). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1361-1367. [Link]
-
Abdel-Gawad, H., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14603-14619. [Link]
-
Al-Ostath, A. I., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(16), 4930. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 138-154. [Link]
-
Kappe, C. O. (2000). 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. Molecules, 5(1), 74-91. [Link]
-
Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 21(9), 1221. [Link]
-
Taylor, E. C., & Loeffler, J. E. (1960). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C: Organic, 1960, 327-331. [Link]
-
Penić, S., et al. (2014). 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189–o1190. [Link]
-
Galdeano, C., et al. (2020). Pyrazolopyrimide library screening in glioma cells discovers highly potent antiproliferative leads that target the PI3K/mTOR pathway. European Journal of Medicinal Chemistry, 185, 111818. [Link]
-
Han, Y., et al. (2016). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1121–1126. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Aromatic Hydrazones from the Condensation of Hydrazine with Aldehydes and Ketones. Retrieved from [Link]
-
Lee, J., et al. (2023). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 21(30), 6169-6173. [Link]
-
Li, G., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s-Triazolopyrimidines. Part IV. Synthesis as potential therapeutic agents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Pyrazolopyrimide library screening in glioma cells discovers highly potent antiproliferative leads that target the PI3K/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 12. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Chemical Procurement: A Guide to Sourcing and Application
A critical first step in any research endeavor is the accurate identification and procurement of starting materials. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of sourcing chemical compounds, exemplified by the query for CAS 89488-88-0.
Initial searches for commercial suppliers of the specific compound designated by CAS number 89488-88-0 did not yield any matching results. This suggests a potential typographical error in the CAS number provided. The Chemical Abstracts Service (CAS) registry is a definitive resource for chemical substance identification, and precision in this identifier is paramount for successful procurement and subsequent research.
Our investigation into this CAS number led to information on several other compounds, highlighting the importance of verifying these unique numerical identifiers. For instance, searches returned data for:
-
CAS 9028-88-0: Aldehyde Dehydrogenase, an enzyme used in biochemical research.
-
CAS 84-88-8: 8-Hydroxyquinoline-5-sulfonic acid, a chemical intermediate.[1]
-
CAS 288-88-0: 1,2,4-Triazole, a heterocyclic compound with applications in pharmaceuticals and materials science.[2][3]
Given the discrepancy, this document will pivot to a broader discussion on the best practices for identifying and sourcing chemical compounds, along with a generalized framework for developing application notes and protocols. This will empower researchers to confidently navigate the procurement process once the correct CAS number is identified.
Part 1: Best Practices for Chemical Identification and Sourcing
The foundation of reproducible and reliable scientific research lies in the quality and identity of the reagents used. The following workflow is recommended to ensure you are sourcing the correct material for your experiments.
Workflow for Chemical Identification and Supplier Vetting
Figure 1: A streamlined workflow for accurate chemical identification and procurement.
Step-by-Step Guide to Procurement:
-
Verify the CAS Number: Before initiating a search for suppliers, it is crucial to confirm the accuracy of the CAS number. Utilize reputable chemical databases such as PubChem, the CAS Common Chemistry database, or other scholarly resources to validate the chemical identity.
-
Identify Potential Suppliers: Once the CAS number is confirmed, a targeted search for commercial suppliers can begin. Many online chemical marketplaces and directories aggregate supplier information.
-
Request Certificate of Analysis (CoA): A Certificate of Analysis is a critical document that provides detailed information about the purity, identity, and physical properties of a specific batch of a chemical. Always request and review the CoA before purchase to ensure it meets your experimental requirements.
-
Evaluate Supplier Reputation: Consider factors such as the supplier's history, customer reviews, and their adherence to quality management systems (e.g., ISO 9001).
-
Inquire about Lead Times and Availability: Especially for less common or newly synthesized compounds, it is important to confirm the availability and estimated delivery time to avoid delays in your research timeline.
Part 2: A Generalized Framework for Application Notes and Protocols
Once the correct compound is procured, the development of robust application notes and protocols is essential for its effective use. The following structure provides a comprehensive template that can be adapted for a wide range of chemical compounds and their applications.
I. Compound Profile
This section should provide a concise overview of the chemical's key properties.
| Property | Value | Source |
| Molecular Formula | [Insert Formula] | PubChem |
| Molecular Weight | [Insert Weight] g/mol | PubChem |
| Appearance | [e.g., White crystalline powder] | Supplier |
| Solubility | [e.g., Soluble in DMSO, ethanol] | Internal |
| Storage Conditions | [e.g., Store at -20°C, protect from light] | Supplier |
II. Mechanism of Action (If Applicable)
For bioactive compounds, a clear and referenced explanation of the biological pathways they modulate is critical. This section should include signaling pathway diagrams where appropriate.
Figure 2: An example of a signaling pathway diagram.
III. Experimental Protocols
This is the core of the application note, providing step-by-step instructions for using the compound in a specific assay.
Example Protocol: In Vitro Cell-Based Assay
-
Cell Culture:
-
Culture [Cell Line Name] in [Media Name] supplemented with [Supplements] at 37°C in a humidified incubator with 5% CO₂.
-
Plate cells in a [Plate Format] at a density of [Cell Density] cells/well and allow to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of the compound in [Solvent] at a concentration of [Stock Concentration].
-
Perform serial dilutions in cell culture media to achieve the desired final concentrations.
-
-
Treatment:
-
Remove the old media from the cells and replace it with media containing the various concentrations of the compound.
-
Include appropriate vehicle controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Endpoint Analysis:
-
Perform the desired assay to measure the cellular response (e.g., cell viability assay, gene expression analysis, protein expression analysis).
-
Follow the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Collect and analyze the data using appropriate statistical methods.
-
Generate dose-response curves and calculate relevant parameters (e.g., IC₅₀, EC₅₀).
-
IV. Analytical Methods for Quality Control
To ensure the integrity of the compound and the reproducibility of experiments, it is important to have analytical methods for its characterization.
| Analytical Method | Purpose | Typical Results |
| HPLC/UPLC | Purity assessment and quantification | Chromatogram showing a major peak for the compound |
| Mass Spectrometry | Identity confirmation | Mass spectrum matching the expected molecular weight |
| NMR Spectroscopy | Structural elucidation and confirmation | Spectrum consistent with the proposed structure |
Conclusion and Next Steps
While the initial query for CAS 89488-88-0 could not be fulfilled due to a likely error in the identifier, this guide provides a robust framework for researchers to follow for any chemical compound. We urge the user to verify the CAS number of their compound of interest. Once the correct identifier is provided, a more specific and detailed set of application notes and protocols can be generated.
References
This section would be populated with specific references related to the actual compound of interest once it is correctly identified.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Side Reactions & Their Mitigation
This guide addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Formation of Isomeric Products during N-Alkylation
Q: I am attempting to alkylate my pyrazolo[3,4-d]pyrimidine, but I am obtaining a mixture of N-alkylated isomers. How can I control the regioselectivity of this reaction?
A: This is a frequent challenge due to the presence of multiple reactive nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core (N1, N2, N5, and N7). The regioselectivity of N-alkylation is highly dependent on the reaction conditions and the substrate.
Underlying Chemistry: The pyrazolo[3,4-d]pyrimidine system can exist in different tautomeric forms, and the anion formed upon deprotonation can be alkylated at several positions. The outcome is a result of a delicate balance between kinetic and thermodynamic control.
Troubleshooting & Solutions:
-
Solvent and Base Selection: The choice of base and solvent system is critical in directing the alkylation.
-
For N1-alkylation: Using a non-polar solvent with a strong base like sodium hydride (NaH) often favors N1 alkylation.
-
For N2-alkylation: Some studies on similar azaindole systems have shown that specific conditions, such as using an acid catalyst with dihydropyran in ethyl acetate, can favor N2 alkylation.[1]
-
For N5-alkylation: The use of phase-transfer catalysis (e.g., tetra-n-butylammonium bromide) with a base like potassium carbonate in a polar aprotic solvent like DMF has been shown to selectively yield the N5-alkylated product.[2]
-
-
Nature of the Alkylating Agent: Steric hindrance on the alkylating agent can also influence the site of alkylation. Less hindered alkylating agents may react at the most nucleophilic nitrogen, while bulkier agents may favor less sterically hindered positions.
-
Protecting Groups: If achieving the desired regioselectivity is proving difficult, consider a protecting group strategy. For instance, protecting one of the pyrazole nitrogens before the pyrimidine ring closure or before the final alkylation step can be an effective, albeit longer, route.
Data Summary: Influence of Reaction Conditions on N-Alkylation Regioselectivity
| Target Position | Base | Solvent | Catalyst | Typical Outcome |
| N1 | NaH | DMF / THF | None | Often favors N1 |
| N2 | Acid (e.g., p-TsOH) | Ethyl Acetate | None | Can favor N2 with specific reagents |
| N5 | K₂CO₃ | DMF | Phase-Transfer Catalyst | Selective N5 alkylation reported |
Experimental Protocol: Selective N5-Alkylation
-
To a solution of the 1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in dry DMF, add potassium carbonate (1.2 eq) and a catalytic amount of tetra-n-butylammonium bromide (TBAB).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkylating agent (1.2 eq) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N5-alkylated product.[2]
Issue 2: Hydrolysis of 4-Chloro-Pyrazolo[3,4-d]pyrimidine Intermediate
Q: During the synthesis of a 4-amino-pyrazolo[3,4-d]pyrimidine from the 4-chloro precursor, I am observing the formation of the corresponding pyrazolo[3,4-d]pyrimidin-4-one as a major byproduct. How can I prevent this hydrolysis?
A: The 4-chloro-pyrazolo[3,4-d]pyrimidine is a highly useful intermediate, but the chloro group is susceptible to nucleophilic substitution by water, leading to the formation of the thermodynamically stable pyrazolo[3,4-d]pyrimidin-4-one.[3]
Underlying Chemistry: The electron-withdrawing nature of the pyrimidine and pyrazole rings makes the C4 position highly electrophilic and thus prone to attack by nucleophiles, including water or hydroxide ions.
Troubleshooting & Solutions:
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Solvent Choice: Use aprotic solvents such as THF, dioxane, or DMF. If a protic solvent is necessary, consider using an alcohol like isopropanol or tert-butanol, which are less nucleophilic than water.
-
Base Selection: If a base is required to scavenge the HCl byproduct, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of aqueous bases or primary/secondary amines that can also act as nucleophiles.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the hydrolysis side reaction more than the desired amination.
-
Work-up Procedure: During the work-up, minimize contact with aqueous solutions, especially if they are basic. If an aqueous wash is necessary, use neutral or slightly acidic water and perform the extraction quickly.
Workflow for Minimizing Hydrolysis
Caption: Decision workflow to minimize hydrolysis of 4-chloro-pyrazolo[3,4-d]pyrimidines.
Issue 3: Unexpected Isomer Formation via Dimroth Rearrangement
Q: I have isolated a pyrazolo[3,4-d]pyrimidine product with a different substitution pattern than expected, particularly when reacting with amines. Could this be due to a rearrangement?
A: Yes, it is highly likely that you are observing a Dimroth rearrangement. This is a well-documented isomerization in pyrimidine chemistry that involves ring-opening and re-closure, leading to the transposition of an exocyclic nitrogen atom with a ring nitrogen.[4][5][6]
Underlying Chemistry: The Dimroth rearrangement is typically facilitated by heat or basic conditions. In the context of pyrazolo[3,4-d]pyrimidines, it can lead to the migration of substituents between the exocyclic amino group at C4 and the N5 position of the pyrimidine ring.
Troubleshooting & Solutions:
-
Control of Reaction Temperature: Since the Dimroth rearrangement is often thermally induced, running the reaction at the lowest possible temperature that still allows for the desired transformation can suppress this side reaction.
-
pH Control: The rearrangement can be base-catalyzed. Carefully controlling the pH of the reaction mixture can sometimes prevent the rearrangement. In some cases, slightly acidic conditions may favor the desired product.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of rearrangement. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Structural Confirmation: It is crucial to rigorously characterize your product using techniques like 2D NMR (NOESY, HMBC) to unambiguously confirm the connectivity of the atoms and rule out or confirm a rearranged structure.
Mechanism of Dimroth Rearrangement
Caption: Simplified schematic of the Dimroth rearrangement process.
Frequently Asked Questions (FAQs)
Q1: My cyclization of 5-amino-4-cyanopyrazole with formamide to form the pyrazolo[3,4-d]pyrimidin-4-one is giving a low yield. What are the common pitfalls?
A1: The cyclization of 5-aminopyrazoles is a robust method, but yields can be affected by several factors.[3][7] High reaction temperatures are often required, which can lead to decomposition. Ensure that the formamide is of high quality and dry. Incomplete reaction can also be an issue, leading to formylated intermediates that have not cyclized. Consider extending the reaction time or using a microwave reactor to achieve higher temperatures for shorter durations, which can sometimes improve yields.
Q2: I am struggling with the purification of my final pyrazolo[3,4-d]pyrimidine derivative. What are some general purification strategies?
A2: Purification can indeed be challenging due to the often polar nature of these compounds and their limited solubility.
-
Recrystallization: This is a powerful technique for purifying solid products. Experiment with a range of solvents, from polar (ethanol, isopropanol) to less polar (ethyl acetate, toluene), and solvent mixtures.
-
Acid/Base Washing: If your product is a free base, washing the organic solution with a dilute acid (e.g., 1M HCl) can remove basic impurities. Conversely, if your product is acidic, a wash with a mild base can remove acidic impurities. Be mindful of the stability of your compound to these conditions.
-
Column Chromatography: Silica gel chromatography is a standard method. Due to the polarity of many pyrazolo[3,4-d]pyrimidines, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane with a high percentage of the more polar solvent) is often required. Adding a small amount of triethylamine or ammonia to the eluent can help to reduce tailing of basic compounds on silica gel.
Q3: Are there any "green" synthesis methods available for pyrazolo[3,4-d]pyrimidines?
A3: Yes, the field is moving towards more environmentally friendly synthetic methods. Microwave-assisted synthesis is becoming increasingly popular as it can significantly reduce reaction times and often improves yields.[8] There are also reports of one-pot, multi-component reactions that increase efficiency and reduce waste by avoiding the isolation of intermediates.[8] Solvent-free reaction conditions have also been explored for certain steps in the synthesis.
References
- This reference is not available.
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC. (2022-11-16). Retrieved from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024-10-24). Retrieved from [Link]
- This reference is not available.
-
Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. Retrieved from [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC. (2021-05-15). Retrieved from [Link]
-
Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
- This reference is not available.
- This reference is not available.
-
Tunable regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives via aza-Wittig cyclization and dimroth-type rearrangement. (2015-02-12). Retrieved from [Link]
- This reference is not available.
-
Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lit. Retrieved from [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Tunable regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives via aza-Wittig cyclization and dimroth-type rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine Derivatives
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Hydrazino-5-methoxy-2-methylthiopyrimidine derivatives. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of heterocyclic compounds.
Introduction: The Challenge of Purifying Substituted Pyrimidines
This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules. Due to the presence of multiple heteroatoms and functional groups, these compounds can be prone to side reactions and the formation of closely related impurities during synthesis.[1] Effective purification is therefore critical to ensure the quality and reliability of downstream applications. This guide provides practical, field-proven strategies for overcoming common purification hurdles.
Core Purification Strategies: A Quick Reference
| Purification Technique | Key Application | Common Solvents/Mobile Phases |
| Recrystallization | Primary purification of solid products | Ethanol, Methanol, Dichloromethane/Methanol, Ethyl Acetate/Hexane |
| Column Chromatography | Separation of complex mixtures and closely related impurities | Silica gel stationary phase with mobile phases such as Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients |
| Acid-Base Extraction | Removal of acidic or basic impurities | Aqueous HCl, Aqueous NaHCO₃, Aqueous NaOH |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound derivatives.
Recrystallization Issues
Q1: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is a common issue with many organic compounds.
-
Causality: This often happens when the cooling rate is too fast or the solvent is not ideal for your specific derivative.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.[2]
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling encourages oil formation.[2]
-
Solvent System Modification: Consider using a mixed solvent system. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, heat to clarify and cool slowly.[3][4] For your compound, a mixture of ethanol and water or dichloromethane and hexane could be effective.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Q2: I have a low recovery of my product after recrystallization. How can I improve the yield?
A2: Low recovery is often a trade-off for high purity. However, you can optimize the process to improve your yield.
-
Causality: Using too much solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling can all lead to low recovery.
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[3]
-
Pre-heat Filtration Apparatus: Pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely during hot filtration.
-
Maximize Crystallization Time: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath for an extended period can help.
-
Concentrate the Mother Liquor: After filtering your crystals, you can try to recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to induce a second crop of crystals. Be aware that this second crop may be less pure.
-
Column Chromatography Challenges
Q3: My compound is not moving from the baseline on the TLC plate, even with a highly polar mobile phase.
A3: This indicates a very strong interaction between your compound and the stationary phase (typically silica gel).
-
Causality: The hydrazine and pyrimidine nitrogens can strongly adsorb to the acidic silica gel.
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase. This will compete with your compound for the active sites on the silica gel, reducing its retention.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol) might be a better option.[5]
-
Q4: My spots are streaking on the TLC plate. What does this mean for my column chromatography?
A4: Streaking on a TLC plate is often a sign of overloading, decomposition on the silica, or the presence of very polar impurities.
-
Causality: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Overloading the TLC plate can also lead to streaking.
-
Solutions:
-
TLC Spotting Technique: Ensure you are spotting a dilute solution of your compound and that the spot is small and not overloaded.
-
Use a Modified Mobile Phase: As mentioned above, adding a small amount of a modifier like triethylamine or acetic acid (depending on the nature of your compound and impurities) can often improve the spot shape.
-
Check for Decomposition: Run a 2D TLC. Spot your compound, run the plate in one direction, then turn it 90 degrees and run it again in the same solvent system. If new spots appear, your compound may be decomposing on the silica.
-
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents will dissolve the compound when hot but not when cold. Common choices include ethanol, methanol, or ethyl acetate.[6] A mixture of dichloromethane and methanol is also a good starting point.[7]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Protocol 2: Column Chromatography Purification
-
TLC Analysis: Determine the optimal mobile phase using TLC. A good mobile phase will give your desired compound an Rf value of around 0.25-0.35 and provide good separation from impurities. For this class of compounds, start with a mixture of hexane and ethyl acetate and gradually increase the polarity. If the compound remains at the baseline, switch to a more polar system like dichloromethane/methanol.[7]
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can use an isocratic elution (constant mobile phase composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualization of Purification Workflow
Caption: General purification workflow for pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I might encounter?
A1: Impurities can arise from several sources:
-
Unreacted Starting Materials: The precursors used in the synthesis may not have fully reacted.
-
Side Products: The hydrazine moiety can be reactive and may lead to the formation of byproducts.
-
Solvent-Related Impurities: Some solvents can degrade or contain stabilizers that might contaminate your product.[8]
-
Oxidation Products: The starting materials or the final product might be susceptible to oxidation.[9]
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques is recommended for purity confirmation:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range that is consistent with literature values suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Q3: Are there any specific safety precautions I should take when working with hydrazine derivatives?
A3: Yes, hydrazine and its derivatives are toxic and potentially carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12] Consult the Safety Data Sheet (SDS) for your specific compound and for hydrazine hydrate.[11][12] Waste containing hydrazine should be quenched and disposed of according to your institution's safety protocols.[13][14][15]
References
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available from: [Link]
-
Recrystallization. Virtual Amrita Laboratories. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available from: [Link]
-
NMR Characterization of Lignans. MDPI. Available from: [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health. Available from: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]
-
Production, Import, Use, and Disposal. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. National Center for Biotechnology Information. Available from: [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center. Available from: [Link]
-
Column chromatography. Available from: [Link]
-
Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. Organic Chemistry Portal. Available from: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information. Available from: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]
-
Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. National Center for Biotechnology Information. Available from: [Link]
-
Separation of purine and pyrimidine derivatives by thin-layer chromatography. Scilit. Available from: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs. Available from: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available from: [Link]
-
Column chromatography. Columbia University. Available from: [Link]
-
(PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. Available from: [Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Royal Society of Chemistry. Available from: [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. ResearchGate. Available from: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Available from: [Link]
-
hydrazine hydrate. Organic Syntheses. Available from: [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Institutes of Health. Available from: [Link]
-
LESSON LEARNED. University of Florida, Environmental Health and Safety. Available from: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. Available from: [Link]
-
Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents. ResearchGate. Available from: [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available from: [Link]
-
Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. Available from: [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. Available from: [Link]
-
What type of column chromatography for highly polar compounds? Reddit. Available from: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Center for Biotechnology Information. Available from: [Link]
-
The interaction of Tc with pyrimidine compounds. AKJournals. Available from: [Link]
-
Pyrimidine Synthesis. YouTube. Available from: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. columbia.edu [columbia.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Characterization of Lignans [mdpi.com]
- 11. ehs.ufl.edu [ehs.ufl.edu]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Hydrazinopyrimidine Cyclization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines and related fused heterocycles via 4-hydrazinopyrimidine cyclization. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights to help you navigate the common challenges associated with this crucial synthetic transformation. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the cyclization of 4-hydrazinopyrimidines. Each answer provides a systematic approach to identifying the root cause and implementing a solution.
Q1: My reaction yield is disappointingly low. What are the primary causes and how can I systematically improve it?
A1: Low yield is the most frequent challenge in these cyclizations. The issue typically stems from one of four areas: purity of starting materials, suboptimal reaction conditions, inefficient cyclizing agent, or product degradation.
Causality and Solution Pathway:
-
Purity of the Starting 4-Hydrazinopyrimidine: The starting material is the foundation of your synthesis. Hydrazine derivatives can be susceptible to air oxidation, leading to the formation of impurities that can inhibit the reaction or generate side products.
-
Action: Before starting, verify the purity of your 4-hydrazinopyrimidine using NMR or LC-MS. If it has been stored for a long time, consider recrystallization or purification by column chromatography. Impurities in starting materials are a common cause of low yields in multi-component reactions[1].
-
-
Suboptimal Reaction Temperature: The energy barrier for the intramolecular cyclization and subsequent dehydration/aromatization can be significant.
-
Action: If your reaction is sluggish at room temperature, a gradual increase in temperature is the logical next step. Many cyclizations of this type require heating or even reflux conditions to proceed efficiently[2][3]. Monitoring the reaction by Thin Layer Chromatography (TLC) at different temperatures will help identify the optimal point where product formation is maximized without significant decomposition[1]. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often by promoting efficient heating[4].
-
-
Incorrect Solvent Choice: The solvent dictates the solubility of your reactants and can influence the reaction pathway. A solvent that fully solubilizes the starting material is crucial for a homogeneous reaction.
-
Action: High-boiling polar aprotic solvents like DMF, DMAc, or DMSO are often effective as they can achieve high temperatures and solubilize a wide range of substrates. For acid-catalyzed cyclizations, using the acid itself as the solvent (e.g., glacial acetic acid or formic acid) can be highly effective[2][5]. The choice of solvent can significantly impact reaction kinetics and outcomes[1].
-
-
Inefficient Cyclizing Agent or Conditions: The choice of the one-carbon source for the pyrazole ring is critical.
-
Action: If a simple acid like formic acid is not working, consider more reactive electrophiles. For example, using triethyl orthoformate in the presence of an acid catalyst can be more effective. For substrates that are poor nucleophiles, a pre-formation of a more reactive intermediate, such as a hydrazone, followed by oxidative cyclization can be a successful strategy[6].
-
Q2: My TLC shows multiple spots, and purification is a nightmare. What are the likely side products, and how can I prevent them?
A2: The presence of multiple products indicates competing reaction pathways or product degradation. The most common side products are incompletely cyclized intermediates, rearranged isomers, and products from side reactions of the hydrazine moiety.
Common Side Products and Mitigation Strategies:
-
Incompletely Cyclized Intermediates: You may be isolating the initial hydrazone or amidine intermediate before the final ring-closing and aromatization steps have occurred. This is common when reaction times are too short or the temperature is too low.
-
Prevention: Increase the reaction time and/or temperature. Monitor the reaction via TLC until the intermediate spot is fully converted to the product spot.
-
-
Dimroth Rearrangement Products: In the synthesis of related triazolopyrimidine systems, a formal Dimroth rearrangement can occur, leading to a more thermodynamically stable isomer[6]. While less common for pyrazolo[3,4-d]pyrimidines, analogous rearrangements are possible under certain conditions, especially with acid catalysis.
-
Prevention & Identification: Carefully characterize your final product using 2D NMR techniques (HSQC, HMBC) to confirm the connectivity and ensure you have the desired regioisomer. If rearrangement is suspected, altering the solvent or catalyst may disfavor this pathway.
-
-
Oxidative Side Products: Hydrazine moieties can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Prevention: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative decomposition of your starting material and intermediates.
-
Below is a troubleshooting workflow to guide your optimization process for low yield or impurity issues.
Caption: Troubleshooting workflow for low yield and impurity issues.
Q3: The reaction is stalled and won't go to completion, even at reflux. What should I investigate?
A3: A stalled reaction, where starting material remains despite prolonged heating, often points to either a deactivated substrate or an insufficient driving force for the final, often rate-limiting, step.
Causality and Solution Pathway:
-
Electron-Withdrawing Groups: If your pyrimidine ring is substituted with strong electron-withdrawing groups, the nucleophilicity of the amino group that participates in the cyclization can be significantly reduced. This makes the intramolecular attack less favorable.
-
Action: This scenario may require more forcing conditions or a different synthetic strategy. Consider using a stronger acid catalyst to protonate the carbonyl of the intermediate, making it more electrophilic. Alternatively, a base catalyst could be used to deprotonate the hydrazine nitrogen, increasing its nucleophilicity.
-
-
Steric Hindrance: Bulky substituents near the reaction centers can sterically hinder the conformation required for cyclization.
-
Action: While difficult to change, sometimes switching to a smaller cyclizing agent or a solvent system that better solvates the transition state can help overcome minor steric issues.
-
-
Reversibility: The initial condensation step to form the hydrazone or amidine intermediate can be reversible. If the subsequent cyclization is slow, the equilibrium may favor the starting materials.
-
Action: Use reaction conditions that remove a byproduct to drive the reaction forward (Le Châtelier's principle). For example, if water is a byproduct of the initial condensation, using a Dean-Stark apparatus to remove it can shift the equilibrium towards the intermediate, making it available for the slower cyclization step.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the mechanism, reagent selection, and general best practices for 4-hydrazinopyrimidine cyclizations.
Q1: What is the general mechanism for the cyclization of 4-hydrazinopyrimidine to a pyrazolo[3,4-d]pyrimidine?
A1: The most common pathway involves two key stages: 1) Condensation of the terminal nitrogen of the hydrazine with a one-carbon electrophile, and 2) Intramolecular cyclization followed by aromatization.
Let's consider the reaction with triethyl orthoformate as an example:
-
Formation of the Formimidate Intermediate: The more nucleophilic terminal nitrogen of the 4-hydrazinopyrimidine attacks the orthoformate. This is followed by the elimination of two molecules of ethanol to form a reactive formimidate intermediate.
-
Intramolecular Cyclization (Electrophilic Aromatic Substitution): The C5 position of the pyrimidine ring, activated by the amino group at C4, acts as a nucleophile and attacks the electrophilic carbon of the formimidate. This is the key ring-forming step.
-
Aromatization: The resulting bicyclic intermediate eliminates a molecule of ethanol (or water, depending on the exact conditions and workup) to afford the final, stable aromatic pyrazolo[3,4-d]pyrimidine system.
The mechanism below illustrates this common pathway.
Caption: General mechanism for pyrazolo[3,4-d]pyrimidine synthesis.
Q2: How do I choose the right cyclizing agent for my specific substrate?
A2: The choice of the C1-synthon is critical and depends on the reactivity of your 4-hydrazinopyrimidine and the desired final structure.
| Cyclizing Agent | Product Moiety | Typical Conditions | Pros | Cons |
| Formic Acid | Unsubstituted Pyrazole | Reflux in formic acid[2] | Simple, inexpensive, acts as both reagent and solvent. | Can require harsh conditions; may not work for deactivated substrates. |
| Triethyl Orthoformate | Unsubstituted Pyrazole | Acetic anhydride or acid catalyst, heat. | Milder than formic acid; good for many substrates. | Requires a catalyst; can be slower. |
| Carbon Disulfide (CS₂) | Thiol at C4 of Pyrazole | Pyridine, heat[5] | Efficient for introducing a thiol group for further functionalization. | CS₂ is toxic and volatile; pyridine has a strong odor. |
| Acetic Anhydride / Acetic Acid | Methyl at C4 of Pyrazole | Reflux in acetic acid[5] | Readily available; introduces a methyl group. | Can lead to N-acetylation as a side reaction. |
| Phenyl Isocyanate | Phenylamino group | Refluxing pyridine[5] | Introduces a substituted amino group. | Isocyanates are toxic and moisture-sensitive. |
Q3: What is the role of a catalyst, and when should I use one?
A3: Catalysts are used to accelerate key steps in the mechanism.
-
Acid Catalysts (e.g., HCl, H₂SO₄, p-TsOH): These are the most common. An acid catalyst protonates the carbonyl or imine-like group of the intermediate formed after condensation with the cyclizing agent. This protonation makes the carbon atom significantly more electrophilic, accelerating the subsequent intramolecular nucleophilic attack by the pyrimidine ring. You should almost always include at least a catalytic amount of acid unless the reagent (like formic acid) is itself acidic.
-
Base Catalysts (e.g., NaOEt, K₂CO₃): A base can be used to deprotonate the N-H of the pyrimidine ring or the hydrazine, increasing its nucleophilicity. This is less common but can be effective for reactions involving particularly electron-poor pyrimidines or less reactive electrophiles.
Q4: What are the critical safety precautions for this type of chemistry?
A4: Safety must be the top priority.
-
Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: Many cyclizing agents like carbon disulfide and isocyanates are toxic, volatile, and/or corrosive. Review the Safety Data Sheet (SDS) for every reagent before use.
-
High Temperatures: Many of these reactions require heating to high temperatures. Use appropriate heating equipment (e.g., heating mantles with temperature controllers) and ensure glassware is free of cracks. Never heat a closed system.
Section 3: Key Experimental Protocols
The following are generalized, self-validating protocols. You must adapt them based on the specific reactivity of your substrate and monitor progress by TLC.
Protocol 1: General Procedure for Acid-Catalyzed Cyclization with Triethyl Orthoformate
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 4-hydrazinopyrimidine (1.0 eq).
-
Reagents: Add triethyl orthoformate (3.0-5.0 eq) and a solvent such as absolute ethanol or glacial acetic acid.
-
Catalyst: Add a catalytic amount of concentrated hydrochloric acid or p-toluenesulfonic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/DCM eluent system). The reaction may take anywhere from 2 to 24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure pyrazolo[3,4-d]pyrimidine.
Protocol 2: General Procedure for Oxidative Cyclization of a Pre-formed Hydrazone
This method is useful when direct cyclization is difficult. It proceeds in two steps.
Step A: Hydrazone Formation
-
Setup: Dissolve the 4-hydrazinopyrimidine (1.0 eq) in a suitable solvent like ethanol in a round-bottom flask.
-
Reaction: Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature or with gentle heating.
-
Isolation: The hydrazone often precipitates from the solution upon formation or after cooling. It can be collected by filtration and washed with cold solvent. Check purity before proceeding.
Step B: Oxidative Cyclization
-
Setup: Suspend the purified hydrazone (1.0 eq) in a solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Oxidant: Add an oxidant like iodobenzene diacetate (IBD) (1.3 eq) portion-wise at room temperature[6].
-
Reaction: Stir the reaction at room temperature until TLC analysis shows complete consumption of the hydrazone.
-
Workup: Quench the reaction with a solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Al-Sanea, M. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. Available at: [Link]
-
Bakr, R. B., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules. Available at: [Link]
-
El-Gazzar, A. R. B. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]
-
Gouda, M. A., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[4][5][7]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Hassan, G. S., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]
-
Radi, M., et al. (2011). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Tale, R. H., & Rodge, A. D. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Pharmaceutical and Biological Archives. Available at: [Link]
-
Wu, H.-C., et al. (2012). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2024). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
4-Hydrazino-5-methoxy-2-methylthiopyrimidine degradation and storage conditions
Welcome to the technical support center for 4-Hydrazino-5-methoxy-2-methylthiopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and potential degradation of this compound. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.
Question 1: I'm observing a loss of potency or inconsistent results with my compound over time. What could be the cause?
Answer: Loss of potency and inconsistent results are often linked to the degradation of the compound. This compound possesses several functional groups susceptible to degradation under common experimental conditions. The primary culprits are likely hydrolysis, oxidation, and photodegradation.
-
Causality: The hydrazino group is susceptible to oxidation, while the methylthio group can be oxidized to sulfoxide and sulfone derivatives. The pyrimidine ring itself can undergo hydrolytic cleavage under strong acidic or basic conditions. Exposure to light can also provide the energy needed to initiate degradation reactions.
To troubleshoot this, a systematic approach is recommended. A forced degradation study can help identify the specific conditions under which your compound is unstable.[1][2]
Question 2: My analytical chromatography (HPLC/LC-MS) shows multiple peaks for a sample that should be pure. How can I identify if these are degradation products?
Answer: The appearance of unexpected peaks in your chromatogram is a strong indicator of degradation. To confirm this, you can perform a forced degradation study and compare the chromatograms of the stressed samples with your control sample.
-
Expertise & Experience: By subjecting your compound to controlled stress conditions (e.g., acid, base, oxidation, heat, light), you can intentionally generate degradation products.[3][4] The appearance of new peaks that correspond to those in your experimental sample can help confirm that degradation is occurring. Mass spectrometry (MS) is an invaluable tool in this context, as it can provide molecular weight information for the new peaks, aiding in the identification of their structures.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place.[5][6] For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. Inert atmosphere (argon or nitrogen) can further protect against oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (short-term) or -20 °C (long-term) | Minimizes the rate of thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation of the hydrazino and methylthio groups. |
| Light | Amber vial or stored in the dark | Prevents photodegradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis. |
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use an anhydrous, aprotic solvent such as DMSO or DMF. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store stock solutions at -20 °C or -80 °C.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound, several degradation pathways are plausible:
-
Oxidation: The hydrazino group can be oxidized to a diazenyl group, and the methylthio group can be oxidized to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group.
-
Hydrolysis: Under harsh acidic or basic conditions, the hydrazino group can be cleaved. The methoxy group may also be susceptible to hydrolysis.
-
Photodegradation: UV or visible light can promote the formation of reactive radical species, leading to a complex mixture of degradation products.[7]
Q4: Are there any known incompatibilities I should be aware of?
A4: Avoid strong oxidizing agents, strong acids, and strong bases. The hydrazino group can react with aldehydes and ketones to form hydrazones.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
HPLC or LC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound in an oven at a controlled high temperature (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose a solution of the compound to a UV lamp or direct sunlight for a defined period.[8]
-
Analysis: Analyze the stressed samples and a control sample (compound dissolved in a neutral solvent and kept at room temperature) by a validated stability-indicating HPLC or LC-MS method.
Section 4: Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for addressing inconsistent experimental results.
References
- Jain, D., & Basniwal, P. K. (2013). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research, 4(7), 2536-2547.
- CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine. (n.d.).
- Klančar, U., et al. (2023).
- Jain, D., & Basniwal, P. K. (2013). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Science.gov. (n.d.).
- Ma, P., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. PubMed.
- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google P
- Gour, P., et al. (2022).
- Taylor, E. C., & Sowinski, F. (1975). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C.
- Sarhan, A. O., & El-Wareth, A. S. M. (2000). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole.
- PubChem. (n.d.). 5-Fluoro-4-hydrazino-2-methoxypyrimidine.
- Safety Data Sheet. (2016). 1-[4-(Trifluoromethyl)pyrimidin-2-yl]hydrazine.
- Gour, P., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- RSC Publishing. (n.d.). Photodegradation of methyl thioglycolate particles as a proxy for organosulphur containing droplets.
- El‐Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society.
- ChemicalBook. (n.d.).
- The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). PMC - NIH.
- PubMed. (n.d.).
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Amino-5-Hydroxymethyl-2-methylpyrimidine.
- Biosynth. (2023).
- Pharmaceutical Technology. (2016).
- CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration - Google P
- RSC Publishing. (2021).
- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
- MDPI. (n.d.).
- Wikipedia. (n.d.).
- Safety D
- Angene Chemical. (n.d.). PYRIMIDINE, 5-FLUORO-4-HYDRAZINYL-2-METHOXY-(CAS# 166524-64-7).
Sources
- 1. biomedres.us [biomedres.us]
- 2. forced degradation study: Topics by Science.gov [science.gov]
- 3. biomedres.us [biomedres.us]
- 4. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Photodegradation of methyl thioglycolate particles as a proxy for organosulphur containing droplets - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of by-products in 4-Hydrazino-5-methoxy-2-methylthiopyrimidine synthesis
Welcome to the technical support center for the synthesis of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure the integrity and success of your synthesis experiments.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental questions and potential pitfalls encountered during the synthesis. We focus on the causality behind experimental choices to provide a deeper understanding of the reaction.
Q1: What is the standard synthetic route for this compound and its critical control points?
The most common and efficient synthesis is a two-step process starting from 5-methoxy-2-(methylthio)pyrimidin-4-ol.
-
Chlorination: The first step involves the conversion of the hydroxyl group at the C4 position of the pyrimidine ring to a chlorine atom. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This step is critical as it activates the C4 position for subsequent nucleophilic substitution.[1] The resulting intermediate is 4-chloro-5-methoxy-2-methylthiopyrimidine.
-
Hydrazinolysis: The second step is the nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the C4 position is displaced by hydrazine hydrate (N₂H₄·H₂O).[2][3] This reaction is generally carried out in a suitable solvent like methanol or ethanol at controlled temperatures.[4]
Critical Control Points:
-
Moisture Control: The chlorination step with POCl₃ is highly sensitive to moisture. Any presence of water can quench the POCl₃ and lead to incomplete conversion of the starting material.
-
Temperature Management: The addition of hydrazine hydrate can be exothermic. Controlling the temperature, often by cooling the reaction mixture initially, is crucial to prevent side reactions and ensure selective substitution at the C4 position.[4]
-
Stoichiometry of Hydrazine: The molar ratio of hydrazine hydrate to the chloro-pyrimidine intermediate is a key parameter. An insufficient amount will lead to incomplete reaction, while a large excess might promote the formation of undesired by-products.[5]
Q2: My final product yield is consistently low. What are the likely causes?
Low yield is a common issue that can often be traced back to specific steps in the procedure.
-
Incomplete Chlorination: If the initial chlorination step is not complete, you will carry over the unreacted 4-hydroxy pyrimidine to the next step. This starting material will not react with hydrazine and will be difficult to separate from the final product, thus lowering your isolated yield. Verify the completion of the chlorination reaction by TLC or LC-MS before proceeding.
-
Loss During Work-up: The product, this compound, may have some solubility in the aqueous phase during extraction. Ensure proper pH adjustment and use of an appropriate organic solvent to minimize such losses.
-
Side Reactions: Elevated temperatures during hydrazinolysis can lead to the formation of by-products, consuming your starting material and reducing the yield of the desired product.
-
Product Degradation: The hydrazino group can be susceptible to oxidation. It is advisable to work under an inert atmosphere (like nitrogen or argon) if you suspect product instability, especially during purification and drying.
Q3: I'm observing an unexpected spot on my TLC analysis/peak in my LC-MS. What are the potential by-products?
Identifying unexpected impurities is key to optimizing your reaction. Based on the known reactivity of pyrimidines and hydrazine, several by-products are possible.[6]
-
By-product 1: Unreacted Starting Material (4-chloro-5-methoxy-2-methylthiopyrimidine): This is the most common impurity and arises from an incomplete reaction. It will have a different polarity and can be identified by comparing with a standard of the starting material.
-
By-product 2: Bis-substitution Product (4,6-dihydrazino-5-methoxy-2-methylthiopyrimidine): Although less common for this specific substrate, if other positions on the pyrimidine ring are activated or if there are other leaving groups, a second substitution by hydrazine could occur, especially with a large excess of hydrazine and elevated temperatures.
-
By-product 3: Pyrazole Derivatives: It is well-documented that hydrazine can cause ring-opening and subsequent re-cyclization of certain pyrimidine derivatives, leading to the formation of pyrazole isomers.[7] This is more likely under harsh reaction conditions (e.g., prolonged heating).
-
By-product 4: Oxidized Product (e.g., Diazene): The hydrazino group can be oxidized. This may be indicated by a change in the color of the reaction mixture or product upon exposure to air.
Q4: How can I minimize the formation of these by-products?
Minimizing by-products requires careful control over reaction parameters.
| By-product Type | Mitigation Strategy | Causality |
| Unreacted Starting Material | Monitor the reaction closely using TLC or LC-MS until the starting material is consumed. A slight excess (e.g., 1.2-1.5 equivalents) of hydrazine hydrate can be used. | Ensures the reaction goes to completion. |
| Bis-substitution | Use a controlled stoichiometry of hydrazine hydrate (close to 1:1). Maintain a low reaction temperature. | Limits the availability of the nucleophile for a second substitution. |
| Pyrazole Derivatives | Avoid excessive heating and prolonged reaction times. Once the starting material is consumed, proceed with the work-up promptly. | Milder conditions prevent the high activation energy pathway of ring cleavage and rearrangement.[7] |
| Oxidized Products | Perform the reaction and work-up under an inert atmosphere (N₂ or Ar). Use degassed solvents. | Prevents atmospheric oxygen from reacting with the sensitive hydrazino group. |
Q5: What are the best practices for purifying this compound?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is the most common and scalable method for purifying solid products. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol or ethanol are often good starting points.[8]
-
Column Chromatography: For small-scale synthesis or when impurities have very similar polarity to the product, silica gel column chromatography can be effective. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol would be a typical choice.
-
Washing/Trituration: If the main impurity is unreacted starting material, washing the crude solid with a solvent in which the starting material is more soluble than the product (e.g., cold ether or hexane) can be an effective purification step.
Part 2: Troubleshooting Guide
This section provides a quick-reference guide for solving specific problems encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| TLC shows a major spot corresponding to the 4-chloro starting material after the reaction. | 1. Insufficient hydrazine hydrate.2. Reaction time too short.3. Low reaction temperature. | 1. Add an additional portion of hydrazine hydrate (0.2-0.3 eq) and continue monitoring.2. Allow the reaction to stir for a longer duration.3. If stable, slowly increase the reaction temperature and monitor progress. |
| Mass spectrometry indicates a mass corresponding to a di-hydrazino product. | 1. Large excess of hydrazine hydrate.2. High reaction temperature. | 1. Repeat the reaction with a reduced amount of hydrazine hydrate (1.1-1.2 eq).2. Maintain the reaction temperature at or below room temperature. |
| The isolated product is a dark, discolored solid. | 1. Oxidation of the hydrazino group.2. Thermal decomposition. | 1. Use degassed solvents and maintain an inert atmosphere.2. Avoid high temperatures during reaction, work-up, and drying. |
| NMR spectrum shows complex aromatic signals inconsistent with the desired product. | Ring-opening and rearrangement to a pyrazole by-product. | Repeat the synthesis under milder conditions: lower temperature and shorter reaction time.[7] |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a general guideline. All experiments should be conducted by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Step A: Synthesis of 4-chloro-5-methoxy-2-methylthiopyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methoxy-2-(methylthio)pyrimidin-4-ol (1 equivalent).
-
Slowly add phosphorus oxychloride (POCl₃, 3-5 equivalents) at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NH₄OH) to pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-chloro intermediate.
Step B: Synthesis of this compound
-
Dissolve the crude 4-chloro-5-methoxy-2-methylthiopyrimidine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.[4]
-
Slowly add hydrazine hydrate (1.2 equivalents) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol).
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Part 4: Visualization of Reaction Pathways
Diagram 1: Synthetic Pathway and Potential By-product Formation
Caption: A logical workflow for troubleshooting low product yield.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.jp]
- 4. jsscacs.edu.in [jsscacs.edu.in]
- 5. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity Control in the Cyclization of Substituted Hydrazinopyrimidines
Welcome to the technical support center for navigating the complexities of regioselectivity in the cyclization of substituted hydrazinopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile heterocyclic scaffolds. Here, we will dissect common experimental challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to empower you to achieve predictable and high-yielding synthetic outcomes.
The synthesis of fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, is of significant interest due to their wide range of biological activities, including their roles as kinase inhibitors in cancer therapy.[1][2] The cyclization of substituted hydrazinopyrimidines with 1,3-dicarbonyl compounds or their equivalents is a cornerstone of this synthetic effort. However, controlling the regioselectivity of this reaction—that is, directing the cyclization to the desired nitrogen atom of the hydrazine moiety—can be a formidable challenge. This guide will provide you with the insights and protocols to master this crucial aspect of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during the cyclization of substituted hydrazinopyrimidines. Each problem is followed by a series of questions and answers to diagnose the potential cause and implement a validated solution.
Issue 1: Poor or Undesired Regioselectivity
You are observing a mixture of regioisomers or the formation of the undesired isomer as the major product.
Question 1.1: What is the primary factor governing regioselectivity in this reaction?
The regioselectivity of the cyclization is fundamentally a competition between the two nitrogen atoms of the hydrazine moiety attacking the electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[2] The more nucleophilic nitrogen will preferentially initiate the cyclization. Several factors, including electronic and steric effects of substituents on both the hydrazinopyrimidine and the dicarbonyl compound, as well as the reaction conditions, dictate which nitrogen atom is more reactive.
Question 1.2: My starting hydrazinopyrimidine has an electron-donating group. How does this affect regioselectivity?
Electron-donating groups (EDGs) on the pyrimidine ring can increase the electron density of the entire heterocyclic system, including the exocyclic hydrazine group.[3] This generally enhances the nucleophilicity of both hydrazine nitrogens. However, the position of the EDG is critical. An EDG at a position that allows for resonance delocalization onto one specific nitrogen of the hydrazine will significantly enhance its nucleophilicity, thereby directing the cyclization.
Question 1.3: I'm using an unsymmetrical 1,3-dicarbonyl compound. Could this be the source of my regioselectivity problem?
Absolutely. The electronic and steric environment of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound plays a crucial role.[1] The more electrophilic (less sterically hindered) carbonyl group will be the preferred site of initial attack by the hydrazine. For instance, in ethyl acetoacetate, the ketone carbonyl is generally more reactive than the ester carbonyl.
Troubleshooting Protocol 1.1: Modifying Reaction Conditions to Favor the Desired Regioisomer
If you are facing poor regioselectivity, a systematic adjustment of reaction conditions is the first line of defense.
Step 1: Solvent and Catalyst Optimization. The choice of solvent and catalyst can significantly influence the reaction pathway.[1]
-
Acid Catalysis: In acidic media, such as acetic acid or with the addition of a catalytic amount of a stronger acid like sulfuric acid, the reaction is often accelerated.[1] The acid can protonate a carbonyl oxygen, increasing its electrophilicity. It can also influence the tautomeric equilibrium of the hydrazinopyrimidine.
-
Base Catalysis: Basic conditions can deprotonate the hydrazine, increasing its nucleophilicity. However, this can sometimes lead to a decrease in selectivity.
-
Solvent Polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).
Step 2: Temperature Control. Reaction temperature can be a powerful tool. In some cases, a lower temperature may favor the thermodynamically more stable product, while a higher temperature might favor the kinetically controlled product. Microwave irradiation has also been shown to influence regioselectivity in some instances.[1]
Step 3: Stoichiometry Adjustment. The stoichiometry of the reactants can sometimes influence the outcome. For example, using an excess of one reactant might favor a particular pathway.[4]
Issue 2: Low Reaction Yield
You have successfully achieved the desired regioselectivity, but the overall yield of the cyclized product is unacceptably low.
Question 2.1: What are the common causes of low yields in this cyclization?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not be going to completion under the current conditions.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Product Degradation: The desired product might be unstable under the reaction conditions.
-
Inefficient Work-up and Purification: Product loss during extraction, washing, or chromatography will lower the isolated yield.
Troubleshooting Protocol 2.1: Optimizing for Higher Yield
Step 1: Reaction Monitoring. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine the optimal reaction time and identify the formation of any significant byproducts.
Step 2: Investigating Side Products. If you observe significant side product formation, try to isolate and characterize them. Understanding the structure of the byproducts can provide valuable clues about competing reaction pathways. For example, the formation of hydrazones suggests that the initial condensation is occurring, but the subsequent cyclization is slow or inhibited.[5]
Step 3: Modifying the Work-up Procedure. Ensure that your work-up procedure is not causing product degradation. For example, if your product is acid-sensitive, avoid acidic washes. Consider alternative purification methods if you suspect significant product loss on silica gel.
Issue 3: Formation of Unexpected Products, Including Dimroth Rearrangement
You have isolated a product that is not one of the expected regioisomers.
Question 3.1: I've isolated an isomer that seems to have resulted from a ring-opening and closing event. What is happening?
You may be observing a Dimroth rearrangement.[6] This is a common isomerization in nitrogen-containing heterocycles where an endocyclic and exocyclic heteroatom exchange places.[7] The rearrangement typically proceeds through a ring-opened intermediate and is often facilitated by acidic or basic conditions.[8]
Question 3.2: How can I prevent the Dimroth rearrangement?
Controlling the reaction conditions is key to preventing the Dimroth rearrangement.[8]
-
pH Control: Since the rearrangement is often catalyzed by acid or base, running the reaction under neutral conditions, if possible, can minimize its occurrence.
-
Temperature: The rearrangement is often favored at higher temperatures. Conducting the reaction at a lower temperature may suppress this side reaction.
-
Substituent Effects: The electronic nature of the substituents can influence the propensity for the Dimroth rearrangement.[9]
Visualizing the Reaction Pathway
The following diagram illustrates the general cyclization pathway and the competing formation of regioisomers.
Caption: General reaction scheme for the cyclization of hydrazinopyrimidines.
Frequently Asked Questions (FAQs)
Q1: How do I definitively determine the structure of the regioisomer I have synthesized?
A: Unambiguous structure determination is crucial. A combination of spectroscopic techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful tools for structure elucidation. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range correlations between protons and carbons, which can help in assigning the correct connectivity and distinguishing between regioisomers.
-
X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides definitive proof of its structure.
-
Mass Spectrometry (MS): While MS provides the molecular weight, fragmentation patterns can sometimes offer clues about the structure.
Q2: Are there any predictive models to estimate the regioselectivity before running the experiment?
A: Computational chemistry can be a valuable predictive tool. Density Functional Theory (DFT) calculations can be used to model the reaction pathway and calculate the activation energies for the formation of the different regioisomers.[5] The isomer formed via the lower energy pathway is the predicted major product. These calculations can take into account the electronic and steric effects of the substituents.
Q3: Can the order of addition of reagents impact the regioselectivity?
A: In some cases, the order of addition can influence the outcome. For instance, pre-mixing the hydrazinopyrimidine with a catalyst before adding the dicarbonyl compound might alter the initial reactive species. It is a variable worth investigating if you are struggling with regioselectivity.
Q4: What are some common 1,3-dicarbonyl equivalents used in these cyclizations?
A: Besides simple 1,3-diketones and β-ketoesters, other reagents can be used to construct the pyrimidine ring. These include:
-
Enaminones and Enaminonitriles: These can be effective partners in the cyclization.[2]
-
Unsaturated Nitriles and Ketones: These can also undergo cyclocondensation with hydrazinopyrimidines.[2]
-
Alkynes: In some cases, alkynes can be used in cyclization reactions.[10]
Q5: Are there any "green" chemistry approaches for this synthesis?
A: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. This includes:
-
Microwave-assisted synthesis: This can often reduce reaction times and the amount of solvent needed.[1][11]
-
Use of greener solvents: Water or ethanol are often preferred over chlorinated solvents.[12]
-
Catalysis: The use of efficient and recyclable catalysts can improve the sustainability of the process.[13]
Visualizing the Influence of Substituents
The electronic properties of substituents on the pyrimidine ring are a key determinant of regioselectivity.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. starchemistry888.com [starchemistry888.com]
- 8. benthamscience.com [benthamscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Navigating Solubility Challenges with 4-Hydrazino-5-methoxy-2-methylthiopyrimidine
Welcome to the technical support center for 4-Hydrazino-5-methoxy-2-methylthiopyrimidine. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we address common challenges related to its solubility and provide practical, field-tested solutions to ensure the success of your experiments.
Understanding the Solubility Profile of this compound
This compound is a key intermediate in the synthesis of various fused heterocyclic systems, such as pyrazolopyrimidines and triazolopyrimidines, which are of significant interest in medicinal chemistry. However, its effective use can be hampered by its limited solubility in many common organic solvents.
The structure of this compound, with its polar hydrazine group and relatively nonpolar methylthio and methoxy substituents, results in a molecule with moderate polarity. This can lead to solubility challenges, particularly in non-polar solvents and, conversely, in highly polar protic solvents like water where it is not fully miscible.
This guide provides a comprehensive overview of strategies to improve the solubility of this compound, ensuring smooth and efficient reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
A1: Based on the physicochemical properties of structurally similar compounds, such as 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine, it is anticipated that this compound will exhibit the highest solubility in polar aprotic solvents. We recommend starting with the following:
-
Dimethyl Sulfoxide (DMSO): Excellent for creating stock solutions and for reactions that can be performed at elevated temperatures.
-
N,N-Dimethylformamide (DMF): A good alternative to DMSO, often used in similar synthetic transformations.
-
Methanol (MeOH): While potentially less effective than DMSO or DMF, it can be a suitable solvent, especially when heated.[1]
It is always advisable to perform a small-scale solubility test with your specific batch of the compound before proceeding with a large-scale reaction.
Q2: My compound is not dissolving in my chosen reaction solvent. What are my options?
A2: If you are facing solubility issues, consider the following strategies:
-
Heating: The solubility of most organic compounds, including pyrimidine derivatives, increases with temperature. Gently warming the solvent while stirring can significantly improve dissolution.
-
Co-solvents: Using a mixture of solvents can be highly effective. For instance, if your reaction is performed in a less polar solvent like toluene, adding a small amount of a more polar co-solvent such as DMSO or DMF can enhance the solubility of the starting material.[2]
-
Sonication: Applying ultrasonic waves can help break down solid aggregates and promote dissolution.[2]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH adjustment can be a powerful tool. The hydrazine moiety and the pyrimidine ring nitrogens are basic and can be protonated.
-
Acidic Conditions: In the presence of a non-nucleophilic acid (e.g., a catalytic amount of acetic acid or the use of a salt of the reactant), the compound can form a more soluble salt. This is particularly useful in reactions where the hydrazine group's nucleophilicity is still required.
-
Caution: Be mindful that excessive protonation can deactivate the hydrazine group, rendering it non-nucleophilic. The choice of acid and its stoichiometry are critical.
Q4: Is it possible to form a salt of this compound to improve its handling and solubility?
A4: Indeed. For compounds that are difficult to purify or handle due to poor solubility, converting them to a salt is a common strategy.[3] Treating a solution of the compound with an acid like HCl in a suitable solvent (e.g., isopropanol or ether) can precipitate the hydrochloride salt, which is often a crystalline solid with improved solubility in polar solvents. This salt can then be used directly in reactions or converted back to the free base just before use.
Troubleshooting Guide for Common Solubility-Related Reaction Issues
| Problem | Potential Cause | Recommended Solution |
| Reaction is sluggish or does not initiate. | Poor solubility of the starting material, leading to a low concentration in the reaction medium. | 1. Increase Temperature: If the reaction conditions permit, gently heat the mixture to increase solubility and reaction rate. 2. Add a Co-solvent: Introduce a small percentage of a high-polarity aprotic solvent like DMSO or DMF to the reaction mixture. 3. Use a Phase-Transfer Catalyst: If the reaction involves two immiscible phases, a phase-transfer catalyst can facilitate the reaction.[2] |
| Starting material precipitates out during the reaction. | The reaction temperature has dropped, or the solvent polarity has changed due to the consumption of reactants or the formation of products. | 1. Maintain Consistent Temperature: Ensure the reaction is maintained at the optimal temperature. 2. Add More Solvent: If practical, add more of the reaction solvent to keep the material dissolved. |
| Low product yield and recovery of unreacted starting material. | Incomplete dissolution of the starting material resulted in a portion of it not being available for the reaction. | 1. Ensure Complete Dissolution: Before adding other reagents, ensure the this compound is fully dissolved. Use the techniques mentioned in the FAQs. 2. Stirring Efficiency: Ensure vigorous stirring to maintain a homogeneous solution, especially if dealing with a suspension. |
Experimental Protocols
Protocol 1: Solubility Testing
This protocol outlines a systematic approach to determining the optimal solvent for your reaction.
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 10 mg) into several vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL) from the suggested list (see Table 1).
-
Observation at Room Temperature: Stir or shake the vials at room temperature for 5-10 minutes and observe the degree of dissolution.
-
Heating: For vials where the compound did not fully dissolve, gently heat the mixture in increments of 10°C, observing for dissolution at each stage. Note the temperature at which complete dissolution occurs.
-
Cooling: Allow the heated solutions to cool to room temperature and observe if the compound precipitates. This will give you an indication of the solubility at different temperatures.
Protocol 2: Cyclocondensation Reaction to Form a Pyrazolopyrimidine
This is a general procedure for a common reaction type where the solubility of this compound is critical.
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1 equivalent). Add a suitable solvent (e.g., ethanol or acetic acid) and stir. If solubility is an issue, gently heat the mixture until the solid dissolves.
-
Addition of Reagent: To the clear solution, add the 1,3-dicarbonyl compound (1 equivalent) (e.g., acetylacetone).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Data at a Glance
Table 1: Predicted Physicochemical Properties of this compound and its Analogs
| Property | This compound (Predicted) | 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine[1][3] | 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine[4] |
| Molecular Formula | C6H10N4OS | C5H7FN4O | C6H7ClN2OS |
| Molecular Weight | 186.24 g/mol | 158.13 g/mol | 190.65 g/mol |
| Appearance | Likely an off-white to pale yellow solid | Pale Beige to Pale Brown Solid | Not specified |
| Melting Point | Not available | >155 °C (decomposes) | Not available |
| Predicted XLogP3 | ~1.0 | 0.2 | 2.0 |
| Predicted Solubility | Low in water, soluble in polar organic solvents | Slightly soluble in DMSO and Methanol | Not specified |
Table 2: Recommended Solvents for Solubility Testing
| Solvent | Type | Dielectric Constant (approx.) | Boiling Point (°C) | Notes |
| Water | Polar Protic | 80.1 | 100 | Low solubility expected. |
| Methanol | Polar Protic | 32.7 | 65 | Moderate solubility, improves with heating.[1] |
| Ethanol | Polar Protic | 24.5 | 78 | Similar to methanol, often used in hydrazinolysis reactions.[5] |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Good for reactions requiring a non-protic environment. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Moderate polarity, may require a co-solvent. |
| Dichloromethane (DCM) | Nonpolar | 9.1 | 40 | Low solubility expected. |
| Toluene | Nonpolar | 2.4 | 111 | Very low solubility expected; often requires a co-solvent.[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | High solubility expected. Good for high-temperature reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Highest solubility expected. Ideal for stock solutions. |
Visualizing Workflows
Solubility Enhancement Workflow
Caption: A decision-making workflow for addressing poor solubility.
General Reaction Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Fluoro-4-hydrazino-2-methoxypyrimidine | C5H7FN4O | CID 15790245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | C6H7ClN2OS | CID 243511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
Protecting group strategies for the synthesis of 5-methoxy-2-methylthiopyrimidine
Welcome to the technical support center for the synthesis of 5-methoxy-2-methylthiopyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals. While several efficient, direct routes to this target molecule exist that may not necessitate the use of protecting groups, this resource focuses on the strategic application of protecting groups. Such strategies become critical when undertaking multi-step syntheses, utilizing complex precursors, or planning for late-stage diversification of the pyrimidine core. We will explore the causality behind experimental choices, provide validated protocols, and offer solutions to common challenges you may encounter in the laboratory.
Part 1: Frequently Asked Questions (FAQs) - Strategic Planning
This section addresses high-level questions regarding the strategic implementation of protecting groups in your synthetic route design.
Q1: Under what circumstances are protecting groups necessary for the synthesis of 5-methoxy-2-methylthiopyrimidine?
A1: Protecting groups are typically required in scenarios where the planned synthetic route involves reagents that could react with functional groups on the precursors or the pyrimidine ring itself. Key situations include:
-
De Novo Ring Synthesis: When constructing the pyrimidine ring from basic building blocks (e.g., a substituted amidine and a β-dicarbonyl compound), reactive functional groups on these precursors, such as primary amines or thiols, often require protection to prevent side reactions.
-
Late-Stage Functionalization: If you plan to modify the pyrimidine core after its formation (e.g., through metal-catalyzed cross-coupling or electrophilic substitution), existing methoxy or methylthio groups might interfere or be sensitive to the reaction conditions, necessitating a protected precursor.[1]
-
Use of Complex Starting Materials: When starting with a molecule that already contains multiple sensitive functional groups, an orthogonal protection strategy is essential to selectively unmask specific sites for reaction.[2][3]
Q2: What is an "orthogonal protecting group strategy," and why is it crucial for complex pyrimidine syntheses?
A2: An orthogonal protecting group strategy involves the use of multiple, distinct protecting groups in a single molecule that can be removed under different, non-interfering conditions.[3][4] For example, one group might be removed with acid, another with a base, and a third via hydrogenolysis. This is critical in multi-step synthesis because it allows for the selective deprotection and reaction of one functional group while others remain masked, providing complete control over the synthetic sequence.[3][5] This prevents the need for sequential protection and deprotection steps, making the overall synthesis more efficient.
Q3: What are the primary functional groups on precursors to 5-methoxy-2-methylthiopyrimidine that might require protection?
A3: The key functional groups to consider are typically found in the common building blocks for pyrimidine synthesis:
-
Amine Groups: Found in urea, thiourea, or amidine precursors. These are nucleophilic and can undergo unwanted acylation, alkylation, or other reactions.[6][7]
-
Thiol Groups: Present in thiourea or its derivatives. Thiols are highly nucleophilic, easily oxidized to disulfides, and can interfere with a wide range of reagents.[8][9]
-
Hydroxyl Groups: While the target molecule has a methoxy group, a precursor might have a hydroxyl group that needs to be alkylated at a later stage. This hydroxyl group would require protection during intermediate steps.
Part 2: Protecting Group Selection & Troubleshooting Guide
This section provides a detailed breakdown of common issues encountered during the protection and deprotection stages, offering actionable solutions grounded in chemical principles.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Yield During Protection Step | 1. Poor Reagent Quality: The protecting group reagent (e.g., Boc-anhydride, Cbz-Cl) may have degraded due to moisture or improper storage. 2. Inactive Base: The base used (e.g., triethylamine, DMAP) may be old or contaminated. 3. Steric Hindrance: The reaction site may be sterically congested, slowing down the reaction. | 1. Use a freshly opened bottle of the protecting reagent or verify its purity by NMR. 2. Use a freshly distilled or newly purchased base. 3. Increase the reaction temperature, extend the reaction time, or consider a less sterically demanding protecting group. |
| Unwanted Deprotection in a Subsequent Step | 1. Incorrect Protecting Group Choice: The selected group is not stable to the downstream reaction conditions (e.g., using a Boc group in a strongly acidic reaction). 2. Reaction Conditions Too Harsh: The temperature, pH, or reagents used are too aggressive for the protecting group. | 1. Consult a protecting group stability chart to select a more robust group for the planned synthetic sequence.[10] For example, a Cbz group is generally more stable to acidic conditions than a Boc group.[6] 2. Attempt to moderate the reaction conditions (e.g., lower temperature, use a milder acid/base). |
| Formation of N- vs. S-Alkylation Byproducts | 1. Ambident Nucleophile: In the S-methylation of a precursor like 5-methoxypyrimidine-2-thiol, both the sulfur and ring nitrogens can act as nucleophiles.[11] 2. Reaction Conditions: The choice of solvent and base can influence the selectivity. Harder bases may favor N-alkylation. | 1. To favor S-alkylation, use a polar aprotic solvent (e.g., DMF, acetone) and a relatively soft base (e.g., K₂CO₃). The thiolate is a soft nucleophile and will preferentially react with the methylating agent.[9][11] 2. Maintain a moderate reaction temperature (e.g., 30-45°C) to minimize side reactions.[11] |
| Difficult or Incomplete Deprotection | 1. Inefficient Reagent: The deprotection reagent may be insufficient or degraded. 2. Scavenger Issues: For acid-labile groups like Boc, the carbocation intermediate can cause side reactions if not trapped. 3. Catalyst Poisoning: In hydrogenolysis (e.g., Cbz removal), sulfur-containing compounds can poison the Palladium catalyst. | 1. Increase the equivalents of the deprotection reagent (e.g., TFA for Boc removal) or use a fresh batch. 2. Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the tert-butyl cation.[6] 3. This is a critical issue for sulfur-containing molecules. For Cbz removal in the presence of a methylthio group, standard Pd/C hydrogenolysis is often incompatible. Alternative deprotection methods like using HBr in acetic acid or transfer hydrogenolysis may be required. |
Visualizing a Troubleshooting Workflow
Caption: Troubleshooting flowchart for low protection yield.
Selecting an Orthogonal Protecting Group Strategy
A common challenge is the synthesis of a precursor that requires multiple distinct functional groups to be unmasked at different times. Below is a comparison of two widely used amine protecting groups, Boc and Cbz, which form an effective orthogonal pair.
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) |
| Structure | ||
| Introduction | Di-tert-butyl dicarbonate (Boc₂O), base (e.g., NEt₃, NaOH) | Benzyl chloroformate (Cbz-Cl), base (e.g., Na₂CO₃) |
| Stability | Stable to base, hydrogenolysis, and weak nucleophiles. | Stable to acidic conditions and mild bases. |
| Deprotection | Strong acid (e.g., TFA, HCl in dioxane) | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) |
| Key Advantage | Easily removed under non-reductive conditions. | Stable to the acidic conditions used to remove Boc groups. |
Visualizing an Orthogonal Synthetic Route
This diagram illustrates a hypothetical scenario where a precursor is synthesized using an orthogonal strategy to selectively deprotect two different sites.
Sources
- 1. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amino Protecting Groups Stability [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine
Our approach is rooted in scientific integrity. We will not only present the predicted data but also elucidate the reasoning behind these predictions, offering a transparent and educational resource. This guide will further compare the expected spectral features of our target compound with its common precursor, 4-Chloro-5-methoxy-2-methylthiopyrimidine, to highlight the key spectral changes that occur upon substitution.
The Compound of Interest: Structure and Significance
4-Hydrazino-5-methoxy-2-methylthiopyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals and biologically active molecules. The presence of multiple functional groups—a hydrazino moiety, a methoxy group, and a methylthio group—makes it a versatile building block for synthesizing more complex molecules. Understanding its structural confirmation through NMR is the first critical step in its application.
Below is the chemical structure of this compound, with atoms numbered for clarity in the subsequent NMR assignments.
Figure 1: Chemical structure of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established substituent effects on the pyrimidine ring and analysis of spectral data from analogous compounds.[1] The typical solvent for such analysis is DMSO-d₆, which is capable of solubilizing the compound and exchanging with the labile N-H protons.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H6 | 7.8 - 8.0 | Singlet (s) | 1H | The sole proton on the pyrimidine ring. Its chemical shift is influenced by the adjacent nitrogen atoms and substituents. |
| NH (Hydrazino) | 7.5 - 7.9 | Broad Singlet (br s) | 1H | Labile proton, its shift can be variable and concentration-dependent. |
| NH₂ (Hydrazino) | 4.2 - 4.5 | Broad Singlet (br s) | 2H | Labile protons, often appear as a broad signal due to quadrupole broadening and exchange. |
| OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H | Methoxy group protons, typically a sharp singlet in this region. |
| SCH₃ | 2.4 - 2.6 | Singlet (s) | 3H | Methylthio group protons, appearing as a singlet. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 168 - 172 | Carbon attached to the methylthio group and two nitrogen atoms. |
| C4 | 160 - 164 | Carbon bearing the hydrazino group, significantly shielded compared to a halogen-substituted carbon. |
| C6 | 155 - 159 | The only carbon on the ring bonded to a hydrogen atom. |
| C5 | 135 - 139 | Carbon attached to the methoxy group. |
| OCH₃ | 55 - 58 | Methoxy carbon. |
| SCH₃ | 12 - 15 | Methylthio carbon. |
In-depth Spectral Analysis: The "Why" Behind the Data
The predicted chemical shifts are not arbitrary; they are based on the electronic environment of each nucleus, which is dictated by the molecular structure.
-
¹H NMR Analysis:
-
H6 (7.8 - 8.0 ppm): As the only proton directly attached to the electron-deficient pyrimidine ring, H6 is expected to be significantly deshielded and appear far downfield.[2]
-
NH and NH₂ Protons (Variable): The hydrazino protons are acidic and exchangeable. In DMSO-d₆, they typically appear as broad singlets. Their chemical shifts are highly dependent on factors like concentration, temperature, and water content. In some cases, these signals can be broad enough to be indistinguishable from the baseline.[3]
-
OCH₃ (3.8 - 4.0 ppm): The methoxy protons are isolated from other protons, hence they appear as a sharp singlet. Their position is characteristic of methoxy groups attached to aromatic or heteroaromatic rings.
-
SCH₃ (2.4 - 2.6 ppm): The methylthio protons are also a singlet. They are typically found more upfield compared to methoxy protons due to the lower electronegativity of sulfur compared to oxygen.
-
-
¹³C NMR Analysis:
-
The carbon chemical shifts are spread over a wide range, which is typical for heteroaromatic systems with diverse functional groups.[4]
-
C2, C4, and C6: These carbons are directly bonded to electronegative nitrogen atoms, which causes them to be significantly deshielded and appear at high chemical shift values (downfield).
-
C4 (160 - 164 ppm): The replacement of a highly electronegative chlorine atom with a less electronegative nitrogen of the hydrazino group is expected to cause a significant upfield shift for C4 compared to its chloro-analog.
-
C5 (135 - 139 ppm): The chemical shift of C5 is primarily influenced by the attached methoxy group.
-
OCH₃ and SCH₃ Carbons: These aliphatic carbons appear at the most upfield positions, as expected.
-
Comparative Analysis: 4-Hydrazino- vs. 4-Chloro-5-methoxy-2-methylthiopyrimidine
To truly appreciate the spectral features of our target compound, it is instructive to compare it with a common precursor, 4-Chloro-5-methoxy-2-methylthiopyrimidine.[5] The primary structural difference is the substitution at the C4 position. This single change has a profound and predictable impact on the NMR spectra.
Table 3: Comparative ¹H and ¹³C NMR Data
| Signal/Atom | 4-Hydrazino- (Predicted, DMSO-d₆) | 4-Chloro- (Literature/Predicted, CDCl₃) | Key Differences & Rationale |
| ¹H NMR | |||
| H6 | 7.8 - 8.0 ppm | ~8.3 ppm | The electron-donating nature of the hydrazino group increases electron density at H6, shielding it and shifting it upfield compared to the electron-withdrawing chloro group. |
| NH/NH₂ | 7.5-7.9 / 4.2-4.5 ppm | N/A | Appearance of new, broad signals characteristic of the hydrazino protons. |
| OCH₃ | 3.8 - 4.0 ppm | ~4.0 ppm | Minor change expected. |
| SCH₃ | 2.4 - 2.6 ppm | ~2.5 ppm | Minor change expected. |
| ¹³C NMR | |||
| C4 | 160 - 164 ppm | ~165 ppm | Significant upfield shift due to the replacement of the highly electronegative Cl with the N of the hydrazino group. |
| C6 | 155 - 159 ppm | ~158 ppm | The electronic effect of the C4 substituent is transmitted through the ring, causing a shift in the C6 position. |
| C5 | 135 - 139 ppm | ~140 ppm | A noticeable upfield shift is expected due to the change in the electronic nature of the adjacent C4 substituent. |
This comparison demonstrates the power of NMR in confirming chemical transformations. The disappearance of the spectral signature of the starting material and the appearance of new, predictable signals for the product provide unequivocal evidence of a successful reaction.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the sample at room temperature until the solid is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring a minimum height of 4 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. A typical acquisition might involve 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Carefully phase the resulting spectra to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis. For the ¹H spectrum, reference the residual solvent peak of DMSO-d₆ to δ 2.50 ppm. For the ¹³C spectrum, reference the DMSO-d₆ carbon signals to δ 39.52 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.
-
Conclusion
While direct experimental NMR data for this compound remains to be published, a comprehensive and scientifically rigorous spectral analysis can be predicted based on fundamental NMR principles and comparative data from structural analogs. This guide provides a detailed framework for identifying and characterizing this molecule, highlighting the expected chemical shifts, multiplicities, and key structural correlations. The comparative analysis with its chloro-precursor underscores the diagnostic power of NMR spectroscopy in monitoring chemical reactions and confirming molecular identity. The provided experimental protocol offers a standardized approach to obtaining high-quality data, ensuring reliability and reproducibility in the laboratory.
References
-
Various Authors. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5038. Available at: [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]
-
Empirical Calculation of 13C-NMR Chemical Shifts. (n.d.). MDPI. Available at: [Link]
-
Sarhan, A. O., & El‐Wareth, A. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279-1286. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-5-methyl-2-(methylthio)pyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
Sarhan, A. O., & El‐Wareth, A. (2000). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279-1286. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Bioorganic Chemistry, 94, 103433. Available at: [Link]
-
van Gennip, A. H., et al. (1997). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 43(2), 345-352. Available at: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]
-
CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ovid.com [ovid.com]
- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 698-33-9 Cas No. | 4-Chloro-5-methoxy-2-methylpyrimidine | Matrix Scientific [matrixscientific.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Pyrazolo[3,4-d]pyrimidine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines and the Imperative of Unambiguous Characterization
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core of numerous compounds with significant therapeutic potential, including anticancer and antimicrobial agents.[1] Its structural similarity to endogenous purines allows it to effectively interact with various biological targets.[2] This inherent bioactivity drives the continuous synthesis of novel derivatives, each requiring rigorous structural elucidation to establish a clear structure-activity relationship (SAR).
This guide provides a comparative framework for the spectroscopic characterization of pyrazolo[3,4-d]pyrimidine derivatives. We will delve into the practical application and interpretation of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond a mere recitation of methods, this guide emphasizes the "why" behind the "how," offering insights gleaned from extensive experience in the field to ensure the integrity and reliability of your findings.
The Integrated Approach to Spectroscopic Characterization
The definitive characterization of a novel pyrazolo[3,4-d]pyrimidine derivative is not reliant on a single technique but rather on the convergence of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Figure 1: An integrated workflow for the spectroscopic characterization of pyrazolo[3,4-d]pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For pyrazolo[3,4-d]pyrimidines, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the overall structure.[3][4]
Expert Insights & Causality in Experimental Choices
-
Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to its ability to dissolve a wide range of polar and nonpolar pyrazolo[3,4-d]pyrimidine derivatives. Furthermore, exchangeable protons (e.g., N-H) are readily observed in DMSO-d₆, which can be confirmed by adding a drop of D₂O to the NMR tube, causing the disappearance of these signals.
-
2D NMR for Unambiguous Assignments: While 1D NMR provides fundamental information, complex substitution patterns can lead to overlapping signals. In such cases, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to definitively assign proton and carbon signals, respectively. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying quaternary carbons and piecing together the entire molecular skeleton.[5]
Comparative ¹H NMR Data for Substituted Pyrazolo[3,4-d]pyrimidines
The chemical shifts of protons on the pyrazolo[3,4-d]pyrimidine core are influenced by the electronic nature of the substituents. Electron-withdrawing groups will generally shift signals downfield (to a higher ppm), while electron-donating groups will cause an upfield shift.
| Compound/Derivative | H-4 (ppm) | H-6 (ppm) | Other Key Signals (ppm) | Reference |
| Parent Core | ~8.0-8.5 | ~8.5-9.0 | N/A | General Observation |
| 4-amino substituted | N/A | ~8.2-8.6 | NH₂: ~7.0-8.0 | [6] |
| 6-phenyl substituted | ~8.2-8.6 | N/A | Phenyl-H: ~7.2-7.8 | [4] |
| 1-methyl substituted | ~8.1-8.5 | ~8.6-9.0 | N-CH₃: ~3.8-4.2 | [3] |
Table 1: Comparative ¹H NMR chemical shifts for representative pyrazolo[3,4-d]pyrimidine derivatives in DMSO-d₆.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazolo[3,4-d]pyrimidine derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate spectral width and number of scans. A typical acquisition for ¹H NMR involves 16-64 scans.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Figure 2: Standard workflow for acquiring a ¹H NMR spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern. Electron Impact (EI) and Electrospray Ionization (ESI) are the most common ionization techniques used for pyrazolo[3,4-d]pyrimidine derivatives.
Expert Insights & Causality in Experimental Choices
-
Ionization Method: ESI is generally preferred for its soft ionization, which typically results in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, making the determination of the molecular weight straightforward. EI, on the other hand, is a higher-energy technique that leads to more extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[7]
-
High-Resolution Mass Spectrometry (HRMS): Whenever possible, HRMS should be employed. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments, which is crucial for confirming the chemical formula.
Common Fragmentation Pathways
The fragmentation of the pyrazolo[3,4-d]pyrimidine core often involves the cleavage of the pyrimidine ring, followed by the loss of small molecules like HCN or N₂. The substituents on the core will also dictate the fragmentation pattern, with weaker bonds being more susceptible to cleavage.[8]
| Derivative Type | Key Fragmentation Losses | Plausible Neutral Losses | Reference |
| Unsubstituted Core | Loss of HCN | HCN, N₂ | General Observation |
| Alkyl-substituted | Loss of alkyl radical | Alkenes (via rearrangement) | [8] |
| Aryl-substituted | Cleavage of the aryl-heterocycle bond | Aryl radicals or neutral arenes | [7] |
| Amino-substituted | Loss of NH₂ radical | NH₃ | [9] |
Table 2: Common fragmentation patterns observed in the mass spectra of pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium hydroxide can be added to promote ionization in positive or negative mode, respectively.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.
-
Select the desired mass range for detection.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate and acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions. If using HRMS, determine the elemental composition of the observed ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For pyrazolo[3,4-d]pyrimidine derivatives, FT-IR is particularly useful for identifying key stretching and bending vibrations.
Expert Insights & Causality in Experimental Choices
-
Sample Preparation: For solid samples, the KBr pellet method is a common choice. It involves grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. This method minimizes scattering and produces a high-quality spectrum.
-
Spectral Interpretation: The fingerprint region (below 1500 cm⁻¹) of the IR spectrum is often complex but contains a wealth of information characteristic of the pyrazolo[3,4-d]pyrimidine core. While individual peak assignments in this region can be challenging, the overall pattern serves as a unique fingerprint for a specific compound.[10]
Characteristic FT-IR Absorption Bands
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Notes | Reference |
| N-H Stretch (amine/amide) | 3500-3300 | Medium-Strong | Can be broad | [10] |
| C-H Stretch (aromatic) | 3100-3000 | Medium-Weak | [11] | |
| C-H Stretch (aliphatic) | 3000-2850 | Medium-Weak | [10] | |
| C=N Stretch (ring) | 1650-1550 | Medium-Strong | Characteristic of the heterocyclic rings | [10] |
| C=C Stretch (ring) | 1600-1450 | Medium-Strong | [11] | |
| C-N Stretch | 1350-1200 | Medium-Strong | [10] |
Table 3: Key FT-IR absorption frequencies for pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation:
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyrazolo[3,4-d]pyrimidine derivatives, the absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of the substituents.
Expert Insights & Causality in Experimental Choices
-
Solvent Effects: The polarity of the solvent can influence the position of the λ_max. It is good practice to record UV-Vis spectra in solvents of varying polarity (e.g., hexane, ethanol, water) to assess any solvatochromic effects.
-
Correlation with Structure: Extending the conjugation of the pyrazolo[3,4-d]pyrimidine system, for example, by introducing an aromatic substituent, will typically lead to a bathochromic (red) shift in the λ_max.
Comparative UV-Vis Data
| Derivative Type | Typical λ_max (nm) | Solvent | Notes | Reference |
| Parent Core | ~250-280 | Ethanol | π → π* transitions | General Observation |
| Aryl-substituted | ~280-350 | Ethanol | Extended conjugation | [12] |
| With auxochromes (e.g., -NH₂) | Shift to longer wavelengths | Ethanol | n → π* and π → π* transitions | [12] |
Table 4: Representative UV-Vis absorption maxima for pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε), if the concentration is known.
Conclusion: A Unified Approach for Confident Characterization
The robust and unambiguous characterization of pyrazolo[3,4-d]pyrimidine derivatives is fundamental to advancing their development as therapeutic agents. This guide has outlined a systematic and comparative approach, integrating NMR, MS, FT-IR, and UV-Vis spectroscopy. By understanding the principles behind each technique and the causal relationships between molecular structure and spectral output, researchers can confidently elucidate the structures of novel compounds. The provided protocols and comparative data serve as a practical resource to ensure the scientific integrity of your work. Remember, the synergy of these spectroscopic methods provides a level of certainty that no single technique can achieve alone.
References
-
Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link]
-
Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. (n.d.). RSC Publishing. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PMC - NIH. [Link]
-
Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PubMed. [Link]
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed. [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Vandana Publications. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2005). ScienceDirect. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). ACS Publications. [Link]
-
Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025). Oriental Journal of Chemistry. [Link]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2005). ResearchGate. [Link]
-
A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities. (2025). ResearchGate. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PMC. [Link]
-
Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. (n.d.). ResearchGate. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. [Link]
-
(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. [Link]
-
Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube. [Link]
-
Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. (2025). NIH. [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Zenodo. [Link]
-
Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. (2008). PubMed. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). SRL. [Link]
-
Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. (n.d.). Oxford Academic. [Link]
Sources
- 1. Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Isomeric Advantage: A Comparative Guide to the Biological Activity of Pyrazolo[3,4-d]pyrimidines
For researchers and drug development professionals, the pyrazolo[3,4-d]pyrimidine core represents a cornerstone in medicinal chemistry. Its structural resemblance to the native purine ring of adenosine triphosphate (ATP) makes it a "privileged scaffold," particularly effective in the design of kinase inhibitors.[1] This guide provides an in-depth comparison of the biological activities of different pyrazolo[3,4-d]pyrimidine isomers and related scaffolds, supported by experimental data and detailed protocols to explain the causality behind their potent and varied effects.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Master Key for Kinase Inhibition
The efficacy of the pyrazolo[3,4-d]pyrimidine scaffold lies in its role as an ATP isostere, enabling it to adeptly interact with the hinge region of the kinase active site.[1] This "hinge-binding" is a critical interaction for a vast number of kinase inhibitors. The nitrogen atoms of the fused pyrazole and pyrimidine rings mimic the hydrogen bonding pattern of adenine, anchoring the inhibitor within the ATP-binding pocket and allowing appended substituents to explore other regions of the active site to achieve potency and selectivity. This fundamental interaction is the basis for the scaffold's broad utility against numerous kinase targets implicated in cancer and other diseases.[1][2]
Caption: General workflow for kinase inhibitor screening.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is based on the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the reaction. [3][4] Principle: The assay is a two-step process. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP produced into ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the initial kinase activity. [3] Step-by-Step Methodology:
-
Kinase Reaction Setup (384-well plate):
-
To each well, add 2.5 µL of a solution containing the kinase and the specific substrate in kinase reaction buffer.
-
Add 2.5 µL of the test compound (pyrazolo[3,4-d]pyrimidine derivative) at various concentrations or vehicle control (e.g., DMSO).
-
Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the unused ATP. [4]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal. [4]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [5][6][7] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT reagent to an insoluble purple formazan product. [7]The formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-treated (control) and untreated wells.
-
Incubate for 48-72 hours. [5]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired) using a microplate reader. * Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. [9][10] Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. [9]The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells, one can distinguish cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~70% confluency and treat with the desired concentration of the pyrazolo[3,4-d]pyrimidine compound for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) to pellet, and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. [10]The RNase is crucial to prevent staining of double-stranded RNA. [9] * Incubate for 30 minutes at room temperature in the dark. [12]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at ~617 nm.
-
Collect data from at least 10,000 cells per sample.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase (G0/G1, S, G2/M).
-
References
-
Gedawy, E. M., et al. (2021). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 26(11), 3193. [Link]
-
El-Faham, A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7244. [Link]
-
Claerhout, S., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
-
Abdelgawad, M. A., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(11), e2200277. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2419-2445. [Link]
-
Elsherbeny, E. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6667. [Link]
-
Gomha, S. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][13]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865-14882. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Al-Bayati, Z. A. F. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. URMC Flow Cytometry Core. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
Babraham Institute. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Babraham Institute. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 53(5), 1541-1547. [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: 4-Hydrazino-5-methoxy-2-methylthiopyrimidine in Modern Heterocyclic Synthesis
For the discerning researcher in drug discovery and development, the selection of the appropriate synthetic building block is a critical decision that profoundly impacts the efficiency, yield, and novelty of a synthetic route. Pyrimidine derivatives, in particular, are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth comparison of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine with other common pyrimidine synthons, offering experimental data, mechanistic insights, and practical guidance to inform your synthetic strategy.
The Strategic Advantage of the Hydrazino Group in Pyrimidine Chemistry
The pyrimidine core is a privileged scaffold in drug design, but its functionalization dictates its synthetic utility. While halogenated and sulfonylated pyrimidines have long been the workhorses for introducing the pyrimidine motif, the hydrazino-substituted analogue presents a unique set of advantages rooted in its distinct reactivity.
The primary advantage of the 4-hydrazino group lies in its enhanced nucleophilicity compared to a simple amine, and its ability to act as a binucleophile. This dual reactivity allows for facile annulation reactions, leading to the construction of fused heterocyclic systems in a single, often high-yielding, step. This is in contrast to the more traditional multi-step sequences often required with chloro- or sulfonyl-pyrimidine derivatives, which typically involve an initial nucleophilic substitution followed by a separate cyclization step.
From a practical standpoint, the hydrazinolysis of a 4-chloropyrimidine to generate the 4-hydrazinopyrimidine is a straightforward and high-yielding reaction, making the starting material readily accessible. However, it is crucial to acknowledge the potential hazards associated with hydrazine and its derivatives, necessitating appropriate handling and safety precautions.
Comparative Analysis: Synthesis of Pyrazolo[3,4-d]pyrimidines
To illustrate the comparative performance of different pyrimidine synthons, let us consider the synthesis of the medicinally important pyrazolo[3,4-d]pyrimidine scaffold. This heterocyclic system is a key component in a variety of kinase inhibitors and other therapeutic agents.
The 4-Hydrazino-pyrimidine Route: A Convergent and Efficient Approach
The reaction of a 4-hydrazinopyrimidine with a 1,3-dicarbonyl compound or its equivalent is a classic and highly effective method for the construction of the pyrazolo[3,4-d]pyrimidine core. The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization with concomitant dehydration.
dot
A Comparative Analysis of the Antiproliferative Activity of Novel Pyrimidine Derivatives and Standard Chemotherapeutic Agents
In the relentless pursuit of more effective and selective cancer therapies, medicinal chemists are continuously exploring novel chemical scaffolds. Among these, pyrimidine derivatives have emerged as a particularly promising class of compounds, owing to their structural resemblance to the nucleobases that constitute DNA and RNA.[1][2] This guide provides a detailed comparative analysis of a specific subclass, 4-hydrazino-5-methoxy-2-methylthiopyrimidine derivatives and their related hydrazones, against established anticancer agents such as Doxorubicin, Cisplatin, and Paclitaxel. We will delve into their relative potencies, explore their distinct mechanisms of action, and provide the detailed experimental protocols necessary for their evaluation.
Comparative Antiproliferative Potency: A Quantitative Look
The efficacy of an anticancer agent is fundamentally quantified by its IC50 value—the concentration required to inhibit the proliferation of cancer cells by 50%. A lower IC50 value signifies higher potency. Below, we present a comparative summary of the in vitro antiproliferative activities of representative novel pyrimidine hydrazone derivatives and standard chemotherapeutic drugs against various cancer cell lines.
Table 1: Antiproliferative Activity of Novel Hydrazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Hydrazone Derivative 3l | MCF-7 (Breast Adenocarcinoma) | 2.19 | [3] |
| Hydrazone Derivative 3m | MCF-7 (Breast Adenocarcinoma) | 2.88 | [3] |
| Hydrazone Derivative 3n | MCF-7 (Breast Adenocarcinoma) | 3.51 | [3] |
| Hydrazone Derivative 3i | MCF-7 (Breast Adenocarcinoma) | 4.37 | [3] |
| Staurosporin (Reference) | MCF-7 (Breast Adenocarcinoma) | 4.19 | [3] |
| PhTH (Phenanthrotriazine Hydrazinyl) | AsPC-1 (Pancreatic) | 5-8 |[4] |
Table 2: Antiproliferative Activity of Known Anticancer Agents
| Agent | Cancer Cell Line | IC50 | Reference |
|---|---|---|---|
| Doxorubicin | MCF-7 (Breast) | 2.5 µM | [5] |
| HepG2 (Liver) | 12.2 µM | [5] | |
| HeLa (Cervical) | 2.9 µM | [5] | |
| Cisplatin | Ovarian Carcinoma Cell Lines | 0.1-0.45 µg/mL | [6] |
| MCF-7 (Breast) | Varies widely (e.g., >20 µM) | [7] | |
| HeLa (Cervical) | Varies widely | [7] | |
| Paclitaxel | Ovarian Carcinoma Cell Lines | 0.4-3.4 nM | [6] |
| Various Human Tumor Cell Lines | 2.5-7.5 nM (24h exposure) | [8] |
| | NSCLC Cell Lines | 9.4 µM (24h exposure) |[9] |
From the compiled data, it is evident that certain novel hydrazone derivatives exhibit potent antiproliferative activity, with IC50 values in the low micromolar range, comparable to or even exceeding the potency of some standard drugs like Doxorubicin in specific cell lines.[3][5] For instance, the hydrazone derivative 3l shows a superior IC50 value against the MCF-7 breast cancer cell line when compared to Doxorubicin.[3][5] It is also crucial to recognize the significant variability in reported IC50 values for standard agents like Cisplatin, which can be attributed to differences in experimental conditions and protocols across laboratories.[7][10]
Unraveling the Mechanisms: A Tale of Different Targets
The true potential of a novel anticancer agent lies not just in its potency but also in its mechanism of action. A unique mechanism can offer advantages in overcoming resistance to existing therapies.
This compound Derivatives and Related Hydrazones
Emerging research suggests that these novel pyrimidine derivatives may exert their antiproliferative effects through a multi-pronged approach. Evidence points towards the inhibition of key signaling kinases, such as VEGFR-2, which is crucial for tumor angiogenesis.[3] This inhibition can lead to the activation of damage response pathways, ultimately causing cell cycle arrest, typically at the G1 phase.[3] Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, through the activation of caspase cascades.[3][11] Some hydrazine-containing compounds have also been investigated for their ability to inhibit DNA methyltransferase 1, an enzyme often dysregulated in cancer.[12]
Caption: Mechanism of action of Doxorubicin.
-
Cisplatin: This platinum-based drug forms covalent bonds with the purine bases in DNA, creating intra- and inter-strand crosslinks that block DNA replication and transcription, triggering cell death.
Caption: Mechanism of action of Cisplatin.
-
Paclitaxel: A member of the taxane family, paclitaxel binds to and stabilizes microtubules, preventing their dynamic instability. This arrests the cell cycle in the M-phase and induces apoptosis.
Caption: Mechanism of action of Paclitaxel.
The distinct kinase-inhibiting mechanism of the novel pyrimidine derivatives could be particularly advantageous. By targeting specific signaling pathways that are hyperactive in cancer cells, these compounds may offer a wider therapeutic window with reduced off-target effects compared to agents that directly damage DNA or disrupt fundamental cellular machinery. Moreover, some novel pyrimidine derivatives have shown a stronger ability to counteract the P-glycoprotein efflux pump in drug-resistant cancer cells compared to doxorubicin, suggesting a potential role in overcoming multidrug resistance. [2][13]
Foundational Experimental Protocols
To ensure the reproducibility and validity of antiproliferative studies, standardized and well-documented protocols are essential. Here, we provide detailed methodologies for three commonly employed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases. [14]
Caption: Workflow for the MTT Assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours. [15]2. Compound Addition: Treat cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a period appropriate for the cell line and drug (typically 24 to 72 hours). [16]4. MTT Addition: Add 10 µL of MTT reagent to each well. [15]5. Formazan Crystal Formation: Incubate for 2 to 4 hours, or until a purple precipitate is visible. [15]6. Solubilization: Add 100 µL of a detergent reagent (like DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. [15]7. Absorbance Reading: Leave the plate at room temperature in the dark for approximately 2 hours, then measure the absorbance at 570 nm using a microplate reader. [15]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric test based on the ability of the SRB dye to bind to protein components of cells fixed to the culture plate. [17]
Caption: Workflow for the SRB Assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment.
-
Cell Fixation: Gently add 100 µL of a cold fixative reagent to each well and incubate for 1 hour at 4°C. [17]3. Washing: Remove the fixative and wash the plates gently with distilled water several times. [18]4. Drying: Allow the plates to air dry completely. [18]5. SRB Staining: Add 45-100 µL of SRB solution to each well and incubate at room temperature in the dark for 15-30 minutes. [18][19]6. Removal of Unbound Dye: Quickly wash the plates four times with a washing solution (e.g., 1% acetic acid) to remove unbound SRB. [19]7. Drying: Again, allow the plates to air dry.
-
Solubilization: Add 200 µL of SRB solubilization buffer to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm. [17]
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thus measuring long-term cell survival and reproductive integrity. [20]
Caption: Workflow for the Colony Formation Assay.
Step-by-Step Protocol:
-
Cell Preparation: Prepare a homogenous single-cell suspension from the cell line of interest. For adherent cells, this involves trypsinization. [20]2. Cell Seeding: Plate a low density of cells (e.g., 200 cells/well in a 6-well plate) to ensure that colonies arise from single cells.
-
Treatment: After allowing the cells to attach, treat them with the desired concentrations of the test compounds for a specific duration (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium and replace it with fresh, complete medium.
-
Incubation: Incubate the plates for 1 to 3 weeks, depending on the cell line's growth rate, until visible colonies are formed.
-
Fixation and Staining: Gently wash the cells with PBS, then fix them (e.g., with paraformaldehyde for 20 minutes). [21]After another wash, stain the colonies with a staining solution like 0.5% crystal violet. [21][22]7. Colony Counting: Wash away excess stain, allow the plates to dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).
Conclusion and Future Outlook
The exploration of this compound derivatives and related hydrazones reveals a promising new frontier in the development of anticancer therapeutics. Certain analogues demonstrate impressive antiproliferative potency, rivaling that of established chemotherapeutic agents in vitro. Their potentially unique mechanism of action, centered on the inhibition of critical signaling kinases, offers the prospect of improved selectivity and the ability to circumvent existing drug resistance mechanisms.
While these initial findings are encouraging, the journey from a promising compound to a clinical candidate is long. Future research must focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and drug-like properties. Elucidating the precise molecular targets and downstream signaling effects is paramount. Ultimately, in vivo studies in relevant animal models will be necessary to assess the efficacy, pharmacokinetics, and safety profile of these novel pyrimidine derivatives. The data presented herein serves as a strong foundation and a compelling rationale for the continued investigation of this exciting class of potential anticancer agents.
References
[3]Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety. (2022-11-19). MDPI. Retrieved from [Link]
[11]Antiproliferative activity of new derivatives of pyrazino[1,2-a]benzimidazole: Integrated cell-based assay and computational studies with divalent magnesium, iron, and copper ions. (2022-07-06). PubMed. Retrieved from [Link]
[4]Antiproliferative activities of synthesized derivatives against cancer cells assessed by MTT reduction assay. ResearchGate. Retrieved from [Link]
[23]Antiproliferative Activity of 8-methoxy Ciprofloxacin-Hydrozone/Acylhydrazone Scaffolds. (2020-06-03). Retrieved from [Link]
[1]4-Hydrazino-2-(methylsulfanyl)pyrimidine. (2008-01-12). PMC - NIH. Retrieved from [Link]
[13]Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Semantic Scholar. Retrieved from [Link]
[6]Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. (1995-03). PubMed. Retrieved from [Link]
[24]Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022-05-21). PMC - NIH. Retrieved from [Link]
[12]BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Retrieved from [Link]
[22]Clonogenic Assay. (2012-05-20). Bio-protocol. Retrieved from [Link]
[2]Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021-04-07). NIH. Retrieved from [Link]
[25]Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. Retrieved from [Link]
[26]IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM). ResearchGate. Retrieved from [Link]
[17]DATA SHEET SRB Cytotoxicity Assay. (2023-03-21). Canvax. Retrieved from [Link]
[8]Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (1993-09-20). PubMed. Retrieved from [Link]
[27]Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015-05-22). PMC - NIH. Retrieved from [Link]
[7]Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023-07-30). Retrieved from [Link]
[28]Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. Retrieved from [Link]
[29]In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. Retrieved from [Link]
[30]IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve... ResearchGate. Retrieved from [Link]
[16]Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013-11-10). PMC - NIH. Retrieved from [Link]
[19]Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. Retrieved from [Link]
[31]The anticancer IC50 values of synthesized compounds. ResearchGate. Retrieved from [Link]
CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Retrieved from [Link]
[32]Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications (RSC Publishing). Retrieved from [Link]
[33]Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4 ',5 ': 4,5]thiazolo[3,2-a]benzimidazole. (2025-08-06). ResearchGate. Retrieved from [Link]
[34]Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. Retrieved from [Link]
[5]Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024-10-20). Retrieved from [Link]
[35]Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2025-10-17). ResearchGate. Retrieved from [Link]
[18]SRB Cytotoxicity Assay Kit. Tiaris Biosciences. Retrieved from [Link]
[36]IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. ResearchGate. Retrieved from [Link]
[10]The changing 50% inhibitory concentration (IC 50 ) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of... (2016-10-25). Oncotarget. Retrieved from [Link]
[37]The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... ResearchGate. Retrieved from [Link]
[38]The role of pharmacology in anticancer drug development. (2018-03-25). Retrieved from [Link]
[39]Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Retrieved from [Link]
[40]Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
[9]Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. (1998-11). PubMed. Retrieved from [Link]
[41]Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. PubMed. Retrieved from [Link]
[42]Sulforhodamine B colorimetric assay for cytoxicity screening. (2025-08-09). ResearchGate. Retrieved from [Link]
[43]Potential Anticancer Properties and Mechanisms of Action of Formononetin. (2021-09-02). PMC - NIH. Retrieved from [Link]
[44]A Guide to the Colony Forming Cell Assay: Methods and Tips. (2014-08-26). YouTube. Retrieved from [Link]
[45]Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research. Retrieved from [Link]
[46]Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. (2016-06-01). PubMed. Retrieved from [Link]
[47]Video: The Soft Agar Colony Formation Assay. (2014-04-15). JoVE. Retrieved from [Link]
Sources
- 1. 4-Hydrazino-2-(methylsulfanyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Antiproliferative activity of new derivatives of pyrazino[1,2-a]benzimidazole: Integrated cell-based assay and computational studies with divalent magnesium, iron, and copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atcc.org [atcc.org]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. canvaxbiotech.com [canvaxbiotech.com]
- 18. tiarisbiosciences.com [tiarisbiosciences.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 21. ossila.com [ossila.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Antiproliferative Activity of 8-methoxy Ciprofloxacin-Hydrozone/Acylhydrazone Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rjptonline.org [rjptonline.org]
- 29. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. rsc.org [rsc.org]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. hrcak.srce.hr [hrcak.srce.hr]
- 39. mdpi.com [mdpi.com]
- 40. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 41. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
- 43. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 44. youtube.com [youtube.com]
- 45. advetresearch.com [advetresearch.com]
- 46. Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 47. Video: The Soft Agar Colony Formation Assay [jove.com]
A Comparative Guide to HPLC Purity Analysis of Synthesized 4-Hydrazino-5-methoxy-2-methylthiopyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical intermediates, the rigorous assessment of purity is a cornerstone of quality control and a prerequisite for further development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical protocols with practical insights to empower researchers in selecting the most appropriate analytical methodology for their specific needs.
The Critical Role of Purity Analysis
The biological activity and safety of a synthesized compound are intrinsically linked to its purity. Impurities, which can arise from starting materials, intermediates, by-products, or degradation products, can significantly impact downstream applications, leading to erroneous biological data and potential safety concerns. Therefore, a robust and validated analytical method for purity determination is not merely a procedural step but a critical component of scientific integrity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For non-volatile and thermally labile compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the preeminent analytical technique for purity assessment.[1] Its wide applicability, high resolution, and sensitivity make it the method of choice in most pharmaceutical analyses.[2]
Unraveling the Synthesis: A Glimpse into Potential Impurities
Understanding the synthetic route is paramount to developing a stability-indicating HPLC method capable of separating the target compound from its potential impurities. The synthesis of this compound and similar structures often involves the reaction of a chloro-pyrimidine derivative with hydrazine hydrate.[3][4]
Potential impurities could include:
-
Unreacted Starting Materials: Such as a 4-chloro-5-methoxy-2-methylthiopyrimidine.
-
By-products of the Hydrazinolysis: Including di-substituted hydrazines or products of side reactions.
-
Degradation Products: The hydrazino group can be susceptible to oxidation or hydrolysis under certain conditions.[5]
A Robust RP-HPLC Protocol for Purity Determination
This protocol is designed to provide excellent resolution between the main component and its potential impurities. The analysis of pyrimidine derivatives is frequently carried out using reversed-phase HPLC with C8 and C18 silica gel columns.[6]
Experimental Protocol: Reversed-Phase HPLC
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 20% B5-15 min: 20-80% B15-20 min: 80% B20-22 min: 80-20% B22-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in a 50:50 mixture of Acetonitrile and Water. |
Causality Behind Experimental Choices:
-
C18 Column: The non-polar stationary phase provides excellent retention for the moderately polar this compound and allows for effective separation from both more polar and less polar impurities.
-
Acidified Mobile Phase: The addition of formic acid to the aqueous mobile phase helps to protonate the basic nitrogen atoms in the pyrimidine ring and the hydrazine moiety. This suppresses silanol interactions with the stationary phase and results in sharper, more symmetrical peaks.
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is employed to ensure the timely elution of any less polar impurities while still retaining and separating more polar ones. This approach provides a comprehensive impurity profile in a reasonable runtime.
-
UV Detection at 254 nm: The pyrimidine ring system contains a chromophore that absorbs strongly in the UV region, making 254 nm a suitable wavelength for sensitive detection of the main component and related aromatic impurities.
Method Validation: A Self-Validating System
The reliability of this HPLC method is underpinned by a rigorous validation process in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8][9] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is demonstrated by the baseline resolution of the main peak from all potential impurities.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 4. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pharmtech.com [pharmtech.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide for Researchers: Pyrimidine vs. Purine Analogs in Biological Assays
In the landscape of therapeutic agent development, particularly in oncology and virology, nucleoside analogs represent a cornerstone of chemical intervention. These molecules, structural mimics of the natural building blocks of DNA and RNA, effectively disrupt cellular machinery, leading to cytotoxic or antiviral outcomes. This guide provides an in-depth comparative analysis of two primary classes of these analogs: pyrimidine and purine analogs. We will delve into their mechanisms of action, compare their efficacy in key biological assays, and provide detailed protocols to empower researchers in their own investigations. Our focus is to elucidate the causality behind experimental choices and to ground our discussion in verifiable data.
Fundamental Distinctions: Structure and General Mechanism
At the heart of their differential activity lies the fundamental structural difference between pyrimidines and purines. Pyrimidines (Cytosine, Thymine, Uracil) are single-ringed nitrogenous bases, while purines (Adenine, Guanine) possess a double-ring structure. Consequently, their respective analogs exhibit distinct steric and electronic profiles, influencing their interaction with cellular enzymes and incorporation into nucleic acids.
Both pyrimidine and purine analogs share a common overarching mechanism: they act as antimetabolites.[1][2] To exert their cytotoxic or antiviral effects, they must first be transported into the cell and then undergo intracellular phosphorylation to their active triphosphate forms by a series of kinases.[2] These activated analogs can then interfere with nucleic acid synthesis through two primary routes:
-
Inhibition of key enzymes: The triphosphate analogs can competitively inhibit enzymes crucial for DNA and RNA synthesis, such as DNA polymerases and ribonucleotide reductase.
-
Incorporation into nucleic acids: Analogs can be incorporated into growing DNA or RNA chains, leading to chain termination, dysfunctional nucleic acids, and the induction of cellular stress responses.[3]
The subtle yet significant differences in their structure dictate which enzymes they more potently inhibit and how they are recognized by polymerases, ultimately defining their therapeutic window and spectrum of activity.
Comparative Efficacy in Anticancer Assays
The differential activity of pyrimidine and purine analogs is starkly evident in their application as anticancer agents. Here, we compare two prominent examples: the pyrimidine analog Gemcitabine and the purine analog Fludarabine , both staples in the treatment of hematological malignancies.
A study directly comparing their effects on the human acute myeloid leukemia cell line HL-60 revealed that gemcitabine possesses intrinsically higher cytotoxicity.[4] This is reflected in the concentrations required to achieve 50% inhibition of cell viability (IC50).
Table 1: Comparative Cytotoxicity of Gemcitabine and Fludarabine in HL-60 Leukemia Cells
| Analog Class | Compound | Cell Line | IC50 (µM) |
| Pyrimidine | Gemcitabine | HL-60 | ~10 |
| Purine | Fludarabine | HL-60 | >10 |
Data adapted from Bodner et al., 1997.[4]
This difference in potency can be attributed to their distinct impacts on cellular metabolism and DNA synthesis. Gemcitabine, after its conversion to the diphosphate form (dFdCDP), is a potent inhibitor of ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool necessary for DNA replication.[5] Its triphosphate form (dFdCTP) is also readily incorporated into DNA, causing "masked chain termination" where one additional nucleotide is added before synthesis halts, effectively evading immediate proofreading and repair.[5]
Fludarabine, on the other hand, primarily exerts its effect after being incorporated into both DNA and RNA. Its incorporation into DNA inhibits DNA synthesis, while its presence in RNA disrupts RNA processing and function.[3] While both induce apoptosis, the upstream signaling cascades differ significantly, as we will explore in the mechanistic pathways section.
Comparative Efficacy in Antiviral Assays
In the realm of antiviral therapy, the choice between a pyrimidine and a purine analog is often dictated by the specific virus and its enzymatic machinery. A clear example of this is the comparison between the pyrimidine analog Cidofovir and the purine analog Ganciclovir in the context of Cytomegalovirus (CMV) infections.
Both are potent inhibitors of CMV replication, but their activation pathways and in vitro efficacy can differ. Ganciclovir requires an initial phosphorylation step by a virus-encoded protein kinase (UL97 in CMV), a step that is not necessary for cidofovir, which is a nucleotide analog.[6] This difference can be crucial in the case of viral resistance mutations in the kinase gene.
Table 2: Comparative Antiviral Activity of Cidofovir and Ganciclovir against Cytomegalovirus (CMV)
| Analog Class | Compound | Virus Strain | EC50 (µM) |
| Pyrimidine | Cidofovir | CMV (GCV-sensitive) | 0.2 - 2.6 |
| Purine | Ganciclovir | CMV (GCV-sensitive) | 0.5 - 5.0 |
Data adapted from a study on clinical CMV isolates.[7]
The effective concentration 50% (EC50) values demonstrate that both compounds are active in the low micromolar range. Cidofovir often exhibits slightly lower EC50 values, indicating higher in vitro potency.[7]
Mechanistic Insights: Signaling Pathways
The ultimate fate of a cell exposed to a nucleoside analog is often programmed cell death, or apoptosis. However, the signaling cascades leading to this outcome are intricately linked to the type of damage induced by the specific analog.
Pyrimidine Analogs and the DNA Damage Response
Pyrimidine analogs like gemcitabine are potent inducers of replication stress and DNA damage. Their incorporation into DNA leads to stalled replication forks, which in turn activates a complex signaling network known as the DNA Damage Response (DDR).[8][9] The central players in this pathway are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[10][11] Activation of these kinases initiates a phosphorylation cascade that leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the initiation of apoptosis.[12]
Caption: DNA Damage Response pathway induced by pyrimidine analogs.
Purine Analogs and the Apoptotic Cascade
Purine analogs, such as fludarabine, are also potent inducers of apoptosis, but the signaling often involves a more direct activation of the intrinsic apoptotic pathway.[2] This pathway is centered on the mitochondria and the activation of a family of proteases called caspases.[13] The incorporation of fludarabine into DNA and RNA leads to cellular stress that triggers the release of cytochrome c from the mitochondria.[13] Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, the initiator caspase in this pathway.[13] Caspase-9 then cleaves and activates the executioner caspases, such as caspase-3, which are responsible for dismantling the cell.[13]
Caption: Intrinsic apoptosis pathway activated by purine analogs.
Experimental Protocols
To ensure the integrity and reproducibility of research findings, the use of standardized and validated protocols is paramount. Here, we provide detailed methodologies for two key assays discussed in this guide.
Cytotoxicity Determination: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol:
-
Cell Seeding: Plate adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine and purine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation.[14][15]
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution and Incubation with Compound: Prepare serial dilutions of the antiviral compounds. In separate tubes, mix a known titer of the virus (e.g., to produce 50-100 plaques per well) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with 100-200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) to restrict viral spread to adjacent cells. The overlay medium should also contain the respective concentrations of the antiviral compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value, the concentration that reduces the number of plaques by 50%.
Caption: Workflow for the plaque reduction antiviral assay.
Conclusion and Future Perspectives
The comparative study of pyrimidine and purine analogs reveals a fascinating interplay between chemical structure and biological function. While both classes of compounds act as antimetabolites to disrupt nucleic acid synthesis, their distinct structures lead to different affinities for cellular and viral enzymes, varied mechanisms of incorporation into DNA and RNA, and the activation of distinct downstream signaling pathways.
For the researcher, the choice between a pyrimidine and a purine analog is not arbitrary but a decision guided by the specific biological question at hand. In anticancer research, the higher intrinsic cytotoxicity of certain pyrimidine analogs like gemcitabine may be advantageous in aggressive malignancies. Conversely, the unique mechanisms of purine analogs may offer opportunities to overcome specific resistance pathways. In virology, the selection is often dictated by the virus's enzymatic repertoire, with the potential for viral resistance playing a key role in drug development and selection.
The future of nucleoside analog research lies in the rational design of new compounds with improved selectivity and reduced toxicity. A deeper understanding of the structural determinants of enzyme inhibition and nucleic acid incorporation, coupled with a more nuanced appreciation of the cellular responses to these agents, will undoubtedly pave the way for the next generation of more effective and safer therapeutics.
References
- Karnitz, L. M., Flatten, K. S., Wagner, J. M., Loegering, D., Hackbarth, J. S., Arlander, S. J., ... & Kaufmann, S. H. (2005). Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival. Molecular pharmacology, 68(6), 1636–1644.
- Bodner, J., et al. (1997). Effects of fludarabine and gemcitabine on human acute myeloid leukemia cell line HL 60: direct comparison of cytotoxicity and cellular Ara-C uptake enhancement.
- Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical reviews, 109(7), 2880–2893.
- Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The lancet oncology, 3(7), 415-424.
- Huang, P., & Plunkett, W. (2005). Fludarabine- and gemcitabine-induced apoptosis: incorporation of analogs into DNA is a critical event. Cancer chemotherapy and pharmacology, 55(4), 335-344.
- Mini, E., Nobili, S., Caciagli, B., Landini, I., & Mazzei, T. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology, 17(Supplement 5), v7-v12.
- Plunkett, W., Huang, P., Xu, Y. Z., Heinemann, V., Grunewald, R., & Gandhi, V. (1995). Gemcitabine: metabolism, mechanisms of action, and self-potentiation. Seminars in oncology, 22(4 Suppl 11), 3–10.
- De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of clinical virology, 30(2), 115-133.
- Prevo, R., et al. (2012). The ATM, ATR, and DNA-PKcs kinases-the masters of the DNA damage response. DNA repair, 11(2), 174-181.
- Frank, D. A., & Vande Woude, G. F. (2003). The role of STATs in apoptosis. Oncogene, 22(42), 6549-6559.
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
- Matrosovich, M., Matrosovich, T., Garten, W., & Klenk, H. D. (2006). New low-viscosity overlay medium for viral plaque assays. Virology journal, 3, 63.
- Boivin, G., et al. (2004). In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3 and evaluation of their efficacy against six field isolates. Journal of Virological Methods, 116(2), 131-136.
- Cherrington, J. M., et al. (1994). In vitro activities of cidofovir and ganciclovir against clinical cytomegalovirus isolates. Antimicrobial agents and chemotherapy, 38(10), 2496-2499.
- van der Wilt, C. L., et al. (2001). The in vitro cytotoxic effects of 5-fluorouracil and 6-mercaptopurine on human colorectal cancer cell lines. Cancer chemotherapy and pharmacology, 47(2), 139-144.
- Bodner, J., et al. (1997). Effects of fludarabine and gemcitabine on human acute myeloid leukemia cell line HL 60: direct comparison of cytotoxicity and cellular Ara-C uptake enhancement.
- Cimprich, K. A., & Cortez, D. (2008). ATR: an essential regulator of genome integrity. Nature reviews. Molecular cell biology, 9(8), 616–627.
- Shiloh, Y. (2003). ATM and related protein kinases: safeguarding genomic integrity.
- Shalini, S., Dorstyn, L., Nedjic, E., & Kumar, S. (2015). Cell death by apoptosis: a historical perspective. The FEBS journal, 282(10), 1845–1856.
- Wang, X. (2003). The expanding role of mitochondria in apoptosis. Genes & development, 17(19), 2385–2397.
- Zhou, B. B., & Elledge, S. J. (2000). The DNA damage response: putting checkpoints in perspective.
-
American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
- Andrei, G., Snoeck, R., & De Clercq, E. (2016). Antiviral drug discovery: from serendipity to rational design. Current opinion in virology, 18, 1-11.
- Galmarini, C. M., et al. (2001). In vitro comparison of the cytotoxicities of 5-fluorouracil and 6-mercaptopurine in human colon cancer cell lines. Journal of chemotherapy (Florence, Italy), 13(6), 621–627.
- Galluzzi, L., et al. (2018). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018.
- Lambert, S., & Gisel, A. (2009). Plaque assays and viral titrations. Methods in molecular biology (Clifton, N.J.), 565, 87–98.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
- Maréchal, A., & Zou, L. (2013). DNA damage sensing by the ATM and ATR kinases. Cold Spring Harbor perspectives in biology, 5(9), a012716.
- Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Apoptosis: controlled demolition at the cellular level. Nature reviews. Molecular cell biology, 9(3), 231–241.
- van Triest, B., et al. (2000). The cytotoxic mechanism of 5-fluorouracil in sensitive and resistant human colorectal cancer cell lines. Advances in experimental medicine and biology, 486, 249–255.
- Vissani, M. A., et al. (2018). In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3 and evaluation of their efficacy against six field isolates. Revista argentina de microbiologia, 50(4), 381–387.
- Wagner, J. M., et al. (2005). Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival. Molecular pharmacology, 68(6), 1636–1644.
- Zha, J., et al. (2004). The role of STAT1 in the apoptosis of B-cell chronic lymphocytic leukemia cells induced by fludarabine and JAK kinase inhibitors. Leukemia, 18(11), 1836–1843.
- Zhang, N., & Chen, Z. J. (2018). Intrinsic immunity and beyond: the role of cGAS-STING in cancer. Science advances, 4(12), eaav4007.
- Zhou, B. B., & Bartek, J. (2004). Targeting the DNA damage response in cancer therapy.
-
Dr. Oracle. (2025). What is the mechanism of action (MOA) of Gemcitabine?. Retrieved from [Link]
- Mini, E., Nobili, S., Caciagli, B., Landini, I., & Mazzei, T. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology, 17(Supplement 5), v7-v12.
-
National Center for Biotechnology Information. (n.d.). MTT Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (1997). Effects of fludarabine and gemcitabine on human acute myeloid leukemia cell line HL 60: direct comparison of cytotoxicity and cellular Ara-C uptake enhancement. Retrieved from [Link]
-
PubMed. (2004). In vitro comparison of acyclovir, ganciclovir and cidofovir against feline herpesvirus type-1. Retrieved from [Link]
-
PubMed Central (PMC). (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Retrieved from [Link]
-
PubMed Central (PMC). (2017). Inhibition of ATR potentiates the cytotoxic effect of gemcitabine on pancreatic cancer cells through enhancement of DNA damage and abrogation of ribonucleotide reductase induction by gemcitabine. Retrieved from [Link]
-
PubMed. (2005). Fludarabine- and gemcitabine-induced apoptosis: incorporation of analogs into DNA is a critical event. Retrieved from [Link]
-
PubMed. (2007). Inhibition of the PI3K pathway sensitizes fludarabine-induced apoptosis in human leukemic cells through an inactivation of MAPK-dependent pathway. Retrieved from [Link]
-
PubMed. (2017). Fludarabine inhibits STAT1-mediated up-regulation of caspase-3 expression in dexamethasone-induced osteoblasts apoptosis and slows the progression of steroid-induced avascular necrosis of the femoral head in rats. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of DNA-damage response pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). A map for the apoptotic pathway. Retrieved from [Link]
-
SciSpace. (n.d.). Extrinsic & Intrinsic Apoptosis Pathways Diagram. Retrieved from [Link]
-
SciSpace. (n.d.). DNA Repair Mechanisms. Retrieved from [Link]
-
YouTube. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. Retrieved from [Link]
-
YouTube. (2022). How to Draw Extrinsic Apoptosis Pathway in Inkscape. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the PI3K pathway sensitizes fludarabine-induced apoptosis in human leukemic cells through an inactivation of MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fludarabine- and gemcitabine-induced apoptosis: incorporation of analogs into DNA is a critical event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of fludarabine and gemcitabine on human acute myeloid leukemia cell line HL 60: direct comparison of cytotoxicity and cellular Ara-C uptake enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Inhibition of ATR potentiates the cytotoxic effect of gemcitabine on pancreatic cancer cells through enhancement of DNA damage and abrogation of ribonucleotide reductase induction by gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fludarabine inhibits STAT1-mediated up-regulation of caspase-3 expression in dexamethasone-induced osteoblasts apoptosis and slows the progression of steroid-induced avascular necrosis of the femoral head in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
A Comparative Guide to the Synthetic Validation of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine
For researchers, medicinal chemists, and professionals in drug development, the efficient and verifiable synthesis of heterocyclic scaffolds is paramount. 4-Hydrazino-5-methoxy-2-methylthiopyrimidine is a key substituted pyrimidine, a class of compounds renowned for its diverse biological activities and utility as a versatile building block in the synthesis of more complex molecules, including potential therapeutic agents. The strategic placement of the hydrazino, methoxy, and methylthio groups offers multiple points for further chemical elaboration.
This guide provides an in-depth, objective comparison of the synthetic pathways to this compound. We will dissect the prevalent synthetic route and explore a viable alternative, offering detailed experimental protocols and a comparative analysis of their respective merits and drawbacks. The causality behind experimental choices is explained to provide actionable insights for laboratory application.
Primary Synthetic Pathway: Chlorination Followed by Hydrazinolysis
The most established and logical route to this compound proceeds through a two-step sequence starting from the readily accessible 5-methoxy-2-(methylthio)pyrimidin-4(3H)-one. This pathway leverages the robust and well-documented chemistry of pyrimidine chlorination and subsequent nucleophilic aromatic substitution.
Step 1: Chlorination of 5-methoxy-2-(methylthio)pyrimidin-4(3H)-one
The initial step involves the conversion of the hydroxyl group at the 4-position of the pyrimidinone ring to a chloro group, a superior leaving group for the subsequent substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[1][2] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Causality of Experimental Choices:
-
Reagent: Phosphorus oxychloride is a powerful chlorinating agent for heteroaromatic hydroxyl compounds. Its efficacy is often enhanced by the presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which serves to neutralize the HCl generated during the reaction and can catalyze the reaction.[1] In some cases, the reaction can be run neat in excess POCl₃, which acts as both reagent and solvent.
-
Temperature: The reaction typically requires heating to drive it to completion. The specific temperature depends on the reactivity of the substrate and the presence of any catalysts.
-
Work-up: A careful aqueous work-up is crucial to quench the excess POCl₃ and isolate the chlorinated product. POCl₃ reacts violently with water in a highly exothermic reaction, so the reaction mixture is typically added slowly to ice-water.
Step 2: Hydrazinolysis of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine
The second step is a nucleophilic aromatic substitution where the highly nucleophilic hydrazine displaces the chloride at the 4-position of the pyrimidine ring.[3] This reaction is generally efficient and selective.
Causality of Experimental Choices:
-
Nucleophile: Hydrazine hydrate is a potent and readily available nucleophile for this type of substitution. An excess of hydrazine hydrate is often used to ensure complete conversion and to act as a scavenger for the HCl byproduct.
-
Solvent: The reaction is typically carried out in a protic solvent like ethanol or isopropanol, which facilitates the dissolution of the reactants and the displacement reaction.
-
Temperature: The reaction may proceed at room temperature or require gentle heating to reflux, depending on the reactivity of the chlorinated pyrimidine.
Experimental Protocols: Primary Pathway
Protocol 1.1: Synthesis of 4-Chloro-5-methoxy-2-(methylthio)pyrimidine
-
To a stirred solution of 5-methoxy-2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (3-5 equivalents), add N,N-dimethylaniline (0.1 equivalents) dropwise at 0 °C.
-
After the addition, slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-Chloro-5-methoxy-2-(methylthio)pyrimidine.
Protocol 1.2: Synthesis of this compound
-
Dissolve 4-Chloro-5-methoxy-2-(methylthio)pyrimidine (1 equivalent) in ethanol (10 volumes).
-
To this solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (60-70 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Visualization of the Primary Synthetic Pathway
Caption: Primary synthetic route to this compound.
Alternative Synthetic Pathway: Sulfonylation and Subsequent Substitution
An alternative approach to the target molecule involves the activation of the 4-position of the pyrimidinone ring via sulfonylation, followed by nucleophilic substitution with hydrazine. This pathway avoids the use of the often harsh conditions associated with phosphorus oxychloride.
Step 1: Sulfonylation of 5-methoxy-2-(methylthio)pyrimidin-4(3H)-one
In this step, the hydroxyl group of the pyrimidinone is converted to a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups for nucleophilic substitution.
Causality of Experimental Choices:
-
Reagents: Tosyl chloride (TsCl) or mesyl chloride (MsCl) are commonly used sulfonating agents. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.
-
Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.
Step 2: Reaction of the Sulfonate Ester with Hydrazine
The intermediate sulfonate ester is then reacted with hydrazine hydrate. The sulfonate group is displaced by the hydrazino group to yield the final product.
Causality of Experimental Choices:
-
Reaction Conditions: Similar to the hydrazinolysis of the chloro-derivative, this reaction is typically performed in a protic solvent like ethanol, and may require heating to proceed at a reasonable rate.
Experimental Protocols: Alternative Pathway
Protocol 2.1: Synthesis of 5-methoxy-2-(methylthio)pyrimidin-4-yl tosylate
-
Dissolve 5-methoxy-2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) in pyridine (10 volumes) and cool to 0 °C.
-
Add tosyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2.2: Synthesis of this compound from Tosylate
-
Dissolve the 5-methoxy-2-(methylthio)pyrimidin-4-yl tosylate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (78 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and reduce the solvent volume.
-
Precipitate the product by adding cold water.
-
Filter, wash with cold water, and dry under vacuum.
Visualization of the Alternative Synthetic Pathway
Caption: Alternative synthetic route via a sulfonate intermediate.
Comparative Analysis of Synthetic Pathways
| Parameter | Primary Pathway (Chlorination) | Alternative Pathway (Sulfonylation) | Rationale & Field Insights |
| Reagent Toxicity & Handling | High (POCl₃ is corrosive and reacts violently with water) | Moderate (Tosyl chloride and pyridine are irritants) | The primary route requires more stringent safety precautions for handling and quenching POCl₃. |
| Reaction Conditions | Harsher (refluxing in POCl₃) | Milder (generally room temperature to moderate heating) | The alternative pathway may be more suitable for sensitive substrates. |
| Typical Yields | Generally high for both steps. | Can be high, but may require more optimization. | The chlorination/hydrazinolysis route is a very common and generally high-yielding transformation for pyrimidines. |
| Scalability | Scalable, but quenching of large amounts of POCl₃ is a safety concern. | More readily scalable due to milder conditions and easier work-up. | For industrial applications, avoiding large quantities of POCl₃ is often preferred. |
| Cost-Effectiveness | POCl₃ is a relatively inexpensive bulk chemical. | Tosyl chloride and pyridine are also common reagents, but may be more expensive in large quantities. | The overall cost will depend on the specific pricing of starting materials and solvents. |
Validation and Characterization of this compound
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.9-4.1 ppm), methylthio protons (singlet, ~2.4-2.6 ppm), a singlet for the pyrimidine C6-H (~7.5-8.0 ppm), and broad signals for the hydrazino protons (-NHNH₂). |
| ¹³C NMR | Resonances for the methylthio carbon (~12-15 ppm), methoxy carbon (~55-60 ppm), and four distinct signals for the pyrimidine ring carbons. |
| IR (Infrared) Spectroscopy | Characteristic N-H stretching bands for the hydrazino group (~3200-3400 cm⁻¹), C-H stretching bands, and C=N and C=C stretching vibrations in the fingerprint region. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₆H₉N₅OS). |
Protocol for Spectroscopic Analysis
-
Sample Preparation:
-
For NMR, dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
For IR, the sample can be analyzed as a KBr pellet or a thin film.
-
For MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Use standard pulse programs.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
-
IR Spectroscopy:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present.
-
-
Mass Spectrometry:
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Analyze the fragmentation pattern to further support the proposed structure.
-
By following these validation steps, researchers can confidently confirm the successful synthesis of this compound.
References
- Process for producing 4-chloro-2-methylthiopyrimidines. JP2006076970A.
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19).
-
Molecules. (2018). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[1][2][4]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. MDPI.
- Journal of the Indian Chemical Society. (2020).
- Molecules. (2018). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.
- Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. WO2015001567A1.
- Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remark.
- ResearchGate. (2000). Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole.
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- Molecules. (2022). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. MDPI.
- ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- ResearchGate. (2018). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- BenchChem. (2024). 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- HETEROCYCLES. (2015).
- PubMed. (2006). 1H- and 13C-NMR, FTIR, UV-VIS, ESI-MS, and PM5 studies as well as emission properties of a new Schiff base of gossypol with 5-methoxytryptamine and a new hydrazone of gossypol with dansylhydrazine.
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. CN102146039A.
- PubChem. (2024). 4-chloro-5-methoxypyrimidine-2-carbonitrile (C6H4ClN3O).
- ResearchGate. (2018). Synthetic pathway for preparation of 23. Reagents: (i)
- ResearchGate. (2020).
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry and Fragmentation of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, mass spectrometry stands out for its sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the anticipated mass spectral behavior of 4-Hydrazino-5-methoxy-2-methylthiopyrimidine, a substituted pyrimidine with potential biological significance.
The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, and understanding the influence of its substituents on fragmentation is crucial for the unambiguous identification of novel derivatives. This document provides a predictive analysis based on established principles of mass spectrometry, comparing the expected fragmentation of the title compound with known fragmentation pathways of related heterocyclic systems.
The Foundation of Fragmentation: A Theoretical Overview
Electron Ionization (EI) mass spectrometry is a powerful technique for the structural analysis of organic molecules. The process begins with the ionization of the analyte molecule by a high-energy electron beam, resulting in the formation of a molecular ion (M radical cation). This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, yielding a unique pattern of fragment ions. The analysis of these fragments provides a veritable fingerprint of the molecule's structure.[1]
The fragmentation pathways are governed by the inherent stability of the resulting ions and neutral losses. Bonds that are prone to cleavage are typically those that lead to the formation of stable carbocations, radicals, or neutral molecules.[1] For heterocyclic compounds like pyrimidines, the aromaticity of the ring and the nature of the substituents play a pivotal role in directing the fragmentation cascade.
Predicted Fragmentation Pattern of this compound
The structure of this compound presents a fascinating case for fragmentation analysis, with three distinct functional groups—hydrazino, methoxy, and methylthio—each poised to influence the fragmentation cascade. Based on established fragmentation rules for similar functionalities on aromatic and heterocyclic rings, we can predict a series of characteristic fragmentation pathways.
Molecular Ion Peak (M •+): The molecular formula of this compound is C6H10N4OS. The nominal molecular weight is 186 amu. The presence of an even number of nitrogen atoms results in an even nominal molecular weight, which is a helpful initial check. Due to the presence of a sulfur atom, a characteristic M+2 peak with an intensity of about 4-5% relative to the M peak is expected, corresponding to the natural abundance of the ³⁴S isotope.
Initial Fragmentation Pathways: The initial fragmentation events are likely to be driven by the lability of the substituents. The lone pairs of electrons on the nitrogen and oxygen atoms of the hydrazino and methoxy groups, and the sulfur atom of the methylthio group, can influence the initial ionization site and subsequent bond cleavages.
Experimental Protocol: A Generalized Approach for EI-MS Analysis
For researchers seeking to obtain experimental data, the following protocol outlines a standard approach for the analysis of pyrimidine derivatives by Electron Ionization Mass Spectrometry (EI-MS).
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Inlet System: A direct insertion probe or a gas chromatograph (GC) for sample introduction.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Sample Introduction:
-
Direct Insertion Probe: Apply the sample solution to the probe tip and allow the solvent to evaporate. Insert the probe into the ion source and gradually heat it to volatilize the sample.
-
GC Inlet: Inject the sample solution into the GC. The compound will be separated from any impurities and introduced into the mass spectrometer.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed masses and known chemical principles.
Comparative Analysis: Fragmentation of Related Pyrimidine Derivatives
To lend credence to the predicted fragmentation pathways, it is instructive to compare them with the known fragmentation patterns of pyrimidines bearing similar substituents.
| Substituent | Common Fragmentation Pathways | Reference |
| 2-Methylthio | Loss of •SCH₃ radical, loss of CH₂S, cleavage of the C-S bond. | [2] |
| 4-Hydrazino | Loss of •NH₂ radical, loss of N₂H₃ radical, cleavage of the N-N bond. | |
| 5-Methoxy | Loss of •CH₃ radical, loss of CH₂O (formaldehyde). | [3] |
The interplay of these substituents in this compound will likely lead to a complex but interpretable fragmentation pattern. The relative abundance of the fragment ions will depend on the stability of the resulting ions and neutral species.
Visualizing the Fragmentation Cascade
To provide a clearer understanding of the proposed fragmentation pathways, the following diagrams were generated using the DOT language.
Caption: Predicted initial fragmentation pathways of this compound.
The initial fragmentation is likely to involve the loss of small radicals or neutral molecules from the substituent groups. Subsequent fragmentation of the pyrimidine ring itself would lead to a series of smaller ions, providing further structural confirmation.
Caption: General modes of pyrimidine ring fragmentation.
Alternative Analytical Approaches
While EI-MS is a powerful tool, a comprehensive structural elucidation strategy should ideally involve complementary analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the connectivity of atoms and the overall carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can provide unambiguous assignments of all protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches from the hydrazino group, C-O stretches from the methoxy group, and C=N and C=C stretches from the pyrimidine ring.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and fragment ions, further confirming their identities.
-
Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be used to isolate specific fragment ions and induce further fragmentation, providing more detailed information about their structure and the fragmentation pathways.
Conclusion
The mass spectral fragmentation of this compound is predicted to be a rich and informative process, driven by the interplay of its three distinct functional groups. By leveraging the established principles of mass spectrometry and comparing with the fragmentation patterns of related compounds, a detailed and predictive understanding of its behavior under electron ionization can be achieved. This guide provides a foundational framework for researchers working with this and similar substituted pyrimidines, aiding in their identification and structural characterization. For definitive structural confirmation, a multi-technique analytical approach is always recommended.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support Team.
- Zhang, N., & Li, Z. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
-
PubChem. (n.d.). 5-Methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Limbach, M., et al. (2022). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. International Journal of Molecular Sciences, 23(19), 11839. [Link]
-
Lee, J., Kind, T., Tantillo, D. J., Wang, L. P., & Fiehn, O. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Journal of the American Society for Mass Spectrometry, 33(3), 455-466. [Link]
-
ResearchGate. (2023). EI-MS fragmentation pathway of compound 2. Retrieved from [Link]
-
eScholarship, University of California. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. [Link]
- Jackson, G. (2020).
-
ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Retrieved from [Link]
-
Jackson, G. (2020). Fragmentation pathways of odd- and even-electron n-alkylated synthetic cathinones. [Link]
-
Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). The mass spectra of pyrimidines. 11. 2(1H)-Pyrimidinethiones and some N(1). Retrieved from [Link]
- Pullen, F. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich.
-
Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
-
YouTube. (2020, October 16). Electron ionization and mass spectrometry. [Video]. YouTube. [Link]
-
NIST. (n.d.). 5-Chloro-2-methoxypyrimidine. NIST Chemistry WebBook. Retrieved from [Link]
Sources
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydrazino-5-methoxy-2-methylthiopyrimidine
As a Senior Application Scientist, it is my priority to ensure that your groundbreaking research is not only successful but also conducted with the highest standards of safety. The compound 4-Hydrazino-5-methoxy-2-methylthiopyrimidine is a nuanced molecule, and understanding its constituent parts—a hydrazine moiety and a pyrimidine core—is paramount to its safe handling. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE), operational plans, and disposal protocols, grounded in established safety principles.
Understanding the Hazard Landscape
The chemical structure of this compound suggests a hazard profile that necessitates careful consideration. The presence of the hydrazine group is of particular note, as hydrazines as a class of compounds are known for their reactivity and potential toxicity.[1] They can be strong skin sensitizers and may be absorbed through the skin.[2] The pyrimidine backbone, while generally less reactive, can also present hazards such as skin, eye, and respiratory irritation.[3] Therefore, a multi-faceted approach to protection is essential.
Core Personal Protective Equipment (PPE) Protocol
A risk assessment is the foundation of any laboratory safety protocol.[4] For handling this compound, a baseline of robust PPE is required. The following table outlines the recommended PPE, the rationale for its use, and relevant standards.
| PPE Component | Specification | Rationale | Relevant Standard |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or Nitrile) | Hydrazine and its derivatives can be readily absorbed through the skin.[1][2] Butyl rubber is often the material of choice for handling hydrazine.[5] Nitrile gloves also offer good chemical resistance.[6] Always inspect gloves for integrity before use.[7] | ASTM F739 |
| Eye and Face Protection | Indirect-vent chemical splash goggles and a face shield | Protects against splashes of the chemical which can cause serious eye damage.[8] A face shield provides an additional layer of protection for the entire face.[6] | ANSI Z87.1 / OSHA 29 CFR 1910.133[8] |
| Body Protection | Flame-resistant lab coat or chemical-resistant apron/suit | A flame-resistant lab coat is recommended due to the potential reactivity of hydrazine compounds.[6] A chemical-resistant apron or suit provides further protection against spills.[5] | NFPA 2112 |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls such as a chemical fume hood are the primary means of controlling inhalation hazards.[8][9] | ASHRAE 110 |
| A NIOSH-approved respirator may be required for certain operations (e.g., large spills) | If engineering controls are not sufficient, a respirator may be necessary.[2][4][9] The specific type of cartridge should be selected based on a thorough risk assessment. | NIOSH 42 CFR 84 / OSHA 29 CFR 1910.134[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimizing exposure and ensuring a safe laboratory environment.
1. Pre-Experiment Preparation:
-
Information Review: Thoroughly review this safety guide and any available safety data sheets (SDS) for similar compounds.[9][10]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Carefully inspect all PPE for any signs of damage or degradation before use.[7]
-
Spill Kit Accessibility: Confirm that a chemical spill kit appropriate for hydrazine derivatives is readily accessible.
2. Donning PPE: A Deliberate Sequence The order in which PPE is put on is crucial to prevent cross-contamination.
3. Handling the Compound:
-
All manipulations of this compound should be conducted within a certified chemical fume hood.[8]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers of the chemical sealed when not in use.[11]
-
Avoid eating, drinking, or applying cosmetics in the laboratory.[7][11]
4. Post-Experiment Procedures:
-
Decontamination: Decontaminate any surfaces that may have come into contact with the chemical.
-
Waste Segregation: Segregate all waste containing this compound into a designated, labeled hazardous waste container.
5. Doffing PPE: A Critical Reversal The removal of PPE must be done carefully to avoid contaminating yourself.
-
After removing PPE, wash your hands thoroughly with soap and water.[11]
Disposal Plan: Responsible Stewardship
The disposal of this compound and any materials contaminated with it must be handled as hazardous waste.
-
Waste Collection: All solid and liquid waste should be collected in separate, clearly labeled, and sealed containers.[8]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[12]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not discharge any of this chemical into the drains.[8]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately. For small spills, and if you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material and place it in a sealed container for disposal.
By adhering to these rigorous safety protocols, you can confidently advance your research while prioritizing the well-being of yourself and your colleagues.
References
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. OSHA. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. NIOSH. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2007). School Chemistry Laboratory Safety Guide. NIOSH. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Toxic and Hazardous Substances Standards. OSHA. Retrieved from [Link]
-
Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards. Johns Hopkins University Laboratory Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
KIET Group of Institutions. (n.d.). Niosh Pocket Guide To Chemical Hazards. KIET. Retrieved from [Link]
-
OSHA.com. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Hydrazine - Risk Management and Safety. UC Riverside. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2022). Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. CDC. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. UCLA. Retrieved from [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. osha.gov [osha.gov]
- 5. arxada.com [arxada.com]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 12. connmaciel.com [connmaciel.com]
- 13. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
